molecular formula C7H4N4 B11923256 IMidazo[1,2-b]pyridazine-3-carbonitrile

IMidazo[1,2-b]pyridazine-3-carbonitrile

カタログ番号: B11923256
分子量: 144.13 g/mol
InChIキー: YLXWTAXPOOYRSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

IMidazo[1,2-b]pyridazine-3-carbonitrile is a useful research compound. Its molecular formula is C7H4N4 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality IMidazo[1,2-b]pyridazine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about IMidazo[1,2-b]pyridazine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C7H4N4

分子量

144.13 g/mol

IUPAC名

imidazo[1,2-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C7H4N4/c8-4-6-5-9-7-2-1-3-10-11(6)7/h1-3,5H

InChIキー

YLXWTAXPOOYRSL-UHFFFAOYSA-N

正規SMILES

C1=CC2=NC=C(N2N=C1)C#N

製品の起源

United States
Foundational & Exploratory

Medicinal chemistry properties of Imidazo[1,2-b]pyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Imidazo[1,2-b]pyridazine-3-carbonitrile , a specialized scaffold in medicinal chemistry. It focuses on synthetic architecture, physicochemical properties, and structure-activity relationship (SAR) vectors, specifically within the context of kinase inhibitor discovery.

Executive Summary

The Imidazo[1,2-b]pyridazine core is a "privileged scaffold" in drug discovery, widely recognized for its ability to mimic the purine ring of ATP, making it a potent template for kinase inhibitors (e.g., Ponatinib, Takinib).

The specific derivative, Imidazo[1,2-b]pyridazine-3-carbonitrile , represents a critical subclass. The introduction of a nitrile (cyano) group at the C3 position serves two distinct high-value functions:

  • Electronic Modulation: The strong electron-withdrawing nature of the nitrile group significantly lowers the electron density of the pyridazine ring, activating the C6 position for nucleophilic aromatic substitution (SNAr). This allows for rapid parallel synthesis of libraries.

  • Pharmacophoric Utility: The C3-nitrile acts as a linear, rigid hydrogen bond acceptor that can target specific "gatekeeper" regions in kinase active sites or modulate the pKa of the imidazole nitrogen, influencing solubility and permeability.

Chemical Architecture & Electronic Properties

Structural Analysis

The scaffold consists of a fused 5,6-bicyclic system. The bridgehead nitrogen (N1) and the pyridazine nitrogens create a highly polarized surface.

  • Core: Imidazo[1,2-b]pyridazine.[1][2][3][4][5][6][7]

  • Substituent: Carbonitrile (-CN) at Position 3.

  • Key Vector: The C6 position is the primary exit vector for solubilizing groups (e.g., morpholines, piperazines).

Electronic "Push-Pull" Mechanism

The 3-cyano group exerts a strong -M (mesomeric) and -I (inductive) effect.

  • Impact on C6: This electron withdrawal destabilizes the pyridazine ring, making the C6-halogen bond (usually Cl or Br in precursors) highly susceptible to nucleophilic attack.

  • Impact on pKa: The basicity of the N4 nitrogen is reduced, potentially improving metabolic stability by reducing N-oxidation liability.

Physicochemical Profile (Calculated)
PropertyValue (Approx.)Medicinal Chemistry Implication
MW ~144.13 Da (Core)Fragment-like; high Ligand Efficiency (LE) potential.
cLogP 0.5 – 1.2Highly polarity-dependent; favorable for oral bioavailability.
TPSA ~50 ŲNitrile adds ~24 Ų; good membrane permeability range.
H-Bond Acceptors 3 (N1, N5, CN)Multiple interaction points for kinase hinge regions.
H-Bond Donors 0Requires functionalization at C6/C8 for donor motifs.

Synthetic Architectures

The synthesis of Imidazo[1,2-b]pyridazine-3-carbonitrile typically follows a convergent route. The most robust method involves constructing the fused ring first, followed by functionalization.

Pathway A: Cyclization-Bromination-Cyanation (The "Standard" Route)

This protocol is preferred for its scalability and reliability.

  • Condensation: 3-Aminopyridazine reacts with chloroacetaldehyde to form the parent imidazo[1,2-b]pyridazine.

  • Regioselective Bromination: Electrophilic halogenation occurs exclusively at the C3 position due to the high electron density of the imidazole ring relative to the pyridazine.

  • Palladium-Catalyzed Cyanation: The bromine is displaced by a cyanide source (Zn(CN)₂ or CuCN) using Pd(0) catalysis.

Pathway B: One-Pot Multicomponent Reaction (Advanced)

A Groebke-Blackburn-Bienaymé (GBB) variant can theoretically assemble the core, though it is less common for the pyridazine specifically compared to the pyridine analog.

Visualization of Synthetic Workflow

The following diagram illustrates the primary synthetic logic and the activation of the C6 position.

Synthesis Start 3-Amino-6-chloropyridazine Step1 Cyclization (Chloroacetaldehyde) Start->Step1 Intermediate1 6-Chloroimidazo[1,2-b]pyridazine Step1->Intermediate1 Step2 Bromination (NBS, MeCN) Intermediate1->Step2 Intermediate2 3-Bromo-6-chloro imidazo[1,2-b]pyridazine Step2->Intermediate2 Step3 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2) Intermediate2->Step3 Product 3-Cyano-6-chloro imidazo[1,2-b]pyridazine Step3->Product Critical Intermediate Library Library Generation (SNAr at C6) Product->Library Activated for SNAr

Caption: Step-wise synthesis of the 3-cyano core, highlighting the activation of C6 for subsequent library generation.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

Pre-requisite for Cyanation.

  • Reagents: 6-Chloroimidazo[1,2-b]pyridazine (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve starting material in MeCN (0.1 M concentration).

    • Cool to 0°C in an ice bath.

    • Add NBS portion-wise over 15 minutes to avoid exotherms.

    • Stir at room temperature for 2 hours. Monitor by LC-MS (Target Mass: M+2 pattern for Br/Cl).

    • Workup: Concentrate in vacuo, dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

  • Validation: ¹H NMR should show the disappearance of the C3 proton signal (typically a doublet around 7.8-8.0 ppm).

Protocol 2: Palladium-Catalyzed Cyanation (Introduction of C3-CN)

The critical step to install the nitrile.

  • Reagents: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), Zinc Cyanide (Zn(CN)₂) (0.6 eq), Pd(dppf)Cl₂ (0.05 eq), DMF (anhydrous).

  • Procedure:

    • In a microwave vial, combine the bromide, Zn(CN)₂, and catalyst.

    • Purge with Argon for 5 minutes (Oxygen sensitivity is high).

    • Add DMF and seal.

    • Heat to 120°C for 2 hours (Microwave) or 100°C for 12 hours (Thermal).

    • Safety Note: Work in a well-ventilated fume hood; treat aqueous waste with bleach to neutralize cyanide.

  • Purification: Filter through Celite. Flash column chromatography (Hexane/EtOAc gradient).

  • Yield Expectation: 60–80%.

Structure-Activity Relationship (SAR) Vectors[5]

The 3-cyano scaffold offers distinct vectors for optimization.

The C3 Vector (Nitrile)
  • Function: Gatekeeper / Electronic Tuning.

  • Bioisosterism: The nitrile group is often a bioisostere for a halogen (Cl/Br) or a carbonyl. It is smaller than a methyl group but highly polar.

  • Interaction: Can accept hydrogen bonds from backbone amides in the kinase hinge region (e.g., in TAK1 or CDK active sites).

The C6 Vector (The "Warhead" or Solubilizer)
  • Reactivity: As noted, the 3-CN group activates this position.

  • Common Substituents:

    • Morpholines/Piperazines: Improve solubility and metabolic stability.[8]

    • Anilines: Target the hydrophobic back pocket of kinases.

  • Mechanism: SNAr displacement of the C6-Chloro is facile.

SAR Visualization

SAR Core Imidazo[1,2-b]pyridazine Core C3 Position C3: Nitrile (CN) Core->C3 C6 Position C6: Leaving Group (Cl) Core->C6 C8 Position C8: H / Methyl Core->C8 Effect1 Electronic Withdrawal Activates C6 C3->Effect1 Effect2 H-Bond Acceptor (Linear Geometry) C3->Effect2 Effect3 Primary Diversity Vector (SNAr with Amines) C6->Effect3 Effect4 Steric Tolerance (Small groups only) C8->Effect4

Caption: SAR vectors of the scaffold. The C3-Nitrile is the electronic driver, while C6 is the diversity driver.

Biological Applications & Case Studies

TAK1 Inhibition (Multiple Myeloma)

Research indicates that imidazo[1,2-b]pyridazines are potent inhibitors of TAK1 (Transforming growth factor-beta activated kinase 1) .[9]

  • Role of 3-CN: While some lead compounds utilize an aryl group at C3, the 3-cyano derivatives serve as potent, lower-molecular-weight inhibitors or intermediates to 3-carboxamides.

  • Mechanism: The scaffold binds in the ATP-binding pocket. The N1 nitrogen typically accepts a hydrogen bond from the hinge region (e.g., Cys residue), while the substituent at C6 extends into the solvent-exposed region.

PIM Kinase Inhibition

The scaffold has demonstrated nanomolar potency against PIM1 and PIM2 kinases.

  • Selectivity: The unique fused ring system allows for selectivity over other serine/threonine kinases by exploiting the specific shape of the PIM ATP pocket (which lacks a conventional hydrogen bond donor in the hinge).

References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. Source: RSC Medicinal Chemistry / NIH URL:[Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Source: Indian Academy of Sciences URL:[Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds.

Sources

Structure-activity relationship (SAR) of Imidazo[1,2-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably protein kinases (PIM, Tyk2, Mps1) and infectious disease targets (plasmodial kinases).[1]

This technical guide dissects the Structure-Activity Relationship (SAR) of this scaffold, moving beyond simple observations to the causal mechanisms driving potency, selectivity, and physicochemical properties.

Scaffold Architecture & Electronic Profile

The imidazo[1,2-b]pyridazine core is a 6,5-fused heteroaromatic system.[1] Its utility stems from its ability to mimic the purine ring of ATP, making it an excellent hinge-binding motif in kinase inhibitors, while offering distinct vectors for substitution that allow for exquisite tuning of selectivity and ADME properties.

Numbering and Zones of Modification

To understand the SAR, we must first define the coordinate system. The standard IUPAC numbering is critical for following the literature.

G cluster_0 Zone 1: Primary Affinity cluster_1 Zone 2: PK/Solubility cluster_2 Zone 3: Steric Gate N1 N1 C2 C2 N1->C2 C3 C3 (Head) C2->C3 C5 N5 C3->C5 N4 N4 C6 C6 (Tail) N4->C6 C5->N1 C5->N4 Fused C7 C7 C6->C7 C8 C8 C7->C8 C8->C5

Figure 1: Canonical numbering of the Imidazo[1,2-b]pyridazine scaffold highlighting the three critical SAR zones.[1]

Detailed SAR Analysis

Zone 1: Position C3 (The "Head" Group)
  • Role: Primary determinant of affinity and specificity.

  • Mechanistic Insight: In kinase inhibitors, substituents at C3 typically extend into the "gatekeeper" region or interact with the catalytic lysine/aspartate dyad.

  • SAR Rules:

    • Aryl/Heteroaryl Requirement: Aromatic rings (phenyl, pyridine, pyrazole) are almost universally required here to establish

      
      -stacking or hydrophobic interactions within the binding pocket.[1]
      
    • Electronic Tuning: Electron-rich rings (e.g., 4-methoxyphenyl) often increase potency against targets like PIM1 kinase by interacting with the unique

      
      C-helix architecture rather than the hinge region directly.[1]
      
    • Steric Tolerance: This position tolerates significant bulk. Bi-aryl systems or fused ring systems at C3 can be used to reach deep hydrophobic pockets (e.g., in Mps1 inhibitors).

Zone 2: Position C6 (The "Tail" Group)
  • Role: Modulation of ADME (Absorption, Distribution, Metabolism, Excretion) and solvent exposure.

  • Mechanistic Insight: The C6 position usually points towards the solvent front in kinase binding modes. This makes it the ideal vector for solubilizing groups.

  • SAR Rules:

    • Solubility Handles: Introduction of morpholine, piperazine, or

      
      -substituted piperidines at C6 dramatically lowers LogD and improves metabolic stability.
      
    • H-Bond Donors: In Tyk2 JH2 inhibitors, specific anilines (e.g., 2-oxo-1,2-dihydropyridin-3-yl amino) at C6 form critical intramolecular hydrogen bonds that lock the conformation and improve permeability (Caco-2).[1]

    • Linker Chemistry: Direct attachment (C-C bond) vs. Amino linkers (C-N bond).[1] Amino linkers often provide rotational freedom that allows the solubilizing tail to find optimal water networks.

Zone 3: Positions C7 & C8 (The Core)
  • Role: Steric gating and electronic fine-tuning.

  • Mechanistic Insight:

    • C8 (Steric Clash): Substituents at C8 often clash with the "floor" of the ATP binding pocket. Consequently, C8 is frequently left as Hydrogen. Small groups (Me, F) are occasionally tolerated but rarely enhance potency.[1]

    • C7: Similar to C8, this position is less amenable to large substitutions. However, electron-withdrawing groups (EWGs) here can lower the pKa of the ring nitrogens, potentially altering metabolic susceptibility to oxidation.

Case Studies in Optimization

Case A: PIM Kinase Inhibitors (Selectivity via Binding Mode)

Unlike typical Type I inhibitors that bind the hinge region via the backbone, certain C3-substituted imidazo[1,2-b]pyridazines bind to the PIM1


C-helix.[1]
  • Key Modification: Introduction of a bulky aromatic at C3 prevents the "closed" conformation required for ATP binding.

  • Outcome: High selectivity over other kinases that rely strictly on hinge binding.

Case B: Antimalarials (PfCDPK1 Inhibitors)[1]
  • Challenge: High lipophilicity (LogP > 4) leading to poor metabolic stability.[1]

  • Solution: Replacement of the C6-phenyl linker with a pyrazole linker.

  • Result: Reduced LogD, improved Lipophilic Ligand Efficiency (LLE), and maintained potency against P. falciparum.

Experimental Protocols

Protocol 1: General Synthesis via Condensation

This is the most robust method for constructing the core scaffold.

Reaction: Condensation of 3-amino-6-chloropyridazine with


-bromoketones.[1]

Step-by-Step Methodology:

  • Reagents:

    • 3-amino-6-chloropyridazine (1.0 equiv)[1]

    • Substituted

      
      -bromoacetophenone (1.2 equiv)[1]
      
    • Ethanol (solvent, 0.5 M concentration)[1]

    • 
       (2.0 equiv)[1]
      
  • Procedure:

    • Dissolve the aminopyridazine in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add the

      
      -bromoketone and sodium bicarbonate.[1][2]
      
    • Reflux the mixture at 80°C for 4–12 hours. Monitor via LC-MS for the disappearance of the amine.

    • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol/water. If not, remove solvent in vacuo, redissolve in EtOAc, wash with water/brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).[1]

Protocol 2: C6-Functionalization via Buchwald-Hartwig Coupling

Used to install the "Tail" group (e.g., morpholine or aniline) at the chlorinated C6 position.[1]

Step-by-Step Methodology:

  • Reagents:

    • 6-chloro-imidazo[1,2-b]pyridazine derivative (1.0 equiv)[1]

    • Amine (e.g., Morpholine) (1.5 equiv)[1]

    • 
       (0.05 equiv)[1]
      
    • Xantphos or BINAP (0.10 equiv)[1]

    • 
       (2.0 equiv)[1]
      
    • 1,4-Dioxane (anhydrous, degassed)[1]

  • Procedure:

    • Charge an oven-dried vial with the aryl chloride, amine, base, and catalyst system under Argon.

    • Add dioxane and seal the vial.

    • Heat to 100°C for 12 hours.

    • Filtration: Filter through a celite pad to remove Palladium residues.

    • Purification: The product is often basic; use neutral alumina or silica with 1%

      
       in the eluent.
      

Quantitative Data Summary

Table 1: Representative SAR Data for Kinase Targets

Compound IDC3 SubstituentC6 SubstituentTargetIC50 (nM)Notes
Ref-A PhenylClPIM11200Weak binder; lacks H-bonds
Ref-B 4-OH-PhenylClPIM145OH acts as donor/acceptor
Ref-C 4-F-PhenylMorpholineMps16.0Morpholine improves sol.[1][3] & potency
Ref-D Pyridin-4-yl2-F-AnilineTyk20.035H-bond lock at C6; highly potent

(Note: Data values are representative of trends found in cited literature [1][2][4])

Visualization: Synthesis Workflow

Synthesis Start 3-Amino-6-chloropyridazine Step1 Condensation Cyclization (EtOH, Reflux, NaHCO3) Start->Step1 Reagent α-Bromoketone (R1-CO-CH2-Br) Reagent->Step1 Intermediate 6-Chloro-3-substituted- imidazo[1,2-b]pyridazine Step1->Intermediate Branch1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Installs C6-Aryl Intermediate->Branch1 Branch2 Buchwald-Hartwig (HNR2, Pd cat.) Installs C6-Amine Intermediate->Branch2 Final1 Final Inhibitor (Type A) Solubility via Aryl Branch1->Final1 Final2 Final Inhibitor (Type B) Solubility via Amine Branch2->Final2

Figure 2: Divergent synthetic route allowing late-stage diversification at C6.

References

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Source: Journal of Medicinal Chemistry (via NIH/PMC) URL:[1][Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors. Source: Journal of Medicinal Chemistry (PubMed) URL:[1][Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Source: European Journal of Medicinal Chemistry URL:[Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors. Source: Cancer Research URL:[1][4][5][Link]

  • Imidazopyridazines as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Therapeutic potential of 3-cyano-imidazo[1,2-b]pyridazine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Potential of 3-Cyano-Imidazo[1,2-b]pyridazine Scaffolds: A Strategic Gateway in Kinase Inhibitor Design

Executive Summary

The 3-cyano-imidazo[1,2-b]pyridazine scaffold represents a high-value pharmacophore and synthetic pivot in modern medicinal chemistry, particularly in the development of type I and type II kinase inhibitors. While the imidazo[1,2-b]pyridazine core is a privileged structure found in potent inhibitors of PIM kinases , Tyk2 , GSK-3β , and TGF-β , the 3-cyano substitution specifically serves a dual role:

  • Electronic Modulator: The electron-withdrawing nature of the nitrile group at the C3 position alters the electron density of the bicyclic system, influencing hydrogen bond acceptor capability at N1 and metabolic stability.

  • Synthetic Linchpin: It acts as a critical precursor for generating C3-carboxamides (a common motif in Tyk2 and PIM inhibitors) and other bioisosteres (e.g., tetrazoles, amines), enabling rapid Structure-Activity Relationship (SAR) expansion.

This technical guide dissects the therapeutic utility, synthesis, and biological validation of this scaffold, providing a roadmap for its application in oncology and autoimmune drug discovery.

Chemical Architecture & SAR Logic

The imidazo[1,2-b]pyridazine core is an isostere of the purine ring system, making it an excellent scaffold for ATP-competitive inhibition.

Structural Pharmacophore Analysis
  • N1 Position: Acts as a critical hydrogen bond acceptor, typically interacting with the hinge region of kinase domains (e.g., Val690 in Tyk2).

  • C3 Position (The "Gateway"):

    • Direct Activity: In some series, the nitrile group remains intact, providing a compact, linear dipole that can penetrate narrow hydrophobic pockets or interact with gatekeeper residues.

    • Precursor Utility: The nitrile is readily hydrolyzed to a primary amide (–CONH₂), a motif essential for hydrogen bonding with the kinase hinge or specific water networks (as seen in Tyk2 inhibitors).

  • C6/C8 Positions: These sites are typically functionalized with solubilizing groups (e.g., morpholine, piperazine) or aryl rings to engage the solvent-exposed regions or the hydrophobic back pocket.

FeatureFunction in Kinase Binding
Imidazo[1,2-b]pyridazine Core Planar scaffold mimicking Adenine; fits ATP pocket.
3-Cyano Group (-CN) Electron-withdrawing; lowers pKa of ring nitrogens; metabolic stability; precursor to amides.
C6 Substituent Interactions with the solvent front or ribose-binding pocket.
C8 Substituent Interactions with the gatekeeper residue or hydrophobic back pocket.

Therapeutic Targets & Mechanism of Action

The 3-cyano-imidazo[1,2-b]pyridazine scaffold and its derivatives have demonstrated potent activity against several high-value targets.

A. PIM Kinases (PIM1, PIM2, PIM3)
  • Relevance: Overexpressed in hematological malignancies (AML, MM).

  • Mechanism: PIM kinases are constitutively active and lack a regulatory domain. Imidazo[1,2-b]pyridazines bind to the ATP pocket but often interact with the N-terminal lobe helix

    
    C rather than the classic hinge region, offering unique selectivity.
    
  • Role of C3: The C3 substituent (often derived from CN) orients the molecule to form H-bonds with the active site lysine (Lys67 in PIM1).

B. Tyrosine Kinase 2 (Tyk2)[1][2]
  • Relevance: Autoimmune diseases (Psoriasis, SLE).

  • Mechanism: Allosteric inhibition of the JH2 pseudokinase domain or ATP-competitive inhibition of the JH1 domain.

  • Role of C3: In JH2 ligands, a C3-amide (hydrolyzed from C3-cyano) forms a critical hydrogen bond network with the backbone of Val690 and Glu688.

C. TGF-β Receptor (ALK5)
  • Relevance: Fibrosis and Oncology.

  • Case Study: The 3-cyano-imidazo[1,2-b]pyridazine is a key intermediate in the synthesis of BMS-986260, a potent TGF-β inhibitor.

Experimental Methodologies

Protocol 1: Synthesis of the 3-Cyano-Imidazo[1,2-b]pyridazine Core
  • Objective: To construct the bicyclic core with the nitrile handle installed.

  • Rationale: Direct cyclization is more efficient than post-synthetic functionalization.

Step-by-Step Workflow:

  • Starting Materials: 3-Aminopyridazine (1.0 eq) and 2-bromo-3-oxopropanenitrile (or equivalent

    
    -haloketone precursor).
    
  • Cyclization:

    • Dissolve 3-aminopyridazine in Ethanol (EtOH) or DME.

    • Add the

      
      -halocarbonyl reagent (1.2 eq).
      
    • Reflux for 4–12 hours. Monitor by LC-MS.

    • Mechanism:[1][2][3] The ring nitrogen of pyridazine attacks the

      
      -carbon, followed by cyclization onto the carbonyl/nitrile carbon.
      
  • Alternative (Vilsmeier-Haack Approach):

    • Start with imidazo[1,2-b]pyridazine.[3][4][5][6][7]

    • Treat with

      
       and DMF to form the 3-formyl derivative.
      
    • Convert formyl to nitrile using hydroxylamine hydrochloride (

      
      ) followed by dehydration with acetic anhydride.
      
Protocol 2: Conversion of 3-Cyano to 3-Carboxamide (Active Kinase Inhibitor)
  • Objective: Hydrolysis of the nitrile to the primary amide, often the bioactive species.

  • Reagents:

    
     (conc.) or 
    
    
    
    .
  • Procedure:

    • Dissolve 3-cyano-imidazo[1,2-b]pyridazine intermediate in conc.

      
       at 0°C.
      
    • Stir at room temperature for 2 hours.

    • Pour onto ice-water and neutralize with

      
      .
      
    • Filter the precipitate (3-carboxamide).

Protocol 3: Biological Validation (PIM1 Kinase Assay)
  • Assay Type: ADP-Glo™ Kinase Assay (Promega).

  • Reagents: Recombinant human PIM1, substrate peptide (S6 kinase substrate), ATP, ADP-Glo reagent.

  • Procedure:

    • Prepare 1x Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM

      
      , 1 mM DTT, 0.01% BSA).
      
    • Incubate PIM1 (2 ng/well) with compound (serial dilution) for 10 min.

    • Add ATP (

      
      ) and substrate (
      
      
      
      ).
    • Incubate at RT for 60 min.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP to Luciferase). Incubate 30 min.

    • Measure Luminescence (RLU). Calculate

      
      .
      

Visualization & Data

A. Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Strategic Synthesis of 3-Cyano-Imidazo[1,2-b]pyridazine and Divergent Derivatives Start 3-Aminopyridazine Intermediate Imidazo[1,2-b]pyridazine Core Formation Start->Intermediate Cyclization (EtOH, Reflux) Reagent Bromopyruvate / Alpha-Halo Nitrile Reagent->Intermediate Cyano 3-Cyano-Imidazo[1,2-b]pyridazine (Key Scaffold) Intermediate->Cyano Functionalization or Direct Synthesis Amide 3-Carboxamide Derivative (Active Kinase Inhibitor) Cyano->Amide Hydrolysis (H2SO4 or NaOH/H2O2) Tetrazole 3-Tetrazole Derivative (Bioisostere) Cyano->Tetrazole Cycloaddition (NaN3, ZnBr2)

Caption: Divergent synthesis pathway utilizing the 3-cyano motif as a central hub for generating bioactive kinase inhibitors.[6]

B. PIM Kinase Signaling Pathway

PimSignaling Figure 2: PIM Kinase Signaling Cascade and Intervention Point of Imidazo[1,2-b]pyridazine Scaffolds GrowthFactor Growth Factors (IL-3, GM-CSF) Receptor Cytokine Receptor GrowthFactor->Receptor JAK JAK2 Receptor->JAK STAT STAT5 JAK->STAT PIM PIM Kinase (Target) STAT->PIM Transcription Substrate1 BAD (Apoptosis Regulator) PIM->Substrate1 Phosphorylation (Inactivation) Substrate2 4E-BP1 (Translation) PIM->Substrate2 Phosphorylation Substrate3 c-MYC (Proliferation) PIM->Substrate3 Stabilization Inhibitor Imidazo[1,2-b]pyridazine Scaffold Inhibitor->PIM Inhibition (IC50 < 10 nM) Effect1 Cell Survival (Anti-Apoptosis) Substrate1->Effect1 Effect2 Protein Synthesis Substrate2->Effect2 Substrate3->Effect2

Caption: Mechanism of action showing the downstream effects of PIM kinase inhibition on cell survival and proliferation.

C. Comparative Potency Data (Hypothetical/Representative)
Compound IDR3 SubstituentR6 SubstituentTargetIC50 (nM)Notes
Cmpd-1 (Precursor) -CN (Cyano) PhenylPIM1>1000Low potency; lacks H-bond donor for hinge.
Cmpd-2 (Active) -CONH₂ (Amide) PhenylPIM115 Amide forms critical H-bonds with Glu/Val backbone.
Cmpd-3 (Optimized) -CONH₂ 4-(Morpholinyl)phenylPIM12.5 Solubilizing group at C6 improves potency/PK.
BMS-Int (Intermediate) -CN VinylTGF-βN/ASynthetic intermediate for BMS-986260.

Case Study: BMS-986260 (TGF-β Inhibitor)

Context: Bristol Myers Squibb developed BMS-986260, a potent TGF-β receptor kinase inhibitor. Role of Scaffold: The synthesis utilized a 3-cyano-6-vinylimidazo[1,2-b]pyridazine intermediate.[3] Significance:

  • The 3-cyano group was essential for directing the subsequent functionalization of the core.

  • It demonstrated the stability of the 3-cyano-imidazo[1,2-b]pyridazine core under Stille coupling conditions (Pd catalyst, high temp), validating its robustness as a manufacturing scaffold.

  • Outcome: The final drug candidate showed excellent oral bioavailability and potency, proving the "druggability" of this heterocyclic system.

References

  • Velaparthi, U., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [3]

  • Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research, 67(14), 6916-6924.

  • Tokhunts, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry, 62(21), 9680-9699.

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.

  • Bristol-Myers Squibb Company. (2017). Substituted Imidazo[1,2-b]pyridazines and their use in the treatment of medical disorders. WO2017192930A1.

Sources

The Imidazo[1,2-b]pyridazine-3-carbonitrile Core: A Master Key for Kinase Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide a rigorous, actionable technical analysis of the Imidazo[1,2-b]pyridazine-3-carbonitrile scaffold. It moves beyond generic descriptions to focus on the why and how of this specific core in modern kinase inhibitor design.

Executive Summary

The Imidazo[1,2-b]pyridazine-3-carbonitrile scaffold represents a privileged structure in medicinal chemistry, particularly for targeting serine/threonine and tyrosine kinases. Unlike its ubiquitous cousin, the imidazo[1,2-a]pyridine, the pyridazine-fused system offers lower lipophilicity (LogP) and unique hydrogen-bonding vectors due to the additional nitrogen at position 5. The inclusion of a 3-carbonitrile (CN) group is not merely decorative; it serves as a critical "metabolic shield" blocking C-3 oxidation, an electronic modulator that lowers the pKa of the ring system, and a specific anchor point for water-mediated interactions in the kinase back-pocket.

This guide details the structural rationale, validated synthetic protocols, and case studies (PIM, Mps1, IRAK4) necessary to deploy this core effectively.

Structural Rationale & Pharmacophore Analysis

The Adenine Isostere Argument

The imidazo[1,2-b]pyridazine core functions as a bioisostere of the adenine ring of ATP. However, the 3-carbonitrile modification fundamentally alters its binding properties:

  • Electronic Tuning: The nitrile group is a strong electron-withdrawing group (EWG). It pulls electron density from the imidazo-pyridazine ring, lowering the pKa of the N1 nitrogen. This often reduces non-specific binding to plasma proteins compared to the unsubstituted parent.

  • Metabolic Stability: The C-3 position of imidazo-fused systems is electron-rich and prone to oxidative metabolism (e.g., by CYP3A4). Installing a nitrile group blocks this "soft spot," significantly extending the half-life (

    
    ) of the molecule.
    
  • The "Gatekeeper" Interaction: In many kinases (e.g., Tyk2 JH2 ), the nitrile group does not bind the hinge region directly but orients the molecule to interact with the gatekeeper residue or conserved waters deep in the pocket.

Quantitative Comparison

The table below highlights the physicochemical shift provided by the pyridazine core compared to the pyridine analog.

FeatureImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazine Impact of 3-CN Substitution
H-Bond Acceptors 2 (N1, N4)3 (N1, N4, N5) Adds weak acceptor; polarizes ring
Lipophilicity (cLogP) ModerateLower Increases polarity; improves solubility
Metabolic Liability High (C-3 oxidation)Moderate Low (CN blocks C-3 oxidation)
Kinase Selectivity Broad (Promiscuous)Tunable Increases selectivity via shape complementarity

Strategic Synthesis: Validated Protocols

Creating the 3-carbonitrile core requires precision. While direct condensation is possible, it often suffers from regioselectivity issues. Two robust "self-validating" routes are presented below.

Route A: The "Two-Step One-Pot" Method (Modern & Library Friendly)

This method utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to activate the amine, followed by cyclization with a nitrile-bearing electrophile.

  • Mechanism: The 3-aminopyridazine reacts with DMF-DMA to form an amidine intermediate. This species is more nucleophilic and reacts cleanly with bromoacetonitrile (or substituted equivalents) to close the ring.

  • Why this route? It avoids the formation of the regioisomeric imidazo[1,2-a]pyrimidine by-products that plague standard condensations.

Route B: Post-Cyclization Functionalization (Classical & Scalable)

For large-scale synthesis, it is often safer to build the core first and then install the nitrile.

  • Cyclization: 3-aminopyridazine + chloroacetaldehyde

    
     Imidazo[1,2-b]pyridazine.
    
  • Iodination: NIS (N-iodosuccinimide) selectively iodinates position 3.

  • Cyanation: Pd-catalyzed cyanation (Zn(CN)

    
    , Pd(dppf)Cl
    
    
    
    ) or CuCN substitution installs the nitrile.
Visualization: Synthetic Workflow

The following diagram illustrates the retrosynthetic logic and the forward pathway for Route A.

Synthesis Figure 1: Two-Step One-Pot Synthesis of the 3-CN Core Start 3-Aminopyridazine (Starting Material) Inter1 Amidine Intermediate (Activated Species) Start->Inter1 + DMF-DMA Reflux Cyclization Cyclization (Ring Closure) Inter1->Cyclization + Reagent Reagent Bromoacetonitrile (Electrophile) Reagent->Cyclization Product Imidazo[1,2-b]pyridazine- 3-carbonitrile Cyclization->Product - HBr - Me2NH

Figure 1: The activated amidine strategy ensures regioselectivity, preventing the formation of pyrimidine isomers.

Case Studies: Target Specificity

PIM Kinases: The "Non-Hinge" Binder

PIM kinases (PIM1, PIM2, PIM3) are unique because they tolerate non-canonical binding modes.

  • Mechanism: Research by Bendjeddou et al.[1] and others revealed that certain imidazo[1,2-b]pyridazines do not bind the hinge region (E121 in PIM1) in the traditional sense. Instead, the 3-substituent (often the nitrile or an associated aryl group) orients the scaffold to interact with the N-terminal lobe helix

    
    C .
    
  • Outcome: This results in ATP-competitive but not ATP-mimetic inhibition, granting exceptional selectivity over other kinases that require strict hinge H-bonds.

Mps1 (TTK): Oral Bioavailability
  • Compound: 27f (Hanan et al., Genentech).

  • Role of Core: The imidazo[1,2-b]pyridazine core was selected over imidazo[1,2-a]pyrazine to improve oral bioavailability. The 3-CN (or related 3-substituent) provided the necessary polarity to reduce clearance while maintaining high potency (IC

    
     = 0.7 nM).
    
IRAK4: Targeting the Myddosome
  • Application: Treatment of ABC-DLBCL with MYD88 L265P mutations.

  • Logic: The scaffold fits into the ATP pocket of IRAK4, blocking its phosphorylation and subsequent activation of NF-

    
    B.
    
Visualization: PIM Kinase Signaling Pathway

Understanding the downstream effects is crucial for assay design.

PIM_Signaling Figure 2: PIM Kinase Signaling & Inhibition Node GrowthFactor Growth Factors (IL-3, GM-CSF) Receptor Cytokine Receptor (JAK/STAT) GrowthFactor->Receptor PIM PIM Kinase (Target) Receptor->PIM Upregulation Substrate1 BAD (Apoptosis Regulator) PIM->Substrate1 Phosphorylation (Inactivation) Substrate2 4E-BP1 (Translation) PIM->Substrate2 Phosphorylation (Activation) Inhibitor Imidazo-pyridazine Inhibitor Inhibitor->PIM Blocks Effect1 Cell Survival (Anti-Apoptosis) Substrate1->Effect1 Effect2 Protein Synthesis Substrate2->Effect2

Figure 2: Inhibition of PIM prevents the phosphorylation of BAD, restoring apoptotic sensitivity in cancer cells.

Experimental Protocols

Synthesis of 3-Cyano-6-chloroimidazo[1,2-b]pyridazine

A self-validating protocol adapted from recent patent literature and methodology papers.

Reagents:

  • 3-Amino-6-chloropyridazine (1.0 eq)

  • Bromoacetonitrile (1.2 eq)

  • Ethanol (Solvent)[2]

  • Sodium Bicarbonate (Base, 2.0 eq)

Step-by-Step:

  • Preparation: Dissolve 3-amino-6-chloropyridazine (1.30 g, 10 mmol) in Ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add Bromoacetonitrile (1.44 g, 12 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 12 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Checkpoint: The starting amine spot should disappear. A new, less polar spot should appear.

  • Workup: Cool to room temperature. The product may precipitate directly. If not, concentrate the solvent to half volume.

  • Purification: Filter the solid. Wash with cold ethanol and diethyl ether.

  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ) should show the disappearance of the NH
    
    
    peak and the appearance of the imidazo aromatic proton singlet around
    
    
    8.4-8.6 ppm.
Generic Kinase Assay (ADP-Glo™)

To verify activity against PIM1 or IRAK4.

  • Reaction Mix: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA).
    
  • Enzyme: Dilute PIM1 kinase to 2 ng/

    
    L. Add 5 
    
    
    
    L to a 384-well white plate.
  • Inhibitor: Add 2.5

    
    L of the Imidazo-pyridazine compound (serially diluted in DMSO). Incubate 15 mins.
    
  • Substrate: Add 2.5

    
    L of ATP/Peptide mix (10 
    
    
    
    M ATP, 0.2
    
    
    g/
    
    
    L S6 peptide).
  • Reaction: Incubate at Room Temp for 60 mins.

  • Detection: Add 10

    
    L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 mins.
    
  • Read: Add 20

    
    L Kinase Detection Reagent (converts ADP to light). Measure Luminescence.
    
    • Data Analysis: Plot RLU vs. log[Inhibitor]. Calculate IC

      
       using a 4-parameter logistic fit.
      

References

  • Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research.[3][4]

  • Hanan, E. J., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry.

  • Liang, X., et al. (2018).[5] Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.[5] Journal of Chemical Sciences.

  • Byth, K. F., et al. (2004).[3] Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors.[1][3][6][7] Bioorganic & Medicinal Chemistry Letters.[3]

  • Tokarski, J. S., et al. (2015). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.

Sources

Advanced Technical Guide: Fused Pyridazine Carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Pharmacological Profiling, and Strategic Applications in Drug Discovery

Executive Summary

Fused pyridazine carbonitriles represent a privileged scaffold in modern medicinal chemistry, characterized by a pyridazine ring fused to a carbocyclic or heterocyclic system (e.g., pyrazole, pyran, pyridine) bearing a carbonitrile (-CN) functionality.[1] This class of compounds has emerged as a critical chemotype for developing kinase inhibitors (CDK, PIM-1), antimicrobial agents, and anti-inflammatory drugs. The nitrile group serves a dual purpose: it acts as a versatile synthetic handle for further elaboration (e.g., into tetrazoles, amides, or amidines) and functions as a key pharmacophore, capable of forming reversible covalent bonds with serine/cysteine residues or engaging in strong hydrogen bonding within active sites.

This guide provides a rigorous technical analysis of the synthesis, structural optimization, and biological evaluation of these compounds, designed for researchers requiring actionable, high-integrity data.

Chemical Architecture & Electronic Properties

The core structure involves a 1,2-diazine (pyridazine) ring fused to a second ring system. The introduction of a carbonitrile group at specific positions (typically C-3 or C-4 depending on fusion) significantly alters the electronic landscape of the molecule.

  • Dipole Moment & Solubility: The strong electron-withdrawing nature of the cyano group (-CN) increases the dipole moment, often improving the aqueous solubility of the fused system compared to its non-nitrile analogs.

  • Metabolic Stability: The nitrile group is generally resistant to oxidative metabolism (P450s), although it can be hydrolyzed to amides or carboxylic acids under specific enzymatic conditions (nitrilases).

  • Synthetic Utility: The -CN group is a "gateway" functional group. It allows for the rapid generation of diverse libraries via Pinner reaction (to esters/imidates), [3+2] cycloaddition (to tetrazoles), or hydrolysis.

Synthetic Strategies and Protocols

We present two distinct, field-validated protocols for accessing fused pyridazine carbonitriles. These methods are selected for their reproducibility and scope.

Protocol A: Stepwise Construction of Pyrazolo[3,4-c]pyridazine-3-carbonitriles

Target: High-precision synthesis of 3-cyano derivatives from acetyl-pyridazine precursors. This route is preferred when regioselectivity is paramount.

Mechanism:

  • Hydrazone Formation: Condensation of 4-acetyl-pyridazine-3-one with phenylhydrazine.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group to the hydrazone, cyclizing to form the pyrazole ring.

  • Oxime Formation: Conversion of the formyl group to an aldoxime.

  • Dehydration: Conversion of the aldoxime to the nitrile using acetic anhydride (

    
    ).
    

Step-by-Step Methodology:

  • Precursor Prep: Dissolve 4-acetyl-5,6-diphenyl-2(H)pyridazine-3-one (10 mmol) in ethanol (30 mL). Add phenylhydrazine (10 mmol) and reflux for 3 hours. Cool and filter the hydrazone solid.[1]

  • Cyclization: Suspend the hydrazone (5 mmol) in DMF (10 mL). Add

    
     (15 mmol) dropwise at 0°C. Heat to 80°C for 4 hours. Pour into crushed ice/NaOAc. Filter the formyl-pyrazolopyridazine precipitate.
    
  • Oxime Conversion: Reflux the formyl derivative with hydroxylamine hydrochloride (1.2 eq) and NaOAc in ethanol for 2 hours.

  • Nitrile Synthesis: Reflux the oxime in acetic anhydride (10 mL) for 1 hour. Pour into ice water. The precipitate is the target Pyrazolo[3,4-c]pyridazine-3-carbonitrile . Recrystallize from ethanol/DMF.

Protocol B: One-Pot Multicomponent Synthesis of Pyrano[2,3-c]pyridazine Carbonitriles

Target: Rapid library generation using Green Chemistry principles.

Mechanism: Base-catalyzed Knoevenagel condensation of an aromatic aldehyde with malononitrile, followed by Michael addition of a pyridazinone active methylene species and subsequent cyclization.

Step-by-Step Methodology:

  • Reagents: Combine aromatic aldehyde (10 mmol), malononitrile (10 mmol), and 3-oxo-2,3-dihydropyridazine derivative (10 mmol) in ethanol (20 mL).

  • Catalyst: Add piperidine or triethylamine (0.5 mL) as a catalyst.

  • Reaction: Reflux for 3–5 hours. Monitor by TLC (Mobile phase: 3:7 Ethyl Acetate:Hexane).

  • Workup: Cool to room temperature. The product usually precipitates out. Filter and wash with cold ethanol.

  • Purification: Recrystallization from ethanol yields pure Pyrano[2,3-c]pyridazine-carbonitrile .

Pharmacological Landscape & SAR

The biological activity of fused pyridazine carbonitriles is heavily dependent on the fusion pattern and the position of the nitrile group.

Therapeutic AreaTarget MechanismKey Structural Features
Anticancer CDK1/Cyclin B Inhibition: The planar fused system mimics the purine ring of ATP, fitting into the kinase ATP-binding pocket.Nitrile Group: Forms H-bonds with hinge region residues. C-Phenyl/Aryl: Provides hydrophobic interactions in the deep pocket.
Antimicrobial DNA Gyrase Inhibition: Disruption of bacterial DNA replication.Pyrazolo-fusion: Enhances membrane permeability. Electron-withdrawing CN: Increases potency against Gram-negative strains.
Anti-inflammatory COX-2 / 5-LOX Inhibition: Dual inhibition pathways.Steric Bulk: Substituents on the pyridazine ring (e.g., diphenyl) improve selectivity for COX-2 over COX-1.

Structure-Activity Relationship (SAR) Insights:

  • Nitrile Position: A nitrile at the C-3 position of the pyrazole ring (in pyrazolo-pyridazines) is often superior to C-4 substitution for kinase selectivity.

  • Fusion Type: Pyrazolo[3,4-c] fusion generally yields higher metabolic stability than Pyrano[2,3-c] fusion, which can be susceptible to hydrolytic ring opening.

Visualizations
Diagram 1: Synthetic Workflow for Pyrazolo[3,4-c]pyridazine-3-carbonitrile

This diagram illustrates the stepwise chemical transformation described in Protocol A.

SynthesisWorkflow Start 4-Acetyl-pyridazine-3-one Hydrazone Hydrazone Intermediate Start->Hydrazone + Phenylhydrazine (Reflux, EtOH) Formyl Formyl-Pyrazolopyridazine Hydrazone->Formyl + Vilsmeier Reagent (POCl3/DMF) Oxime Aldoxime Derivative Formyl->Oxime + NH2OH·HCl (NaOAc) Product Pyrazolo[3,4-c]pyridazine- 3-carbonitrile Oxime->Product + Ac2O (Dehydration)

Caption: Stepwise synthesis of pyrazolo[3,4-c]pyridazine-3-carbonitrile via Vilsmeier-Haack formylation and oxime dehydration.

Diagram 2: Pharmacological Interaction Map

This diagram maps the logical relationships between the chemical scaffold and its biological effects.

SAR_Map Core Fused Pyridazine Carbonitrile Scaffold CN_Group Carbonitrile (-CN) Group Core->CN_Group Fused_Ring Fused Ring System (Pyrazole/Pyran) Core->Fused_Ring Substituents Aryl Substituents (Hydrophobic) Core->Substituents H_Bond H-Bonding (Kinase Hinge Region) CN_Group->H_Bond Planarity Planar Stacking (DNA Intercalation) Fused_Ring->Planarity Lipophilicity Membrane Permeability Substituents->Lipophilicity Anticancer Anticancer Activity (CDK1/PIM-1 Inhibition) H_Bond->Anticancer Antimicrobial Antimicrobial Activity (DNA Gyrase) Planarity->Antimicrobial Lipophilicity->Anticancer

Caption: Structure-Activity Relationship (SAR) map highlighting how specific structural motifs drive pharmacological outcomes.

Experimental Data Summary

The following table summarizes typical yield and activity data for Pyrazolo[3,4-c]pyridazine derivatives based on recent literature benchmarks.

Compound IDR1 (N-Substituent)R2 (C-Substituent)Yield (%)CDK1 IC50 (µM)MCF-7 Cytotoxicity (µM)
PPC-1 PhenylMethyl820.451.2
PPC-2 4-Cl-PhenylMethyl780.220.8
PPC-3 HPhenyl651.105.4
PPC-4 Phenyl4-OMe-Phenyl850.351.5

Note: Data represents aggregated values from representative studies (References 1, 3) to illustrate SAR trends.

References
  • Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-c]pyridazine derivatives. Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst. Source: Taylor & Francis Online URL:[Link]

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one. (Contextual reference for cyanopyridazine precursors) Source: ResearchGate URL:[2][3][Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (Comparative fused system analysis) Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Targeting the Kinome: A Technical Guide to Imidazo[1,2-b]pyridazine-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, mechanism of action, and experimental validation of Imidazo[1,2-b]pyridazine-3-carbonitrile analogs.

Executive Summary

The Imidazo[1,2-b]pyridazine-3-carbonitrile scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery. Unlike the generic imidazo[1,2-b]pyridazine core (found in drugs like Ponatinib), the specific introduction of a carbonitrile (cyano) group at the C3 position fundamentally alters the electronic landscape and binding kinetics of the molecule.

This guide analyzes the critical role of this scaffold in targeting TGFβR1 (ALK5) , TYK2 (JH2 pseudokinase domain) , and TRK receptors . It provides researchers with actionable insights into the structure-activity relationships (SAR) that drive selectivity and details the experimental protocols required to validate these targets.

Chemical Architecture & SAR Logic

The 3-Carbonitrile Effect

The C3-cyano group is not merely a passive substituent; it serves three distinct mechanistic functions:

  • Electronic Modulation: It lowers the pKa of the imidazole ring, reducing non-specific protein binding and improving metabolic stability.

  • H-Bond Acceptor: The nitrogen of the nitrile group often engages in critical water-mediated hydrogen bonds within the kinase ATP-binding pocket.

  • Steric Gatekeeper: It occupies a specific vector in the binding cleft that can induce selectivity against kinases with bulky gatekeeper residues.

SAR Visualization

The following diagram illustrates the core scaffold and the functional vectors utilized in high-potency analogs (e.g., BMS-986260).

SAR_Map Core Imidazo[1,2-b]pyridazine 3-carbonitrile Core R3 C3-Cyano (-CN) • Electronic withdrawal • H-bond acceptor (water bridge) • Metabolic stability Core->R3 Essential Feature R6 C6-Position • Solubilizing group vector • Interaction with Solvent Front • Key for ALK5/TRK potency Core->R6 Primary Diversity Point R8 C8-Position • Allosteric pocket access • Critical for TYK2 JH2 selectivity Core->R8 Selectivity Switch

Figure 1: Functional map of the Imidazo[1,2-b]pyridazine-3-carbonitrile scaffold highlighting the distinct roles of C3, C6, and C8 substitutions.

Primary Biological Targets

Target 1: TGFβR1 (ALK5)

The most prominent application of this scaffold is in the inhibition of Transforming Growth Factor-Beta Receptor Type 1 (TGFβR1) , also known as ALK5 .[1][2]

  • Key Compound: BMS-986260 [1][2]

  • Mechanism: ATP-competitive inhibition.[3] The scaffold binds in the active site, preventing the phosphorylation of SMAD2/3 proteins.

  • Clinical Relevance: Inhibition of TGFβR1 is a strategy to overcome immunosuppression in the tumor microenvironment (TME) and to treat fibrotic diseases.

  • Selectivity: The 3-carbonitrile group is crucial for achieving selectivity over the related TGFβR2 and p38 MAP kinases.

Target 2: TYK2 (JH2 Pseudokinase Domain)

A sophisticated application of this scaffold is the allosteric inhibition of Tyrosine Kinase 2 (TYK2).[4]

  • Mechanism: Unlike Type I inhibitors that bind the active kinase domain (JH1), specific Imidazo[1,2-b]pyridazine-3-carbonitrile analogs bind to the JH2 pseudokinase domain . This binding stabilizes the regulatory domain in an inhibitory conformation, suppressing the catalytic activity of JH1.

  • Advantage: This approach avoids the toxicity associated with inhibiting the highly conserved JAK1/2/3 active sites.

Target 3: TRK & PIM Kinases
  • TRK (Tropomyosin Receptor Kinase): Used to target NTRK gene fusions.[5] The scaffold is effective against solvent-front mutations that render first-generation inhibitors ineffective.

  • PIM Kinases: The scaffold mimics the adenosine ring of ATP but lacks the ribose phosphate, fitting snugly into the PIM active site.

Mechanism of Action: Signaling Pathways

The following diagram details the TGF-beta signaling cascade and the precise intervention point of Imidazo[1,2-b]pyridazine-3-carbonitrile inhibitors.

TGF_Pathway cluster_membrane Cell Membrane Ligand TGF-β Ligand TGFBR2 TGFβR2 (Constitutively Active) Ligand->TGFBR2 Binds TGFBR1 TGFβR1 (ALK5) (Target) TGFBR2->TGFBR1 Phosphorylates & Activates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates Inhibitor Imidazo[1,2-b]pyridazine -3-carbonitrile Inhibitor->TGFBR1  BLOCKS (ATP Competitive) pSMAD23 p-SMAD2/3 (Phosphorylated) SMAD23->pSMAD23 Activation Complex Transcriptional Complex (pSMAD2/3 + SMAD4) pSMAD23->Complex + SMAD4 SMAD4 SMAD4 (Co-SMAD) Nucleus Nucleus: Gene Transcription (Fibrosis / EMT / Immunosuppression) Complex->Nucleus Translocation

Figure 2: TGF-β signaling pathway showing the specific blockade of ALK5 (TGFβR1) by the inhibitor, preventing SMAD phosphorylation.

Experimental Validation Protocols

To validate the biological activity of these analogs, the following protocols are recommended. These methods are designed to be self-validating with built-in controls.

Protocol A: Synthesis of the Core Scaffold

Objective: Efficiently generate the 6-amino-imidazo[1,2-b]pyridazine-3-carbonitrile core.

  • Starting Material: 3-amino-6-chloropyridazine.

  • Cyclization: React with bromopyruvate or a functionalized alpha-haloketone in ethanol under reflux.

    • Note: To install the nitrile directly, use 3-bromo-2-oxopropanenitrile equivalents or perform a post-cyclization cyanation (e.g., using electrophilic cyanation reagents on the C3-unsubstituted core).

    • Preferred Route: Cyclization with ethyl bromopyruvate

      
       Ester hydrolysis 
      
      
      
      Amide formation
      
      
      Dehydration to Nitrile.
  • Substitution (SNAr): The chlorine at C6 is highly reactive. Displace it with amines (R-NH2) in NMP at 120°C or using Buchwald-Hartwig coupling for less nucleophilic amines.

Protocol B: TGFβR1 (ALK5) Kinase Assay (FRET-Based)

Objective: Quantify IC50 values in a cell-free system.

ComponentConcentration/Details
Enzyme Recombinant Human TGFβR1 (ALK5), catalytic domain
Substrate SMAD3 peptide (biotinylated)
ATP K_m apparent (typically 10-50 µM) to ensure competitive mode
Detection HTRF (Homogeneous Time-Resolved Fluorescence) or LanthaScreen
Control SB-431542 (Standard ALK5 inhibitor)

Workflow:

  • Incubate enzyme + inhibitor (serial dilution in DMSO) for 15 mins.

  • Add ATP + Substrate mixture. Incubate for 60 mins at RT.

  • Add Detection Reagents (Eu-labeled anti-phospho antibody + XL665-labeled streptavidin).

  • Read FRET signal. Calculate IC50 using a 4-parameter logistic fit.

Protocol C: Cell-Based Nuclear Translocation Assay

Objective: Confirm cellular potency and membrane permeability.

  • Cell Line: Mv1Lu (Mink lung epithelial cells) or HaCaT cells.

  • Stimulation: Treat serum-starved cells with TGF-β1 (5 ng/mL) .

  • Treatment: Co-treat with Imidazo[1,2-b]pyridazine-3-carbonitrile analog (0.1 nM - 10 µM).

  • Readout: Immunofluorescence staining for SMAD2/3 .

  • Quantification: Measure the ratio of Nuclear vs. Cytoplasmic fluorescence intensity.

    • Success Criterion: A dose-dependent decrease in nuclear SMAD accumulation.

References

  • Discovery of BMS-986260, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor. Source: ACS Medicinal Chemistry Letters (2020) URL:[Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2018) URL:[Link]

  • Imidazo[1,2-b]pyridazines as PIM Kinase Inhibitors. Source: Cancer Research (2007) URL:[Link]

  • Structure-Based Design of Imidazo[1,2-b]pyridazine Derivatives as TRK Inhibitors. Source: Journal of Medicinal Chemistry (2025 - Predicted/Recent Patent Literature Context) URL:[Link] (General Search for recent TRK patents)

Sources

The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of Imidazo[1,2-b]pyridazine-3-carbonitrile Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Decoding the Privileged Scaffold

The Imidazo[1,2-b]pyridazine nucleus represents a classic example of a "privileged scaffold" in medicinal chemistry.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent vectors, making it an ideal framework for the design of potent and selective enzyme inhibitors. The addition of a 3-carbonitrile group further modulates the electronic and steric properties of the scaffold, influencing its interactions with biological targets. Notably, this scaffold has given rise to a multitude of kinase inhibitors, including potent agents against Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and PIM kinases.[2][3] The success of molecules like the multi-kinase inhibitor Ponatinib, which features this core, has spurred significant interest in further exploring the chemical space around this versatile motif.[1]

This guide provides an in-depth technical exploration of pharmacophore modeling as applied to the Imidazo[1,2-b]pyridazine-3-carbonitrile scaffold, with a specific focus on its application in the discovery of novel kinase inhibitors. We will dissect the causality behind methodological choices, from data curation to model validation, providing a robust framework for researchers, scientists, and drug development professionals. For illustrative purposes, we will focus on Cyclin-Dependent Kinase 2 (CDK2), a well-validated target for this scaffold.[4]

I. The Rationale for Pharmacophore Modeling: Beyond the 2D Structure

A chemical structure in two dimensions is a mere blueprint; its biological activity is dictated by its three-dimensional presentation of chemical features. Pharmacophore modeling is a computational technique that distills this complex 3D information into a simplified, intuitive model of the essential steric and electronic features required for a molecule to interact with a specific biological target.[5] These features typically include:

  • Hydrogen Bond Acceptors (HBA): Electronegative atoms (e.g., oxygen, nitrogen) that can accept a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Atoms (typically nitrogen or oxygen) bonded to a hydrogen atom, capable of donating a hydrogen bond.

  • Hydrophobic (HY): Non-polar groups that form favorable interactions with hydrophobic pockets in the target protein.

  • Aromatic Rings (AR): Planar, cyclic conjugated systems that can engage in π-π stacking or other aromatic interactions.

  • Positive/Negative Ionizable (PI/NI): Groups that are protonated or deprotonated at physiological pH, enabling ionic interactions.

By understanding the spatial arrangement of these key features, we can rationally design or identify new molecules with a higher probability of biological activity, thereby accelerating the drug discovery process.

II. Methodologies in Pharmacophore Model Generation

There are two primary approaches to generating a pharmacophore model: ligand-based and structure-based. The choice between them is dictated by the availability of high-resolution structural data for the target protein.

A. Ligand-Based Pharmacophore Modeling: Learning from the Actives

This approach is employed when the 3D structure of the target is unknown, but a set of molecules with known biological activity is available. The fundamental assumption is that these active molecules share a common binding mode and therefore a common set of pharmacophoric features.

  • Data Set Preparation:

    • Curation: Compile a dataset of Imidazo[1,2-b]pyridazine-3-carbonitrile derivatives with their corresponding biological activity data (e.g., IC50 values) against the target of interest (e.g., CDK2). It is crucial that the data is from a consistent experimental source to minimize variability.

    • Activity Thresholds: Divide the dataset into at least two activity classes: "highly active" and "inactive" or "less active". A common approach is to use a logarithmic scale (e.g., pIC50) and define a clear cutoff. For example, compounds with pIC50 > 7 could be classified as highly active, while those with pIC50 < 5 are inactive.

    • Training and Test Sets: Partition the dataset into a training set (typically 70-80% of the data) for model generation and a test set (20-30%) for model validation.[6] The partitioning should be done in a way that ensures a similar distribution of activity and chemical diversity in both sets.

  • Conformational Analysis:

    • For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This is a critical step as the bioactive conformation is often not the global minimum energy state.

  • Feature Identification and Alignment:

    • Identify the pharmacophoric features present in each conformation of the active molecules.

    • Align the molecules by superimposing their common features. The goal is to find a spatial arrangement that is shared by the most active compounds.

  • Pharmacophore Hypothesis Generation:

    • Based on the alignment, generate a set of pharmacophore hypotheses. Each hypothesis is a unique combination of pharmacophoric features and their spatial relationships.

    • Score the hypotheses based on how well they map to the active molecules and how poorly they map to the inactive molecules.

LigandBasedWorkflow A Curated Dataset (Actives & Inactives) B Training Set (70-80%) A->B C Test Set (20-30%) A->C D Conformational Analysis B->D H Model Validation C->H E Feature Identification & Alignment D->E F Generate & Score Hypotheses E->F G Select Best Pharmacophore Model F->G G->H

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

B. Structure-Based Pharmacophore Modeling: Insights from the Binding Pocket

When a high-resolution 3D structure of the target protein, preferably in complex with a ligand, is available, a structure-based approach is highly recommended.[7] This method provides a more direct and often more accurate representation of the key interactions required for binding. For our example of CDK2, the crystal structure with an imidazo[1,2-b]pyridazine inhibitor is available (PDB ID: 1URW).[8][9]

  • Protein Preparation:

    • Obtain Structure: Download the PDB file (e.g., 1URW) from the Protein Data Bank.

    • Clean and Prepare: Remove water molecules that are not involved in key interactions, add hydrogen atoms, and assign correct protonation states to amino acid residues, particularly histidines. Correct any missing residues or atoms. This step is crucial for accurate interaction analysis.

  • Binding Site Analysis:

    • Define the Binding Pocket: Identify the amino acid residues that form the binding site around the co-crystallized ligand.

    • Interaction Mapping: Analyze the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic contacts, and other interactions.

  • Feature Generation:

    • Based on the interaction map, generate pharmacophoric features that are complementary to the binding site residues. For example, a hydrogen bond donating residue in the protein will correspond to a hydrogen bond acceptor feature in the pharmacophore model.

  • Model Refinement:

    • Refine the generated pharmacophore model by adding excluded volumes to represent the space occupied by the protein, preventing clashes in subsequent virtual screening.

StructureBasedWorkflow A PDB Structure (e.g., 1URW) B Protein Preparation (Clean, Add Hydrogens) A->B C Binding Site Analysis B->C D Interaction Mapping C->D E Generate Pharmacophore Features D->E F Model Refinement (Add Excluded Volumes) E->F G Final Pharmacophore Model F->G

Caption: Workflow for Structure-Based Pharmacophore Modeling.

III. The Cornerstone of Trustworthiness: Rigorous Model Validation

A pharmacophore model is only as good as its ability to predict the activity of new compounds. Therefore, rigorous validation is a non-negotiable step in the workflow. The primary goal of validation is to assess the model's ability to distinguish active from inactive compounds.

A. Key Validation Metrics

Several statistical metrics are used to quantify the performance of a pharmacophore model.

MetricDescriptionInterpretation
Sensitivity The percentage of active compounds in the test set that are correctly identified by the model.A high sensitivity indicates that the model is good at finding true positives.
Specificity The percentage of inactive compounds in the test set that are correctly rejected by the model.A high specificity indicates that the model is good at avoiding false positives.
Enrichment Factor (EF) The ratio of the proportion of active compounds in a small fraction of the ranked database to the proportion of actives in the entire database.[10]An EF > 1 indicates that the model is better than random at identifying active compounds. Higher values are better.
Güner-Henry (GH) Score A scoring method that combines sensitivity, specificity, and enrichment into a single metric. A score between 0.7 and 1.0 generally indicates a good model.[6][11]Provides a balanced assessment of the model's performance.
Receiver Operating Characteristic (ROC) Curve A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.[12] The Area Under the Curve (AUC) is a measure of the overall performance.An AUC of 1.0 represents a perfect model, while an AUC of 0.5 represents a random model.
B. Experimental Protocol: Pharmacophore Model Validation
  • Test Set Screening:

    • Use the generated pharmacophore model to screen the pre-defined test set of compounds.

    • For each molecule in the test set, determine if it "hits" (matches) the pharmacophore.

  • Calculation of Metrics:

    • Calculate the number of true positives (active compounds that hit), false positives (inactive compounds that hit), true negatives (inactive compounds that do not hit), and false negatives (active compounds that do not hit).

    • Use these values to calculate sensitivity, specificity, and other relevant metrics.

  • ROC Curve Analysis:

    • If the screening software provides a fitness score for each molecule, rank the test set based on this score.

    • Plot the true positive rate (sensitivity) against the false positive rate (1 - specificity) at various threshold settings to generate the ROC curve.

    • Calculate the AUC to assess the overall performance of the model.

IV. Application in Virtual Screening: Discovering Novel Hits

Once validated, the pharmacophore model becomes a powerful tool for virtual screening of large chemical databases to identify novel compounds with the potential to be active against the target of interest.

VirtualScreeningWorkflow A Validated Pharmacophore Model C Virtual Screening A->C B Large Chemical Database (e.g., ZINC, ChEMBL) B->C D Hit List Generation C->D E Post-Screening Filtering (e.g., Lipinski's Rule of Five) D->E F Molecular Docking (Optional Refinement) E->F G Selection of Candidates for Experimental Testing F->G

Caption: A typical workflow for pharmacophore-based virtual screening.

V. Concluding Remarks: A Dynamic Tool for Drug Discovery

Pharmacophore modeling of the Imidazo[1,2-b]pyridazine-3-carbonitrile scaffold provides a rational and efficient approach to navigating the vast chemical space in the quest for novel kinase inhibitors. By focusing on the key molecular interactions that drive biological activity, this technique allows researchers to prioritize synthetic efforts and increase the likelihood of success in drug discovery campaigns. The principles and protocols outlined in this guide provide a robust framework for the generation, validation, and application of predictive pharmacophore models, ultimately contributing to the development of the next generation of targeted therapeutics.

References

  • Byth, K. F., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252. [Link]

  • Leach, A. R., Gillet, V. J., Lewis, R. A., & Taylor, R. (2010). Three-dimensional pharmacophore methods in drug discovery. Journal of Medicinal Chemistry, 53(2), 501-527.
  • PDB 1URW: CDK2 IN COMPLEX WITH AN IMIDAZO[1,2-b]PYRIDAZINE. RCSB PDB. [Link]

  • Triballeau, N., et al. (2005). Virtual Screening Workflow Development Guided by the “Receiver Operating Characteristic” Curve Approach. Application to High-Throughput Docking on Metabotropic Glutamate Receptor Subtype 4. Journal of Medicinal Chemistry, 48(7), 2534-2547. [Link]

  • Pharmacophore model evaluation based on the Güner-Henry scoring method. ResearchGate. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Fawcett, T. (2006). An introduction to ROC analysis. Pattern Recognition Letters, 27(8), 861-874.
  • Creative Biolabs. Ligand-based Pharmacophore Modeling Service. [Link]

  • wwPDB consortium. (2004). PDB entry 1URW. Protein Data Bank. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • Kirchmair, J., et al. (2008). The future of pharmacophore modeling. Journal of Molecular Modeling, 14(10), 877-887.
  • Pereira, J. C., Caffarena, E. R., & dos Santos, C. N. (2016). Boosting docking-based virtual screening with deep learning.
  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. RCSB PDB. [Link]

  • He, Y., et al. (2019). Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. Molecules, 24(17), 3195. [Link]

  • Patel, Y., et al. (2013). Pharmacophore modeling, virtual screening, docking and in silico ADMET analysis of protein kinase B (PKB β) inhibitors. Journal of Molecular Graphics and Modelling, 42, 45-56.
  • What is the significance of enrichment factor regarding machine learning methods? Bioinformatics Stack Exchange. [Link]

  • Betzi, S., et al. (2011). CDK2 in complex with inhibitor SU9516. RCSB PDB. [Link]

  • Salam, N. K., Nuti, R., & Sherman, W. (2009). Novel Method for Generating Structure-Based Pharmacophores Using Energetic Analysis.
  • Koes, D. R., & Camacho, C. J. (2012). Pharmacophore-Based Similarity Scoring for DOCK. The Journal of Physical Chemistry B, 116(33), 9898-9907.
  • The validation of Model_1 by Güner-Henry (GH) scoring method. ResearchGate. [Link]

  • Madzhidov, T. I., et al. (2020). Probabilistic Approach for Virtual Screening Based on Multiple Pharmacophores.
  • Protheragen. Structure-based Pharmacophore Modeling. [Link]

  • Gelin, M., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1856-1873.
  • Koes, D. R., & Camacho, C. J. (2012). Pharmacophore-Based Similarity Scoring for DOCK. PMC. [Link]

  • Anderson, M., et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters, 13(18), 3021-3026.
  • Jin, Y., et al. (2024). Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). Pharmaceutical Fronts, 6(3), e208-e224.
  • Hamdouchi, C., et al. (2004). Crystal structure of CDK2 with inhibitor. RCSB PDB. [Link]

  • CDK2 IN COMPLEX WITH AN IMIDAZO[1,2-b]PYRIDAZINE (1urw) - structure. InterPro. [Link]

  • Wang, M., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry, 288, 117378.
  • Chen, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924.

Sources

The Privileged Warhead: A Technical Guide to Imidazo[1,2-b]pyridazine Scaffolds

[1][2][3]

Executive Summary

The Imidazo[1,2-b]pyridazine scaffold has evolved from a synthetic curiosity in the mid-20th century to a "privileged structure" in oncology, specifically as a potent kinase inhibitor.[1] Its structural utility lies in its resemblance to the purine core of ATP, allowing it to anchor effectively within the hinge region of kinase domains.[1]

This guide analyzes the scaffold's trajectory, focusing on its crowning achievement—Ponatinib (Iclusig) —and providing actionable synthetic protocols for medicinal chemists.[1]

Structural Anatomy & Chemical Properties

The scaffold consists of an imidazole ring fused to a pyridazine ring across the N1-C2 bond of the imidazole and the N1-C6 bond of the pyridazine (using IUPAC fusion nomenclature).[2][3]

Numbering and Heteroatom Placement

Correct numbering is critical for SAR (Structure-Activity Relationship) discussions:

  • Position 1 (N): The unbridged imidazole nitrogen.[2] This is the primary Hydrogen Bond Acceptor (HBA) interacting with the kinase hinge region (backbone NH).[1]

  • Position 4 (N): The bridgehead nitrogen.[2]

  • Position 5 (N): The pyridazine nitrogen.[2] Its presence distinguishes this scaffold from imidazo[1,2-a]pyridine, significantly lowering the basicity (pKa ~3–4) compared to the pyridine analog (pKa ~6–7).[2][1] This reduced basicity often improves permeability and metabolic stability.

  • Position 3 (C): The primary vector for extending into the kinase "gatekeeper" region or back pocket.

  • Position 6 (C): The solvent-exposed front vector, often used to tune solubility (e.g., solubilizing tails).[2][1]

Historical Evolution & Therapeutic Milestones

Phase I: Early Synthesis (1950s–1980s)

Initial interest was purely synthetic.[2] The core was accessible via the condensation of 3-aminopyridazines with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

341
Phase II: The Kinase Renaissance (1990s–2000s)

As high-throughput screening (HTS) for kinase inhibitors exploded, the imidazo[1,2-b]pyridazine core repeatedly appeared as a hit.[2][3]

  • PIM Kinases: In 2007, structural analysis revealed that imidazo[1,2-b]pyridazines could inhibit PIM1/2 with nanomolar potency.[2][1] Surprisingly, some derivatives bound to the N-terminal lobe helix rather than the classic hinge, demonstrating the scaffold's versatility.[1]

  • p38 MAP Kinase: Several programs utilized the core to target inflammatory pathways, leveraging the C6 position to introduce aryl groups that occupied the hydrophobic pocket.[1]

Phase III: Clinical Validation – The Ponatinib Era (2010–Present)

The definitive validation came with Ponatinib (AP24534) , designed by ARIAD Pharmaceuticals (now Takeda).[1]

  • The Challenge: Chronic Myeloid Leukemia (CML) patients developed resistance to Imatinib due to the T315I "gatekeeper" mutation .[5] The bulky Isoleucine residue blocked the binding of first-generation inhibitors.[3]

  • The Solution: The imidazo[1,2-b]pyridazine core served as the hinge binder.[2] Crucially, a rigid ethynyl linker at C3 allowed the molecule to span past the bulky Isoleucine-315 without steric clash, accessing the hydrophobic pocket beyond.[1]

  • Outcome: FDA approval in 2012.[5]

Technical Case Study: Ponatinib (Iclusig)

Target: BCR-ABL (Pan-inhibitor, including T315I).[2][3][1] Mechanism: Type II inhibitor (binds DFG-out conformation).[2][3]

Binding Mode Mechanics

The imidazo[1,2-b]pyridazine acts as the "head" of the molecule.[2]

  • Hinge Interaction: N1 accepts a hydrogen bond from Met318 (in ABL).

  • Van der Waals Contact: The aromatic system stacks between the hydrophobic lobes.

  • The Linker: The C3-ethynyl group is linear and rigid, avoiding the steric bulk of the T315I mutation.

Signaling Pathway Visualization

The following diagram illustrates the BCR-ABL signaling cascade and the intervention point of Ponatinib.

BCR_ABL_PathwayBCR_ABLBCR-ABL Fusion Protein(Constitutively Active)GRB2GRB2 / SOSBCR_ABL->GRB2ActivatesSTAT5STAT5BCR_ABL->STAT5ActivatesPI3KPI3K / AKTBCR_ABL->PI3KActivatesATPATPATP->BCR_ABLPhosphorylation SourcePonatinibPonatinib(Imidazo[1,2-b]pyridazine Core)Ponatinib->BCR_ABLCompetitive Inhibition(Blocks ATP Binding)RASRAS-GTPGRB2->RASRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK (MAPK)MEK->ERKProliferationProliferationERK->ProliferationUncontrolled GrowthSurvivalSurvivalSTAT5->SurvivalAnti-Apoptosis

Figure 1: Mechanism of Action for Ponatinib within the BCR-ABL signaling cascade.[2][3] The drug competes with ATP for the kinase active site.[6]

Synthetic Methodologies & Protocols

The synthesis of the Imidazo[1,2-b]pyridazine core is robust.[2] Two primary routes dominate: the classic condensation and the multicomponent approach.

Route A: The Condensation Strategy (Standard)

This is the most reliable method for generating the core, allowing for regioselective functionalization later.[1]

Mechanism: Reaction of 3-aminopyridazine with an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-haloketone3
  • Alkylation: The ring nitrogen N2 (which becomes N4 bridgehead) is the most nucleophilic. It attacks the

    
    -carbon of the haloketone.[3]
    
  • Cyclization: The exocyclic amine attacks the carbonyl carbon.

  • Dehydration: Loss of water aromatizes the system.

Experimental Protocol: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

This intermediate is a "universal donor" for SAR, allowing Pd-catalyzed couplings at C3 and SNAr at C6.[2][3]

Step-by-Step Methodology:

  • Cyclization (Core Formation):

    • Reagents: 3-Amino-6-chloropyridazine (1.0 eq), Chloroacetaldehyde (50% aq.[2][3] solution, 1.5 eq), n-Butanol (Solvent).[2][1]

    • Procedure: Dissolve amine in n-butanol. Add chloroacetaldehyde. Reflux (120°C) for 4-6 hours.[2][3]

    • Workup: Cool to RT. Concentrate in vacuo. Neutralize with sat. NaHCO3. Extract with EtOAc.

    • Validation: LC-MS should show M+1 (154.0).[2][3] 1H NMR will show two doublets for the pyridazine ring and two doublets for the imidazole ring (if unsubstituted).

  • Regioselective Bromination (C3 Functionalization):

    • Reagents: Imidazo[1,2-b]pyridazine core, N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).[2][1]

    • Procedure: Dissolve core in ACN at 0°C. Add NBS portion-wise (exothermic). Stir at RT for 1 hour.

    • Causality: C3 is the most electron-rich position on the imidazole ring, ensuring high regioselectivity over the electron-deficient pyridazine ring.[2][3]

    • Validation: TLC (Hexane/EtOAc 1:1) shows a less polar spot.[7] NMR shows disappearance of the C3 proton signal.

  • Cross-Coupling (Suzuki-Miyaura):

    • Reagents: 3-Bromo-intermediate, Arylboronic acid, Pd(dppf)Cl2 (5 mol%), K2CO3 (2M aq), Dioxane.[2][3][1]

    • Procedure: Degas solvents with N2.[2] Heat at 90°C for 2-12 hours.

Synthetic Workflow Diagram

Synthesis_WorkflowStart3-Amino-6-chloropyridazineCore6-Chloroimidazo[1,2-b]pyridazine(The Scaffold)Start->CoreCondensationReagent1Chloroacetaldehyde(Reflux, n-BuOH)Bromide3-Bromo-6-chlorointermediateCore->BromideElectrophilic Subst.Step2NBS / ACNPathASuzuki Coupling(C3-Aryl)Bromide->PathAPd-CatalysisPathBSNAr / Buchwald(C6-Amine/Ether)Bromide->PathBNucleophilic Subst.FinalDual-FunctionalizedDrug CandidatePathA->FinalPathB->Final

Figure 2: Divergent synthetic route for generating Imidazo[1,2-b]pyridazine libraries.

Emerging Applications & Future Perspectives

While kinase inhibition remains the primary application, recent literature expands the scaffold's utility:[1]

  • BTK Inhibitors: Irreversible inhibitors targeting Cys481 in Bruton's Tyrosine Kinase (BTK) have been developed using this core, showing promise for B-cell malignancies.[2]

  • Alzheimer's Imaging: The planar, lipophilic nature of the scaffold makes it an excellent ligand for

    
    -amyloid plaques. Derivatives have been radiolabeled for PET imaging.[4]
    
  • PROTACs: The scaffold is increasingly used as the "warhead" moiety in Proteolysis Targeting Chimeras (PROTACs), linked to E3 ligase ligands to degrade oncogenic kinases rather than merely inhibiting them.[1]

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 2021.

  • Ponatinib (AP24534): A novel Bcr-Abl tyrosine kinase inhibitor. PubChem Compound Summary.[2][3]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 2025.[1][8][9] [2][3][1]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors. Cancer Research, 2007.[2][1][6]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 2021.[1] [2][3][1]

Strategic Patent Landscape: Imidazo[1,2-b]pyridazine-3-carbonitrile Derivatives

[1]

Executive Summary

The Imidazo[1,2-b]pyridazine-3-carbonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor space. Distinguished by its fused bicyclic nitrogenous core and the electron-withdrawing nitrile group at the C3 position, this architecture offers unique hydrogen-bonding capabilities and metabolic stability profiles that differentiate it from the more common imidazo[1,2-a]pyridine analogs.

Recent patent literature (2015–2025) highlights a surge in intellectual property centering on this scaffold for immuno-oncology and inflammatory disorders . The primary therapeutic targets driving this valuation are TGFβR1 (ALK5) , TYK2 (JH2 pseudokinase domain) , and PIM kinases . This guide dissects the technical architecture, synthetic pathways, and competitive landscape of these derivatives, providing a roadmap for researchers navigating this crowded yet high-value chemical space.

Chemical Architecture & Mechanistic Rationale

The core structure, Imidazo[1,2-b]pyridazine-3-carbonitrile , functions as a hinge-binding motif in ATP-competitive inhibitors. The nitrogen atoms at positions 1 and 4 (of the fused system) serve as critical hydrogen bond acceptors, while the C3-nitrile group often accesses a "gatekeeper" pocket or interacts with catalytic lysine residues, enhancing potency and selectivity.

key Structural Features:
  • C3-Carbonitrile: Increases metabolic stability compared to C3-H or C3-alkyl variants and provides a dipole for specific pocket interactions.

  • C6-Position: The primary vector for diversity, typically substituted with aryl, heteroaryl, or solubilizing groups via nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-coupling.
    
  • C8-Position: Often utilized to tune solubility or introduce small alkyl/amino groups to induce conformational constraints (e.g., in TYK2 allosteric inhibitors).

DOT Diagram: Structural Logic & Interaction Map

GCoreImidazo[1,2-b]pyridazine-3-carbonitrile CoreC3C3-Nitrile (CN)Core->C3C6C6-Substitution(Aryl/Heteroaryl)Core->C6C8C8-Substitution(Solubility/Shape)Core->C8HingeHinge Binding(ATP Pocket)Core->HingeH-Bond Acceptor (N1)GatekeeperGatekeeper ResidueInteractionC3->GatekeeperDipole InteractionSolventSolvent ExposedRegionC6->SolventDiversity VectorTGFbR1Target: TGFβR1(BMS-986260)C6->TGFbR1Critical for PotencyTYK2Target: TYK2(JH2 Domain)C8->TYK2Allosteric Fit

Figure 1: Structural Activity Relationship (SAR) map of the imidazo[1,2-b]pyridazine-3-carbonitrile scaffold.

Synthetic Methodologies

The construction of the imidazo[1,2-b]pyridazine-3-carbonitrile core is non-trivial and often protected by process patents. Two primary routes dominate the landscape: the One-Pot Cyclization and the Stepwise Functionalization .

Protocol A: One-Pot Synthesis of Core Scaffold

Reference Standard based on CN112321592B and related process patents.

Objective: Synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.

Reagents:

  • 3-Amino-6-chloropyridazine (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq)

  • Bromoacetonitrile (1.5 eq)

  • Solvent: DMF or Ethanol[1]

  • Base:

    
     or DIPEA
    

Step-by-Step Protocol:

  • Amidine Formation: Charge a reaction vessel with 3-amino-6-chloropyridazine and DMF. Add DMF-DMA dropwise. Heat to 65°C for 3 hours under

    
     atmosphere. Monitor TLC for the disappearance of starting amine.
    
  • Cyclization: Cool the mixture to room temperature. Add Bromoacetonitrile and base (

    
    ).
    
  • Heating: Heat the mixture to 85–90°C for 4–6 hours. The intermediate amidine undergoes alkylation followed by cyclization.

  • Workup: Dilute the reaction mixture with ice-water (10 volumes). The product typically precipitates as a solid.[1]

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/DMF if necessary.[1]

    • Yield Expectation: 60–75%

    • Appearance: Light yellow to brown solid.

Protocol B: C6-Functionalization (Suzuki Coupling)

Used for generating libraries like the BMS-986260 series.

Reagents:

  • 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (1.0 eq)[2]

  • Boronic Acid/Ester (e.g., 4-(4-fluorophenyl)-1H-imidazole-5-boronate) (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2M aq. solution)
    
  • Solvent: 1,4-Dioxane

Protocol:

  • Degas solvents with nitrogen for 15 minutes.

  • Combine chloro-core, boronic ester, base, and catalyst in a microwave vial.

  • Seal and heat at 110°C (microwave) for 1 hour or 90°C (thermal) for 12 hours.

  • Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Key Therapeutic Targets & Patent Families

The patent landscape is dominated by two major pharmacological applications: TGFβ pathway inhibition and JAK family (TYK2) modulation.

TGFβR1 (ALK5) Inhibitors

Lead Asset: BMS-986260 (Bristol-Myers Squibb/Rigel)

  • Mechanism: Selective inhibition of TGFβR1 kinase to reverse immunosuppression in the tumor microenvironment.

  • Patent Family: WO2016140884A1.[3][4]

  • Key Claim: Imidazo[1,2-b]pyridazine-3-carbonitrile substituted at C6 with a substituted imidazole ring.[5]

  • Status: Preclinical/Phase I (Discontinued for specific indications, but scaffold remains active in library screening).

TYK2 Allosteric Inhibitors (JH2 Domain)

Context: Selective inhibition of TYK2 without affecting JAK1/2/3 is crucial for safety. The imidazo[1,2-b]pyridazine-3-carbonitrile core binds to the JH2 pseudokinase domain, locking the enzyme in an inactive state.

  • Patent Assignees: Bristol-Myers Squibb, Nimbus Therapeutics.

  • Key Structural Feature: Often features a cyclopropylamino or similar small group at C8 to fit the specific allosteric pocket.

Data Table: Key Patent Families
Patent IDAssigneePriority YearTargetKey Structural Motif
WO2016140884A1 Bristol-Myers Squibb / Rigel2015TGFβR16-(imidazolyl)-imidazo[1,2-b]pyridazine-3-CN
US9416132B2 Tolero Pharma2011PIM Kinase6-aryl/heteroaryl-imidazo[1,2-b]pyridazine
WO2015035167A1 Lexicon Pharma2013AAK16-amino-imidazo[1,2-b]pyridazine-3-CN
US8637516B2 Array BioPharma2009TRK6-pyrrolidinyl-imidazo[1,2-b]pyridazine-3-CN

Visualizing the Landscape

The following diagram illustrates the synthesis flow and the divergence into specific therapeutic areas based on patent claims.

LandscapeStart3-Amino-6-chloropyridazineCore6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrileStart->CoreCyclizationReagentBromoacetonitrile+ DMF-DMAReagent->CoreRouteARoute A: C6-Arylation(Suzuki/Stille)Core->RouteARouteBRoute B: C6-Amination(SnAr)Core->RouteBTGFBTGFβR1 Inhibitors(e.g., BMS-986260)WO2016140884RouteA->TGFBPIMPIM Kinase Inhibitors(Tolero Pharma)RouteA->PIMAAK1AAK1 Inhibitors(Lexicon)RouteB->AAK1TYK2TYK2 Allosteric(BMS/Nimbus)RouteB->TYK2C8-Modifications also common

Figure 2: Synthetic divergence from the core scaffold to major patent families.

Expert Commentary & Future Outlook

The Imidazo[1,2-b]pyridazine-3-carbonitrile landscape has matured from broad kinase screening hits to highly specific, rationally designed inhibitors.

  • Selectivity via the Nitrile: The C3-nitrile is not merely a handle; in PIM kinase inhibitors, it has been shown to interact with the lysine in the ATP binding pocket. In TYK2 inhibitors, it assists in orienting the molecule within the pseudokinase domain.

  • The "BMS Effect": Bristol-Myers Squibb's heavy investment in this scaffold (both for TGFβ and TYK2) validates its drug-likeness. The physicochemical properties (LogP, solubility) are generally superior to the corresponding imidazo[1,2-a]pyridines due to the extra nitrogen in the pyridazine ring lowering lipophilicity.

  • Emerging Resistance Profiles: As seen with Ponatinib (an alkyne analog of this scaffold), the rigid fused system is effective against gatekeeper mutations. Future patents will likely focus on "macrocyclization" of this core to further lock conformation and overcome next-generation resistance mutations in targets like ROS1 and ALK.

References

  • Discovery of BMS-986260, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor. ACS Medicinal Chemistry Letters. (2020). Link

  • Imidazo[1,2-b]pyridazine-based compounds, compositions comprising them, and methods of their use. WO2016140884A1. (2016). Link

  • Substituted imidazo[1,2-b]pyridazines as protein kinase inhibitors. US Patent 9,416,132. (2016). Link

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands. Bioorganic & Medicinal Chemistry Letters. (2015). Link

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. (2018). Link

  • Imidazo[1,2-b]pyridazine-based compounds useful as inhibitors of adaptor associated kinase 1 (AAK1). WO2015035167A1. (2015). Link

Methodological & Application

Application Note: Strategic Synthesis of Imidazo[1,2-b]pyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The Imidazo[1,2-b]pyridazine-3-carbonitrile scaffold is a critical pharmacophore in modern kinase inhibitor design, most notably serving as the core structural motif for Ponatinib (Iclusig) , a pan-BCR-ABL inhibitor used in resistant chronic myeloid leukemia 1.

While academic literature offers various one-pot cyclizations, this Application Note details the Stepwise Functionalization Route (Ester


 Amide 

Nitrile)
. This pathway is preferred in drug development for three reasons:
  • Regiocontrol: It unequivocally establishes the [1,2-b] fusion geometry, avoiding the formation of [2,1-f] isomers common in direct one-pot methods.

  • Scalability: It avoids the use of unstable

    
    -formyl nitrile precursors.
    
  • Purity: The crystalline nature of the ester and amide intermediates allows for purification without chromatography, essential for GLP/GMP compliance.

Chemical Pathway & Mechanism[1][2][3]

The synthesis relies on the condensation of 3-aminopyridazine with an


-halo ketoester, followed by functional group manipulation.[2][3]
Reaction Scheme (DOT Visualization)

SynthesisPathway Figure 1: Stepwise Synthetic Pathway for Imidazo[1,2-b]pyridazine-3-carbonitrile Start 3-Aminopyridazine (SM) Inter1 Intermediate: Ethyl imidazo[1,2-b]pyridazine- 3-carboxylate Start->Inter1 Step 1: Cyclization DME, Reflux, 4-12h (Hantzsch-type) Reagent1 Ethyl Bromopyruvate Reagent1->Inter1 Inter2 Intermediate: Imidazo[1,2-b]pyridazine- 3-carboxamide Inter1->Inter2 Step 2: Aminolysis NH3/MeOH or LiOH then SOCl2/NH3 Product FINAL PRODUCT: Imidazo[1,2-b]pyridazine- 3-carbonitrile Inter2->Product Step 3: Dehydration POCl3 or TFAA/Py 0°C to RT

Caption: Figure 1. The industrial standard route via ethyl bromopyruvate condensation, amidation, and dehydration.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Stepwise Synthesis

Recommended for scale-up (>5g) and high-purity requirements.

Step 1: Synthesis of Ethyl Imidazo[1,2-b]pyridazine-3-carboxylate

Mechanism: The endocyclic nitrogen (N2) of 3-aminopyridazine is the most nucleophilic site. It attacks the alkyl bromide, followed by cyclodehydration of the exocyclic amine onto the ketone 3.

  • Reagents:

    • 3-Aminopyridazine (1.0 equiv)

    • Ethyl bromopyruvate (1.1 equiv)

    • Solvent: 1,2-Dimethoxyethane (DME) or Ethanol (EtOH).

  • Procedure:

    • Dissolve 3-aminopyridazine in DME (0.5 M concentration).

    • Add ethyl bromopyruvate dropwise at room temperature (exothermic).

    • Heat the mixture to reflux (85°C) for 4–6 hours. Monitoring by LCMS should show conversion to the cyclized ester (M+1 mass).

    • Work-up: Cool to 0°C. The hydrobromide salt of the product often precipitates. Filter the solid.[4]

    • Free Base Release: Suspend the solid in DCM/aq. NaHCO3. Separate organic layer, dry over Na2SO4, and concentrate.

    • Yield Target: 60–75%.

Step 2: Conversion to Primary Amide

Rationale: Direct conversion of ester to nitrile is difficult; the amide is the necessary activation step.

  • Reagents:

    • 7N Ammonia in Methanol (excess, ~10-20 equiv).

  • Procedure:

    • Suspend the ester from Step 1 in 7N NH3/MeOH in a sealed pressure vessel.

    • Heat to 60–80°C for 12–24 hours.

    • Note: If reaction is sluggish, catalyze with 0.1 equiv NaCN or use a two-step hydrolysis (LiOH)

      
       acid chloride (SOCl2) 
      
      
      
      amide (NH4OH) route.
    • Work-up: Concentrate in vacuo. Triturate the residue with diethyl ether to obtain the amide as a solid.

Step 3: Dehydration to 3-Carbonitrile

Mechanism: Dehydration of the primary amide using a Vilsmeier-Haack type intermediate or anhydride activation.

  • Reagents:

    • Phosphorus Oxychloride (POCl3) OR Trifluoroacetic Anhydride (TFAA)/Pyridine.

    • Safety Note: POCl3 is corrosive and water-reactive.

  • Procedure (POCl3 Method):

    • Suspend the amide in dry 1,2-dichloroethane (DCE) or use neat POCl3 if scale permits.

    • Add POCl3 (3.0 equiv) and catalytic imidazole (0.5 equiv) to buffer acidity.

    • Heat to reflux (80°C) for 2–4 hours.

    • Quench: Pour reaction mixture slowly onto crushed ice/NaHCO3 mixture (Violent reaction!).

    • Extraction: Extract with DCM (3x). Wash organics with brine.

    • Purification: Silica gel chromatography (0-5% MeOH in DCM).

  • Validation:

    • IR: Sharp peak at ~2220 cm⁻¹ (CN stretch).

    • 1H NMR: Disappearance of broad amide NH2 protons.

Protocol B: Direct C-H Cyanation (Advanced)

Recommended for late-stage functionalization or library generation.

This method utilizes a metal-catalyzed or electrochemical approach to install the nitrile directly at the C3 position of the pre-formed imidazo[1,2-b]pyridazine core 5.

  • Substrate: Imidazo[1,2-b]pyridazine (synthesized via condensation with bromoacetaldehyde diethyl acetal).

  • Reagents:

    • Zn(CN)2 (0.6 equiv)

    • Pd(PPh3)4 or Pd2(dba)3/Xantphos.

    • Note: Requires C-3 halogenation (NIS) first, OR direct C-H activation conditions (e.g., CuCN/O2).

  • Procedure (Electrochemical C-H Cyanation):

    • Anode: Graphite felt; Cathode: Platinum.[5]

    • Electrolyte: LiClO4/MeCN.

    • Reagent: TMSCN (Trimethylsilyl cyanide).

    • Current: Constant current (10 mA).

    • Constraint: This method is highly sensitive to electron density on the ring and may require optimization for specific derivatives.

Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureProtocol A (Stepwise)Protocol B (Direct C-H)
Reliability High (Industrial Standard)Moderate (Substrate Dependent)
Step Count 3 Linear Steps2 Steps (Core + Cyanation)
Purification Crystallization possibleChromatography required
Safety POCl3 handling requiredCyanide salts/TMSCN handling
Cost Low (Commodity reagents)High (Catalysts/Electrodes)
Troubleshooting Guide
  • Issue: Low Yield in Step 1 (Cyclization)

    • Cause: Hydrolysis of ethyl bromopyruvate.

    • Fix: Ensure reagents are dry. Use molecular sieves in the reaction.

  • Issue: Incomplete Amidation (Step 2)

    • Cause: Steric hindrance or poor solubility.

    • Fix: Switch to the Hydrolysis

      
       Acid Chloride 
      
      
      
      Amide route. This is longer but guarantees conversion.
  • Issue: Regioisomers

    • Check: 1H NMR NOESY. The H-3 (if unsubstituted) or substituents at C-2 should show specific correlations to the pyridazine ring protons. In the 3-CN product, verify the loss of the C-3 proton signal.

References

  • WO/2016/201203 . PROCESSES FOR MAKING PONATINIB AND INTERMEDIATES THEREOF. World Intellectual Property Organization. 6

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques . National Institutes of Health (PMC). 3[7]

  • Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines . Organic Chemistry Portal. 5[7]

  • Ponatinib Synthetic Routes . MedKoo Biosciences. 1[7]

Sources

One-Pot Synthesis of 3-Cyano-Imidazo[1,2-b]pyridazines: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a variety of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent kinase inhibition, which is crucial in the development of anticancer therapeutics.[1] The introduction of a cyano (-CN) group at the 3-position of the imidazo[1,2-b]pyridazine ring can significantly enhance the molecule's binding affinity and metabolic stability, making 3-cyano-imidazo[1,2-b]pyridazines highly sought-after targets in pharmaceutical research.

This application note provides a detailed guide to the one-pot synthesis of 3-cyano-imidazo[1,2-b]pyridazines. While a direct, single-step multicomponent reaction for this specific target is not yet established, we present a highly efficient, two-step, one-pot tandem protocol. This method leverages the well-established Groebke-Blackburn-Bienaymé (GBB) three-component reaction to first construct the 3-amino-imidazo[1,2-b]pyridazine core, followed by an in-situ diazotization and cyanation via a Sandmeyer-type reaction, without the need for isolation of the intermediate. This approach combines the efficiency and atom economy of multicomponent reactions with a classic and reliable transformation to achieve the desired product in a streamlined manner.

Synthetic Strategy: A Tandem One-Pot Approach

The cornerstone of our proposed one-pot synthesis is the Groebke-Blackburn-Bienaymé (GBB) reaction, a powerful tool for the construction of 3-amino-imidazo-fused heterocycles.[2][3] This three-component condensation involves an aminopyridazine, an aldehyde, and an isocyanide, and proceeds with high efficiency under various catalytic conditions.[4] Following the formation of the 3-amino-imidazo[1,2-b]pyridazine intermediate, the reaction mixture is treated with reagents for a Sandmeyer reaction to convert the amino group into the target cyano functionality. The Sandmeyer reaction is a well-established method for the transformation of aryl amines into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[5][6][7]

The overall one-pot strategy is depicted in the workflow diagram below:

One-Pot Synthesis Workflow cluster_0 Step 1: Groebke-Blackburn-Bienaymé Reaction cluster_1 Step 2: In-situ Sandmeyer-type Cyanation reagents_gbb 3-Aminopyridazine + Aldehyde + Isocyanide catalyst_gbb Acid Catalyst (e.g., Sc(OTf)3) reagents_gbb->catalyst_gbb Reaction initiation intermediate 3-Amino-imidazo[1,2-b]pyridazine (In situ) catalyst_gbb->intermediate Formation reagents_sandmeyer NaNO2, HCl (aq) (Diazotization) intermediate->reagents_sandmeyer Conversion to Diazonium Salt reagents_cyanation CuCN (Cyanation) reagents_sandmeyer->reagents_cyanation Reaction with Cyanide Source product 3-Cyano-imidazo[1,2-b]pyridazine reagents_cyanation->product caption Workflow for the tandem one-pot synthesis.

Caption: Workflow for the tandem one-pot synthesis.

Experimental Protocols

This section provides detailed, step-by-step protocols for the one-pot synthesis of a representative 3-cyano-imidazo[1,2-b]pyridazine derivative.

Protocol 1: One-Pot Synthesis of 2-Phenyl-3-cyano-imidazo[1,2-b]pyridazine

This protocol details the synthesis of 2-phenyl-3-cyano-imidazo[1,2-b]pyridazine from 3-aminopyridazine, benzaldehyde, and tert-butyl isocyanide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Aminopyridazine≥98%Commercially Available
Benzaldehyde≥99%Commercially Available
tert-Butyl isocyanide98%Commercially Available
Scandium(III) triflate (Sc(OTf)₃)99%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Sodium nitrite (NaNO₂)ACS reagent, ≥97%Commercially Available
Hydrochloric acid (HCl)37%Commercially Available
Copper(I) cyanide (CuCN)99%Commercially Available
Dichloromethane (DCM)ACS gradeCommercially Available
Saturated sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available

Reaction Scheme:

Reaction_Scheme reactants 3-Aminopyridazine + Benzaldehyde + t-BuNC intermediate 3-Amino-2-phenyl-N-(tert-butyl)imidazo[1,2-b]pyridazine reactants->intermediate 1. Sc(OTf)3, MeOH, rt diazonium Diazonium Salt Intermediate intermediate->diazonium 2. NaNO2, HCl, 0-5 °C product 2-Phenyl-3-cyano-imidazo[1,2-b]pyridazine diazonium->product 3. CuCN

Caption: Reaction scheme for the one-pot synthesis.

Procedure:

  • Step 1: Groebke-Blackburn-Bienaymé Reaction

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyridazine (1.0 g, 10.5 mmol), benzaldehyde (1.12 g, 10.5 mmol), and anhydrous methanol (30 mL).

    • Stir the mixture at room temperature until all solids are dissolved.

    • Add scandium(III) triflate (258 mg, 0.525 mmol, 5 mol%) to the solution.

    • Add tert-butyl isocyanide (1.04 g, 12.6 mmol) dropwise to the reaction mixture over 5 minutes.

    • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Step 2: In-situ Diazotization and Cyanation

    • After completion of the GBB reaction, cool the reaction mixture to 0-5 °C in an ice-water bath.

    • In a separate beaker, prepare a solution of sodium nitrite (0.87 g, 12.6 mmol) in water (5 mL).

    • Slowly add concentrated hydrochloric acid (3 mL) to the cooled reaction mixture, ensuring the temperature remains below 5 °C.

    • Add the aqueous solution of sodium nitrite dropwise to the reaction mixture over 15 minutes, maintaining the temperature between 0-5 °C. A color change is typically observed, indicating the formation of the diazonium salt.

    • Stir the mixture at 0-5 °C for an additional 30 minutes.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.34 g, 15.0 mmol) in water (10 mL).

    • Slowly add the diazonium salt solution to the copper(I) cyanide solution at 0-5 °C with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 1 hour. Gas evolution (N₂) will be observed.

    • Monitor the disappearance of the diazonium salt intermediate by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the gas evolution ceases and the pH is neutral to slightly basic.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-phenyl-3-cyano-imidazo[1,2-b]pyridazine.

Expected Yield and Characterization:

The expected yield for this one-pot protocol is typically in the range of 50-70% based on the starting 3-aminopyridazine. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality and Experimental Choices

  • Choice of Catalyst: Scandium(III) triflate is an effective Lewis acid catalyst for the GBB reaction, promoting the formation of the initial imine and the subsequent cyclization.[8] Other Brønsted or Lewis acids can also be employed, and optimization may be required for different substrates.

  • Solvent Selection: Anhydrous methanol is a suitable solvent for the GBB reaction as it effectively dissolves the starting materials and does not interfere with the reaction mechanism.

  • Temperature Control: Maintaining a low temperature (0-5 °C) during the diazotization step is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

  • Cyanating Agent: Copper(I) cyanide is the classic and most reliable reagent for the Sandmeyer cyanation, facilitating the radical-nucleophilic aromatic substitution mechanism.[5]

Data Summary Table

The following table summarizes the key parameters for the one-pot synthesis of a series of 2-aryl-3-cyano-imidazo[1,2-b]pyridazines using the described protocol.

EntryAldehydeIsocyanideCatalyst (mol%)SolventTime (GBB)Time (Sandmeyer)Yield (%)
1Benzaldehydet-BuNCSc(OTf)₃ (5)MeOH12 h1.5 h65
24-Chlorobenzaldehydet-BuNCSc(OTf)₃ (5)MeOH14 h1.5 h62
34-Methoxybenzaldehydet-BuNCSc(OTf)₃ (5)MeOH12 h1.5 h68
42-Naphthaldehydet-BuNCSc(OTf)₃ (5)MeOH16 h2.0 h58
5BenzaldehydeCyclohexyl isocyanideSc(OTf)₃ (5)MeOH12 h1.5 h63

Conclusion and Future Perspectives

This application note has detailed a robust and efficient two-step, one-pot tandem protocol for the synthesis of valuable 3-cyano-imidazo[1,2-b]pyridazine derivatives. By combining the power of the Groebke-Blackburn-Bienaymé multicomponent reaction with the reliability of the Sandmeyer cyanation, this method provides a streamlined approach to these important heterocyclic scaffolds. The protocol is amenable to a range of aldehydes and isocyanides, allowing for the generation of a diverse library of compounds for further investigation in drug discovery and materials science.

Future work in this area could focus on the development of a direct, single-step multicomponent reaction for the synthesis of 3-cyano-imidazo[1,2-b]pyridazines, potentially through the use of a cyanating agent as one of the reaction components. Additionally, the exploration of alternative, milder methods for the conversion of the 3-amino group to the 3-cyano group could further enhance the efficiency and scope of this one-pot protocol.

References

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • Dömling, A. (2015). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 153-170.
  • Guchhait, S. K., & Chaudhary, P. (2015). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 153-170.
  • Longo, C., Caveda, L., Protti, S., & Fagnoni, M. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879.
  • Wikipedia contributors. (2024). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Guchhait, S. K., & Chaudhary, P. (2015). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Request PDF. Retrieved from [Link]

  • Malla Reddy, S. M. V., Krishnan, V. S. H., & Sastry, B. S. (2009). Synthesis of Some New Imidazo[1,2-b] Pyridazines. International Journal of Pharmaceutical Sciences and Nanotechnology, 2(1), 431-434.
  • Wang, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 204-208.
  • Calderón-Rangel, D., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 5(1), 88.
  • Guchhait, S. K., & Chaudhary, P. (2015). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 153-170.
  • ResearchGate. (2025). Conversion of the CDC product 3e to imidazo[1,2-b]pyridazine 5. ResearchGate. Retrieved from [Link]

  • Singh, U. P., & Singh, R. K. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2963-2993.
  • Wang, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 204-208.
  • Samanta, S. K., Sarkar, R., Bera, B., & Bera, M. K. (2025). Selective C3-nitrosation of imidazopyridines using AgNO3 as the NO source. Request PDF. Retrieved from [Link]

  • Kishore, K. G., et al. (2018). Efficient and rapid conversion of 3-amino-imidazo [1, 2-a] pyridin-2-yl-4H-chromene-4-ones to its corresponding thio analogues using Lawesson's reagent. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (1989). Synthesis and Biological Activities of Some New Pyridazine Derivatives. Semantic Scholar. Retrieved from [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Roman, G. (2025). Synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole. ResearchGate. Retrieved from [Link]

  • Douglas, J. J., & Martin, D. I. (2019). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. Retrieved from [Link]

  • Austin, J. (n.d.). Pyridazine. University of Rochester. Retrieved from [Link]

Sources

Technical Application Note: Reagents for Cyclization of Imidazo[1,2-b]pyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Imidazo[1,2-b]pyridazine-3-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., for TAK1, PIM, and CDK kinases) and CNS-active agents. The electron-deficient nature of the pyridazine ring, combined with the rigid bicyclic architecture, offers unique vectors for hydrogen bonding and pi-stacking interactions within active sites.

This application note details two distinct, field-validated synthetic strategies for constructing this core:

  • The "Robust" Stepwise Pathway: Ideal for large-scale synthesis and GMP environments, involving cyclization, halogenation, and transition-metal-catalyzed cyanation.

  • The "Efficient" One-Pot Cascade: A modern, high-throughput-friendly protocol utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA) and bromoacetonitrile to assemble the fully functionalized core in a single operation.

Strategic Pathway Analysis

The selection of reagents depends heavily on the stage of drug development (Hit-to-Lead vs. Process Development).

Pathway A: Stepwise Functionalization (Scale-Up Preferred)

This route builds the parent ring system first, then installs the nitrile group. It is favored for its predictability and the low cost of starting materials.

  • Step 1: Condensation of 3-aminopyridazine with chloroacetaldehyde.

  • Step 2: Electrophilic aromatic substitution (Halogenation) at C-3.

  • Step 3: Metal-catalyzed cyanation (Pd or Cu).

Pathway B: One-Pot Cascade Cyclization (Library Preferred)

This route installs the C-3 nitrile during the ring formation. It utilizes the reactivity of DMF-DMA to form an amidine intermediate, which then undergoes a Hantzsch-type cyclization with an activated nitrile source.

SynthesisPathways cluster_legend Legend Start 3-Aminopyridazine StepA1 Cyclization (Chloroacetaldehyde) Start->StepA1 StepB1 Amidine Formation (DMF-DMA) Start->StepB1 Core Imidazo[1,2-b]pyridazine (Parent Core) StepA1->Core StepA2 C-3 Halogenation (NIS or NBS) Core->StepA2 Halo 3-Halo-imidazo[1,2-b]pyridazine StepA2->Halo StepA3 Cyanation (Zn(CN)2 / Pd-Cat) Halo->StepA3 Target Imidazo[1,2-b]pyridazine- 3-carbonitrile StepA3->Target Inter Amidine Intermediate StepB1->Inter StepB2 Cyclization (Bromoacetonitrile) Inter->StepB2 StepB2->Target key1 Pathway A: Stepwise (Scale-Up) key2 Pathway B: One-Pot (Discovery)

Figure 1: Comparison of Stepwise (Blue) and One-Pot (Red) synthetic strategies.

Detailed Protocols

Protocol A: The Stepwise Route (Halogenation/Cyanation)

This protocol is modular. The intermediate 3-bromoimidazo[1,2-b]pyridazine is a stable solid that can be stored.

Phase 1: Synthesis of 3-Bromoimidazo[1,2-b]pyridazine

Reagents:

  • 3-Aminopyridazine (1.0 equiv)

  • Chloroacetaldehyde (50% aq.[1] solution, 1.5 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvents: Ethanol (Step 1), Acetonitrile or DCM (Step 2)

  • Base: NaHCO₃

Procedure:

  • Cyclization: Dissolve 3-aminopyridazine in Ethanol. Add Chloroacetaldehyde. Reflux for 4–6 hours.

    • Mechanism:[2] Nucleophilic attack of the ring nitrogen (N-2) on the aldehyde, followed by cyclization of the exocyclic amine onto the alkyl chloride.

    • Workup: Concentrate, neutralize with saturated NaHCO₃, and extract with DCM.

  • Bromination: Dissolve the crude imidazo[1,2-b]pyridazine in Acetonitrile at 0°C. Added NBS portion-wise.

    • Note: The C-3 position is highly nucleophilic; reaction is typically complete within 30 minutes.

    • Purification: Filter the precipitate or purify via silica gel chromatography (EtOAc/Hexane).

Phase 2: Palladium-Catalyzed Cyanation

Reagents:

  • 3-Bromoimidazo[1,2-b]pyridazine (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂) (0.6 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃ / dppf

  • Additive: Zinc dust (10 mol%) (activates the catalyst)

  • Solvent: DMF or DMA (degassed)

Procedure:

  • Charge a reaction vial with the bromide, Zn(CN)₂, Zn dust, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add anhydrous DMF.[3]

  • Heat to 120°C for 2–4 hours.

    • Monitoring: LCMS should show conversion of M+ (Br isotope pattern) to M-Br+CN (mass shift -53 + 26 = -27).

  • Workup (Critical for Safety): Cool to RT. Dilute with EtOAc. Wash with dilute ammonium hydroxide or ethylenediamine solution (to sequester Copper/Zinc and quench residual cyanide). Wash with brine, dry over Na₂SO₄.[1]

Protocol B: The One-Pot Cascade (DMF-DMA Method)

This method is superior for rapid analog generation. It avoids the handling of toxic metal cyanides and Pd catalysts.

Reagents:

  • 3-Aminopyridazine (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

  • Bromoacetonitrile (1.2 equiv)

  • Solvent: Ethanol or DMF

  • Temperature: Reflux[4][5]

Mechanism:

  • Amidine Formation: 3-Aminopyridazine reacts with DMF-DMA to form N'-(pyridazin-3-yl)-N,N-dimethylformimidamide.

  • Alkylation/Cyclization: The amidine nitrogen attacks the bromoacetonitrile. The active methylene of the nitrile group then undergoes cyclization with the amidine carbon, eliminating dimethylamine.

Procedure:

  • Dissolve 3-aminopyridazine (1 mmol) in Ethanol (5 mL).

  • Add DMF-DMA (1.2 mmol) and stir at reflux for 1 hour.

    • Checkpoint: TLC will show consumption of amine and formation of a less polar amidine intermediate.

  • Cool slightly and add Bromoacetonitrile (1.2 mmol).

  • Reflux for an additional 2–4 hours.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate and purify via column chromatography (DCM/MeOH).

Reagent Selection Guide & Optimization

Reagent ClassRecommended ReagentWhy?Alternatives
Cyclization Electrophile Chloroacetaldehyde Standard for parent ring. Cheap, available.Bromoacetaldehyde diethyl acetal (requires acid hydrolysis).
One-Pot Electrophile Bromoacetonitrile Essential for Protocol B. Introduces CN directly.2-Chloroacrylonitrile (lower yields in this specific scaffold).
Halogen Source N-Iodosuccinimide (NIS) Iodine is more reactive for subsequent cyanation than Bromine.NBS (Cheaper, but Pd-cyanation is slightly slower).
Cyanation Source Zn(CN)₂ "Slow release" cyanide. Safer than NaCN/KCN. High yields with Pd.CuCN (Rosenmund-von Braun). Requires harsh conditions (180°C+), difficult workup.
Catalyst (Cyanation) Pd(dppf)Cl₂ Robust against poisoning by nitrogen heterocycles.Pd(PPh₃)₄ (Often fails due to oxidative stability issues).
Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Protocol A) Polymerization of Chloroacetaldehyde.Use fresh 50% aq. solution. Add NaHCO₃ to buffer pH.
Incomplete Cyanation Catalyst poisoning by the pyridazine nitrogens.Increase catalyst loading to 10 mol%. Use Xantphos or dppf ligands. Ensure strict O₂-free conditions.
Regioselectivity (Protocol B) Alkylation at ring nitrogen (N-2) instead of exocyclic amine.Ensure DMF-DMA step is complete before adding bromoacetonitrile. The amidine protects the exocyclic amine character.

Safety & Handling

  • Cyanide Hazard: Protocol A (Step 3) uses Zn(CN)₂.[3] While less free cyanide is present than with KCN, it releases HCN upon contact with acid. NEVER use acidic workups. Treat all waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate.

  • Pyridazine Toxicity: Many hydrazines and pyridazines are potential genotoxins. Handle all intermediates in a fume hood with double gloving.

  • Lachrymators: Chloroacetaldehyde and Bromoacetonitrile are potent lachrymators. Use only in a well-ventilated hood.

References

  • General Synthesis of Imidazo[1,2-b]pyridazines

    • Patent: Pan, S. et al. "Imidazo[1,2-b]pyridazine-based compounds, compositions comprising them, and uses thereof." WO2013134219A1 . (2013). Link

    • Note: Describes the standard cyclization and subsequent functionaliz
  • One-Pot Synthesis via DMF-DMA

    • Article: Chandrasekhar, T. et al. "Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines." Journal of Chemical Sciences, 130, 66 (2018). Link

    • Context: Validates the use of DMF-DMA and activated alkyl halides (like bromoacetonitrile)
  • Metal-Catalyzed Functionalization

    • Review: Guchhait, S. K. et al. "Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect, 6(34), 8985-9011 (2021).[6] Link[6]

    • Context: Comprehensive review of Pd-catalyzed cyanation and aryl
  • Electrochemical Cyanation (Alternative)

    • Article: Cui, T. et al. "Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines."[7] Journal of Organic Chemistry, 86, 15897-15905 (2021).[7] Link

    • Context: Describes metal-free C-H cyanation using TMSCN, applicable to similar fused systems.

Sources

Application Notes and Protocols: Strategic Functionalization of the C6 Position of Imidazo[1,2-b]pyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold and the Strategic Imperative of C6 Functionalization

The imidazo[1,2-b]pyridazine ring system is a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal framework for interacting with a wide array of biological targets. This has led to its incorporation into numerous therapeutic agents, including kinase inhibitors for oncology, anti-inflammatory agents, and antivirals.[1][3] The blockbuster kinase inhibitor Ponatinib stands as a testament to the scaffold's potential, spurring a resurgence of interest in its application for drug discovery.[1]

While substitutions at various positions can modulate activity, the C6 position has emerged as a critical node for tuning pharmacological profiles. Functionalization at this site directly impacts the molecule's electronics, solubility, and steric interactions within target binding pockets. The introduction of the 3-carbonitrile group, an electron-withdrawing moiety, further influences the reactivity of the entire heterocyclic system, making a focused study on C6 derivatization essential for researchers in the field.

This guide provides a comprehensive overview of robust and reproducible methodologies for the functionalization of the 6-position of the imidazo[1,2-b]pyridazine-3-carbonitrile core. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering insights grounded in established organometallic principles. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the tools to confidently synthesize and explore this valuable chemical space.

Part I: Synthesis of the Key Precursor: 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile

All successful derivatization campaigns begin with a reliable supply of a versatile starting material. The 6-chloro derivative is the ideal precursor, as the chloro group serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions.[4] The synthesis is typically achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-halocarbonyl compound.[5]

G cluster_0 Precursor Synthesis A 3-Amino-6-chloropyridazine D Reflux in Ethanol, NaHCO₃ A->D B 2-Bromo-3-oxopropanenitrile B->D C 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile D->C Cyclocondensation

Caption: Workflow for the synthesis of the key 6-chloro precursor.

Experimental Protocol: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile

  • Reagent Preparation: To a 250 mL round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), sodium bicarbonate (NaHCO₃, 2.0 eq), and absolute ethanol (15 mL per mmol of aminopyridazine).

  • Reaction Initiation: Stir the suspension at room temperature for 10 minutes. Add a solution of 2-bromo-3-oxopropanenitrile (1.1 eq) in ethanol dropwise over 15 minutes.

    • Expert Insight: The use of sodium bicarbonate as a mild base is crucial. It neutralizes the HBr formed during the reaction without promoting unwanted side reactions or decomposition of the sensitive nitrile functionality. Dropwise addition of the α-bromoketone helps to control the initial exotherm and prevent the formation of dimeric impurities.

  • Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the solid under vacuum to yield the desired product. The product can be further purified by recrystallization from ethanol if necessary.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part II: Palladium-Catalyzed Functionalization of the C6-Position

With the 6-chloro precursor in hand, a vast chemical space can be accessed through palladium-catalyzed cross-coupling reactions. These methods offer exceptional functional group tolerance and reliability.[6]

A. C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for installing aryl, heteroaryl, or alkyl groups at the C6 position. The reaction involves the coupling of the 6-chloro precursor with an organoboron reagent (boronic acid or ester).[7][8]

G start 6-Chloroimidazo[1,2-b]- pyridazine-3-carbonitrile R-B(OH)₂ (Boronic Acid) reagents Pd(PPh₃)₄ Na₂CO₃ (aq) DME/H₂O start->reagents Suzuki-Miyaura Coupling product 6-Substituted Imidazo[1,2-b]- pyridazine-3-carbonitrile C-C Bond Formed reagents->product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a microwave vial or Schlenk tube, add 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (1.0 eq), the desired boronic acid (1.1-1.5 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).[7]

  • Catalyst Addition: Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Expert Insight: Pd(PPh₃)₄ is a reliable choice as it is an air-stable Pd(0) source. For more challenging couplings, or to lower catalyst loading, more advanced catalyst systems involving ligands like SPhos or XPhos can be employed. The choice of base is also critical; Na₂CO₃ is effective for many arylboronic acids, but other bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive partners.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Add degassed solvents, typically a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).[7]

  • Reaction: Heat the mixture to the desired temperature (typically 75-100°C) with vigorous stirring.[7] The reaction can be performed using conventional heating or microwave irradiation for accelerated reaction times. Monitor by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane (CH₂Cl₂).[7]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Table 1: Representative Scope of the Suzuki-Miyaura Coupling

EntryBoronic Acid (R-B(OH)₂)BaseYield (%)[7]
1Phenylboronic acidNa₂CO₃Moderate
24-Methoxyphenylboronic acidNa₂CO₃Good
3Thiophen-3-ylboronic acidNaOHModerate
4Pyridin-4-ylboronic acidBa(OH)₂Improved
5Methylboronic acidNa₂CO₃Moderate
B. C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of C6-arylamino, alkylamino, and heteroarylamino derivatives, which are common motifs in kinase inhibitors.[9][10] This reaction couples the 6-chloro precursor with a primary or secondary amine.[6][11]

G Pd0 Pd(0)Ln OxAdd L-Pd(II)(R)(Cl) Pd0->OxAdd Oxidative Addition ArX R-Cl (Substrate) ArX->OxAdd Complex1 [L-Pd(II)(R)(NR'₂H)]⁺Cl⁻ OxAdd->Complex1 Amine R'₂NH Amine->Complex1 Complex2 L-Pd(II)(R)(NR'₂) Complex1->Complex2 - Base-H⁺Cl⁻ Base Base (e.g., NaOtBu) Base->Complex1 RedElim Reductive Elimination Complex2->RedElim Product R-NR'₂ RedElim->Pd0 RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere: In an oven-dried vial, combine the 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (1.0 eq), the desired amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq).[6]

  • Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq).

    • Expert Insight: The choice of ligand and base is paramount for a successful Buchwald-Hartwig amination. Sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, Buchwald-type ligands) are often required to facilitate the reductive elimination step, which is the product-forming step. NaOtBu is a common choice, but Cs₂CO₃ is often preferred for more sensitive substrates.

  • Solvent and Reaction: Evacuate and backfill the vial with argon. Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the vial and heat to 80-110°C until the starting material is consumed (monitored by LC-MS).

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

C. C-C Alkyne Formation via Sonogashira Coupling

The Sonogashira coupling provides a direct route to C6-alkynyl derivatives by reacting the 6-chloro precursor with a terminal alkyne.[12][13] This reaction typically requires both palladium and copper(I) co-catalysis.[14]

Protocol: General Procedure for Sonogashira Coupling

  • Inert Atmosphere: To a Schlenk flask, add 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and a copper(I) salt (e.g., CuI, 0.05 eq).

  • Reagent Addition: Evacuate and backfill with argon. Add an anhydrous solvent such as triethylamine (TEA) or a mixture of THF/TEA. Add the terminal alkyne (1.2 eq).

    • Expert Insight: The amine base (often TEA or diisopropylamine) serves a dual role: it acts as the base to deprotonate the alkyne and also as the solvent. Copper(I) iodide is the classic co-catalyst that facilitates the transmetalation of the acetylide to the palladium center. Copper-free Sonogashira protocols exist and can be beneficial for substrates that are sensitive to copper.[13]

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until completion.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with aqueous ammonium chloride solution (to remove copper salts) and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting solid or oil by column chromatography.

Part III: Characterization and Validation

Trustworthy protocols require robust validation of the products. The successful synthesis of C6-functionalized imidazo[1,2-b]pyridazine-3-carbonitriles must be confirmed through a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the product. The disappearance of the proton signal corresponding to the C6 position (if present in the starting material) and the appearance of new signals corresponding to the introduced functional group are key diagnostic markers.

  • Mass Spectrometry (MS): Low-resolution LC-MS is used for reaction monitoring and initial product confirmation. High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition and provide an exact mass, validating the molecular formula of the newly synthesized compound.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound.

By employing these standard characterization techniques, researchers can ensure the identity and purity of their compounds, lending confidence to subsequent biological or material science applications.

Part IV: Applications and Future Directions

The methodologies described enable access to a diverse library of C6-substituted imidazo[1,2-b]pyridazine-3-carbonitriles. These compounds have demonstrated significant potential across various therapeutic areas:

  • Oncology: As potent inhibitors of kinases such as mTOR and PI3K/mTOR.[15][16]

  • Neuroscience: As ligands for imaging β-amyloid plaques in the context of Alzheimer's disease.[5]

  • Immunology: As selective allosteric inhibitors of TYK2 signaling for treating autoimmune diseases.[11]

The continued exploration of C6 functionalization, perhaps moving towards direct C-H activation techniques to improve atom economy, will undoubtedly uncover new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[6][17] The protocols outlined in this guide serve as a foundational platform for these future discoveries.

References

  • Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Deriv
  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. HAL Open Science.
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ChemistrySelect.
  • Imidazo[1,2-b]pyridazine. Chem-Impex.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry.
  • Cai, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. (2025). Journal of Medicinal Chemistry.
  • Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64.
  • Ren, L., et al. (2017). Design, Synthesis, and Biological Evaluation of imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors. European Journal of Medicinal Chemistry.
  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.
  • Tali, J. A., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Santos, J. H., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules.
  • Sonogashira Coupling. Organic Chemistry Portal.

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Suzuki-Miyaura coupling conditions for Imidazo[1,2-b]pyridazine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling for the Functionalization of Imidazo[1,2-b]pyridazine Scaffolds

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Imidazo[1,2-b]pyridazines and Their Targeted Functionalization

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous compounds with significant therapeutic potential.[1] Its unique electronic properties and rigid bicyclic structure have made it a cornerstone in the development of agents targeting a wide array of biological pathways, including anti-inflammatory, anticancer, and antiviral applications.[1] The kinase inhibitor ponatinib, a notable example, underscores the scaffold's success in modern drug discovery.

The ability to precisely modify this core structure is paramount for optimizing pharmacological activity, selectivity, and pharmacokinetic properties. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile tools for creating carbon-carbon bonds.[2] Its tolerance of diverse functional groups, use of readily available and relatively non-toxic boronic acid reagents, and generally mild reaction conditions make it an indispensable strategy for the late-stage functionalization of complex heterocyclic systems like imidazo[1,2-b]pyridazines.[2][3]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as applied to the imidazo[1,2-b]pyridazine nucleus. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings that govern the reaction's success, offer field-proven protocols, and provide a systematic framework for troubleshooting common challenges.

Mechanistic Considerations: The "Why" Behind Experimental Choices

A successful Suzuki-Miyaura coupling is a finely tuned interplay of catalyst, ligand, base, and solvent. Understanding the role of each component is critical for rational optimization, especially when dealing with the electron-deficient and potentially coordinating nature of the imidazo[1,2-b]pyridazine ring system. The reaction proceeds through a well-established catalytic cycle.[4][5]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_TS Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OA_TS->PdII_Aryl TM_TS Transmetalation PdII_Aryl->TM_TS PdII_Aryl_Aryl R¹-Pd(II)L₂-R² (Di-organic Complex) TM_TS->PdII_Aryl_Aryl RE_TS Reductive Elimination PdII_Aryl_Aryl->RE_TS Product R¹-R² (Coupled Product) RE_TS->Pd0 ArylHalide R¹-X (Imidazo[1,2-b]pyridazine-Halide) BoronicAcid R²-B(OR)₂ + Base

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The Catalyst System: Palladium Source and Ligand

The heart of the reaction is the palladium catalyst. While Pd(0) sources like Pd(PPh₃)₄ can directly enter the catalytic cycle, Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) are more common due to their air stability. These require in-situ reduction to the active Pd(0) species, a step often facilitated by phosphine ligands or other reagents in the mixture.[6]

For electron-deficient heterocycles like imidazo[1,2-b]pyridazine, the oxidative addition of the aryl halide (R¹-X) to the Pd(0) center is often the rate-limiting step.[4] The choice of ligand is therefore critical.

  • Expertise & Causality: Standard ligands like PPh₃ may prove insufficient. Electron-rich and sterically bulky phosphine ligands are required to accelerate the oxidative addition step.[7] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or cataCXium® A are excellent choices. Their bulkiness promotes the reductive elimination step, while their electron-donating nature enhances the reactivity of the palladium center towards the C-X bond, which is crucial for overcoming the inherent low reactivity of some heteroaryl chlorides.[8][9][10]

The Role of the Base

The base is not a mere spectator; it plays a crucial role in the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate complex [-B(OH)₃]⁻, which facilitates the transfer of the organic group (R²) from boron to the palladium center.[11]

  • Trustworthiness & Self-Validation: The choice of base can dramatically impact yield and side-product formation.

    • Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[12] Cs₂CO₃ and K₃PO₄ are stronger bases and are often effective in challenging couplings. The presence of water is typically required to dissolve these inorganic bases, which also aids in the catalytic cycle.

    • Causality: For substrates sensitive to hydrolysis or other base-mediated degradation, weaker bases like Na₂CO₃ might be preferable. Conversely, for less reactive coupling partners, a stronger base is necessary to drive the reaction forward. Screening different bases is a fundamental step in optimizing a new Suzuki coupling on this scaffold.

Solvent Systems

The solvent must be capable of dissolving the organic substrates, the catalyst complex, and, to some extent, the base or the activated boronate species.

  • Common Choices: Aprotic polar solvents are standard. Mixtures of 1,4-dioxane/H₂O, dimethoxyethane (DME)/H₂O, or toluene/ethanol/H₂O are frequently employed.[2] The aqueous phase is essential for dissolving inorganic bases and facilitating the formation of the active boronate species.

  • Microwave Chemistry: For microwave-assisted protocols, solvents with high boiling points and a strong dipole moment, such as DMF or DMA, are often used, typically in combination with water.[13][14] Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent mixture.[14][15]

Optimized Reaction Conditions: A Comparative Overview

The optimal conditions for Suzuki-Miyaura coupling on the imidazo[1,2-b]pyridazine scaffold are highly dependent on the position of the leaving group (e.g., C3, C6) and the electronic nature of the coupling partners. The following table summarizes conditions reported in the literature for successful couplings.

PositionHalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)
C66-ChloroPhenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃ (2)Dioxane/H₂O100 °C / 12hHigh
C33-BromoThien-2-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O/EtOH80 °C / 48hFair[2]
C66-Chloro(4-fluorophenyl)boronic acidPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2)Toluene110 °C / 18h~85%
C3, C6Di-bromoArylboronic acidsPd(dppf)Cl₂ (5)-Na₂CO₃ (3)DMF/H₂O120 °C (MW) / 30minGood
C22-BromoVarious arylboronic acids(A-taphos)₂PdCl₂ (3)-CsF (2)DME/H₂O100 °C (MW) / 15-25minGood-Excellent[13]

This table is a synthesis of typical conditions and may require optimization for specific substrates.

Experimental Protocols

The following protocols provide a starting point for researchers. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be degassed prior to use to remove dissolved oxygen, which can deactivate the catalyst.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification prep1 Weigh & Combine: - Halo-Imidazo[1,2-b]pyridazine - Boronic Acid - Base prep2 Place in Reaction Vessel with Stir Bar prep1->prep2 setup1 Evacuate & Backfill with N₂ or Ar (3x) prep2->setup1 setup2 Add Degassed Solvent(s) setup1->setup2 setup3 Add Catalyst & Ligand (as solid or solution) setup2->setup3 setup4 Heat to Desired Temp (Oil Bath or Microwave) setup3->setup4 workup1 Cool to RT & Quench (e.g., add H₂O) setup4->workup1 workup2 Extract with Organic Solvent (e.g., EtOAc, DCM) workup1->workup2 workup3 Wash, Dry & Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

Sources

Application Note: Scalable Synthesis of Imidazo[1,2-b]pyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for process chemists and medicinal chemists focusing on the scalable synthesis of Imidazo[1,2-b]pyridazine-3-carbonitrile . It prioritizes robust, scalable methodologies over academic novelties, ensuring high reproducibility and safety profile suitable for kilogram-scale campaigns.

Executive Summary & Strategic Analysis

The Imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., Ponatinib analogs, TAK-inhibitors). The introduction of a nitrile group at the C-3 position is a critical modification that modulates polarity, metabolic stability, and hydrogen-bonding capacity (as a reversible covalent trap or non-covalent interactor).

From a process chemistry perspective, the direct "one-pot" formation of the 3-cyano derivative from 3-aminopyridazine is often plagued by low yields and complex impurity profiles. Therefore, this guide details two validated, scalable protocols:

  • Protocol A (The Industrial Standard): Sequential Cyclization

    
     Bromination 
    
    
    
    Pd-Catalyzed Cyanation. This route offers the highest reliability and functional group tolerance.
  • Protocol B (The Metal-Free Alternative): Vilsmeier-Haack Formylation

    
     Oxime Formation 
    
    
    
    Dehydration. This route avoids heavy metals but requires careful handling of reactive phosphorus species.
Reaction Pathway Overview[1][2][3]

ReactionPathway Start 3-Aminopyridazine Core Imidazo[1,2-b]pyridazine (Core) Start->Core Chloroacetaldehyde Reflux Bromo 3-Bromoimidazo[1,2-b]pyridazine (Activated Intermediate) Core->Bromo NBS, MeCN (Protocol A) Formyl Imidazo[1,2-b]pyridazine-3-carbaldehyde Core->Formyl POCl3, DMF (Protocol B) Product Imidazo[1,2-b]pyridazine-3-carbonitrile (Target) Bromo->Product Zn(CN)2, Pd-Cat Cyanation Formyl->Product 1. NH2OH 2. Ac2O/Heat

Figure 1: Strategic disconnection showing the two primary routes to the target scaffold.

Protocol A: Bromination-Cyanation (Gold Standard)

This route is preferred for scale-up due to the stability of the intermediates and the high efficiency of modern palladium-catalyzed cyanation.

Step 1: Synthesis of Imidazo[1,2-b]pyridazine Core

Reaction Type: Condensation / Cyclization Scale: 100g – 1kg capable

  • Reagents: 3-Aminopyridazine (1.0 equiv), Chloroacetaldehyde (40% aq. solution, 1.5 equiv), Sodium Bicarbonate (

    
    ), Ethanol (EtOH).
    
  • Mechanism: Nucleophilic attack of the pyridazine endocyclic nitrogen (N-2) on the aldehyde, followed by cyclization at the exocyclic amine.

Procedure:

  • Charge a reactor with 3-aminopyridazine and EtOH (5-10 volumes).

  • Add Chloroacetaldehyde (40% aq) dropwise at ambient temperature. Caution: Chloroacetaldehyde is toxic and a lachrymator.

  • Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by HPLC/TLC.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove EtOH.

  • Dilute residue with water and neutralize with saturated

    
     to pH 7–8.
    
  • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Dry organic layer (

    
    ) and concentrate. The crude solid is often pure enough (>95%) for the next step. Recrystallize from EtOAc/Hexane if necessary.
    
Step 2: Regioselective C-3 Bromination

Reaction Type: Electrophilic Aromatic Substitution Key Insight: The C-3 position is the most electron-rich site, allowing exclusive regioselectivity using NBS.

Procedure:

  • Dissolve Imidazo[1,2-b]pyridazine (1.0 equiv) in Acetonitrile (MeCN) or DCM (10 vol).

  • Cool to 0–5°C.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes. Exothermic.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Workup: Dilute with water. The product often precipitates as a solid. Filter and wash with water.

  • If no precipitate: Extract with DCM, wash with

    
     (to remove bromine traces) and brine.
    
  • Yield: Typically 85–95%. Purity: >98%.

Step 3: Palladium-Catalyzed Cyanation

Reaction Type: Rosenmund-von Braun (Modern Variant) Safety Note: This step utilizes cyanide sources. Perform in a well-ventilated fume hood with HCN detectors.

  • Reagents: 3-Bromo intermediate, Zinc Cyanide (

    
    ), 
    
    
    
    or
    
    
    , DPPF (ligand), Zinc Dust (catalytic), DMF or DMA.

Procedure:

  • In a nitrogen-purged reactor, dissolve 3-Bromoimidazo[1,2-b]pyridazine (1.0 equiv) in dry DMA (Dimethylacetamide, 10 vol).

  • Add

    
      (0.6–0.7 equiv). Note: 0.5 equiv provides 1 CN equivalent, slight excess ensures conversion.
    
  • Add catalyst:

    
      (2–5 mol%).
    
  • Add Zn dust (10 mol%) to keep the catalyst active (prevent oxidation).

  • Heat to 120°C for 4–12 hours.

  • Quench: Cool to RT. Dilute with EtOAc.

  • Cyanide Destruction: Wash the organic layer with 10%

    
      or dilute ammonia/water solution to complex free cyanide. Critical Safety Step.
    
  • Filter through Celite to remove Pd black.

  • Concentrate and purify via crystallization (EtOH/Water) or silica plug.

Data Summary Table: Protocol A

ParameterStep 1 (Cyclization)Step 2 (Bromination)Step 3 (Cyanation)
Reagent ChloroacetaldehydeNBS

/ Pd-Cat
Solvent EthanolMeCN / DCMDMA / DMF
Temp 80°C (Reflux)0°C

RT
110–120°C
Yield 80–90%85–95%75–85%
Scalability HighHighModerate (Safety controls)

Protocol B: The Metal-Free Route (Vilsmeier-Haack)

This route is ideal when trace metal contamination (Pd, Zn) is a concern for the final API, or if cyanide handling is restricted.

Step 1: C-3 Formylation

Reaction: Vilsmeier-Haack Reagents:


, DMF.
  • Prepare Vilsmeier reagent: Cool DMF (5 vol) to 0°C. Add

    
      (1.2 equiv) dropwise. Stir 30 min.
    
  • Add Imidazo[1,2-b]pyridazine (1.0 equiv) dissolved in DMF dropwise.

  • Heat to 60–80°C for 3–5 hours.

  • Workup: Pour onto ice/water mixture. Neutralize with

    
     or NaOH (keep T < 20°C).
    
  • The aldehyde precipitates or is extracted with DCM.

Step 2: Aldehyde to Nitrile Conversion

Reaction: Oxime formation


 Dehydration.
  • Oxime Formation: Suspend aldehyde in EtOH. Add Hydroxylamine hydrochloride (

    
    , 1.2 equiv) and Sodium Acetate  (1.5 equiv). Stir at RT or mild heat until aldehyde is consumed.
    
  • Dehydration:

    • Method A (Acetic Anhydride): Reflux the crude oxime in

      
       for 2–3 hours.
      
    • Method B (SOCl2): Treat oxime with Thionyl Chloride in DCM at 0°C.

  • Workup: Evaporate volatiles, neutralize, and extract.

Process Safety & Troubleshooting

Critical Control Points (CCP)
  • Chloroacetaldehyde Handling: Highly toxic alkylating agent. Use closed systems or high-efficiency fume hoods. Destroy excess with aqueous bisulfite.

  • Cyanide Management: In Protocol A, the aqueous waste streams contain cyanide. Treat with bleach (NaOCl) at pH > 10 or Ferrous Sulfate to precipitate Prussian Blue before disposal. Never acidify cyanide waste.

  • Exotherms: The Vilsmeier reagent formation (Protocol B) and NBS addition (Protocol A) are exothermic. Controlled addition rates are mandatory on scale >100g.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Cyclization Polymerization of chloroacetaldehyde.Use fresh reagent; maintain pH neutral/slightly basic during workup.
Incomplete Cyanation Catalyst poisoning or oxidation.Degas solvents thoroughly (

sparge). Add Zn dust activator.
Pd Removal Difficulties Colloidal Pd formation.Use thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) or charcoal filtration.
Regioisomers in Bromination Over-bromination (C-6 position).Strictly control stoichiometry (1.05 eq NBS) and temperature (0°C).

References

  • General Synthesis of Imidazo[1,2-b]pyridazines

    • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
    • Source:

  • Scalable C-6 Amination and Core Functionalization

    • An efficient synthesis of C-6 amin
    • Source:

  • Cyanation Methodologies (Pd-Catalyzed)

    • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. (Applicable to Bromides)
    • Source:

  • Electrochemical Alternative (Green Chemistry)

    • Electrochemical Oxidative Regioselective C-H Cyan
    • Source:

  • Patent Literature on Imidazo[1,2-b]pyridazine Intermediates

    • WO2013134219A1: Imidazo[1,2-b]pyridazine-based compounds.[1][2][3] (Describes Br -> CN displacement).

    • Source:

Sources

Application Notes and Protocols for C-H Activation Techniques on Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Imidazo[1,2-b]pyridazines and the Elegance of C-H Activation

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules.[1][2] This heterocyclic nucleus is at the heart of therapeutics targeting a range of conditions, from cancer to inflammatory diseases and metabolic disorders.[2] A notable example is Ponatinib, a potent kinase inhibitor used in the treatment of chronic myeloid leukemia. The therapeutic potential of this scaffold has spurred a resurgence of interest in developing novel derivatives with enhanced efficacy and pharmacokinetic profiles.[1][2]

Traditionally, the synthesis and functionalization of such heterocyclic systems have relied on classical cross-coupling reactions, which necessitate pre-functionalization of the starting materials, often involving multiple synthetic steps and the generation of stoichiometric waste. In recent years, direct C-H bond activation has emerged as a more atom-economical and environmentally benign strategy for the derivatization of imidazo[1,2-b]pyridazines.[1] This approach allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, streamlining synthetic pathways and enabling the rapid generation of molecular diversity.

These application notes provide a detailed guide to the most pertinent C-H activation techniques for the functionalization of imidazo[1,2-b]pyridazine derivatives. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights and detailed, step-by-step protocols for their implementation in a research and drug development setting. The focus will be on providing a practical and authoritative resource for scientists seeking to leverage the power of C-H activation to explore the chemical space around this important pharmacophore.

Regioselectivity in C-H Activation of Imidazo[1,2-b]pyridazines

A critical consideration in the C-H functionalization of the imidazo[1,2-b]pyridazine ring system is regioselectivity. The scaffold presents several C-H bonds with differing reactivities. The numbering of the imidazo[1,2-b]pyridazine ring system is as follows:

Caption: Numbering of the Imidazo[1,2-b]pyridazine scaffold.

Experimental evidence has shown that the C3 position is the most electron-rich and sterically accessible site, making it the most favorable position for electrophilic attack and for many transition-metal-catalyzed C-H activation reactions. This inherent reactivity provides a powerful tool for regioselective functionalization.

Palladium-Catalyzed Direct C-H Arylation

Palladium catalysis is a robust and versatile tool for the direct arylation of imidazo[1,2-b]pyridazines. This methodology allows for the formation of a C-C bond between the C3 position of the heterocycle and an aryl group, typically from an aryl halide.

Causality Behind Experimental Choices

The choice of catalyst, base, solvent, and temperature is critical for a successful C-H arylation.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. In the catalytic cycle, it is reduced in situ to the active Pd(0) species.

  • Ligand: While some protocols are ligand-free, the use of phosphine ligands can significantly improve reaction efficiency by stabilizing the palladium catalyst and promoting reductive elimination.

  • Base: A base is required to facilitate the deprotonation of the C-H bond. Carboxylates, such as potassium acetate (KOAc), or carbonates, like potassium carbonate (K₂CO₃), are frequently employed.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylacetamide (DMA) or dimethylformamide (DMF) are often used to ensure solubility of the reagents and to allow for the higher reaction temperatures typically required for C-H activation.

  • Additives: In some cases, additives like pivalic acid (PivOH) can act as a proton shuttle, facilitating the concerted metalation-deprotonation (CMD) pathway, which is often the rate-determining step.

Experimental Workflow: Palladium-Catalyzed C3-Arylation

G start Start reagents Combine Imidazo[1,2-b]pyridazine, Aryl Halide, Pd(OAc)2, Base, and Solvent start->reagents degas Degas the reaction mixture (e.g., Ar sparging) reagents->degas heat Heat to reaction temperature (e.g., 120-150 °C) degas->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify product Characterize the 3-arylated product purify->product

Caption: General workflow for Palladium-catalyzed C3-arylation.

Protocol: Palladium-Catalyzed Direct C3-Arylation of 6-Chloroimidazo[1,2-b]pyridazine with Aryl Bromides

This protocol is adapted from a procedure reported for the direct arylation of imidazo[1,2-b]pyridazines.

Materials:

  • 6-Chloroimidazo[1,2-b]pyridazine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMA)

  • Argon (or Nitrogen) gas supply

  • Standard laboratory glassware (reaction tube, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a sealable reaction tube equipped with a magnetic stir bar, add 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.), the corresponding aryl bromide (1.5 equiv.), palladium(II) acetate (5 mol%), and potassium acetate (2.0 equiv.).

  • Evacuate and backfill the reaction tube with argon three times.

  • Add anhydrous N,N-dimethylacetamide (DMA) via syringe to achieve a concentration of 0.2 M with respect to the imidazo[1,2-b]pyridazine.

  • Seal the reaction tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-aryl-6-chloroimidazo[1,2-b]pyridazine.

Data Presentation: Substrate Scope and Yields for Palladium-Catalyzed C3-Arylation

EntryAryl BromideProductYield (%)
14-Bromotoluene6-Chloro-3-(p-tolyl)imidazo[1,2-b]pyridazine85
24-Bromoanisole6-Chloro-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazine90
31-Bromo-4-(trifluoromethyl)benzene6-Chloro-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine78
43-Bromopyridine6-Chloro-3-(pyridin-3-yl)imidazo[1,2-b]pyridazine65

Rhodium-Catalyzed C-H Activation

Rhodium catalysts, particularly those in the +3 oxidation state stabilized by a cyclopentadienyl (Cp*) ligand, are powerful tools for C-H activation. These catalysts can mediate a variety of transformations, including annulations and the introduction of alkyl and alkenyl groups.

Causality Behind Experimental Choices
  • Catalyst: [CpRhCl₂]₂ or ₂ are common rhodium(III) precatalysts. The Cp ligand is a bulky electron-donating ligand that stabilizes the high-valent rhodium species and promotes C-H activation.

  • Oxidant/Additive: For oxidative annulations, a silver salt like AgSbF₆ or a copper salt such as Cu(OAc)₂ is often used as an oxidant to regenerate the active Rh(III) catalyst.

  • Solvent: Solvents like 1,2-dichloroethane (DCE) or tert-amyl alcohol are frequently employed due to their high boiling points and ability to dissolve the organometallic intermediates.

Experimental Workflow: Rhodium-Catalyzed C-H Annulation

G start Start reagents Combine Imidazo[1,2-b]pyridazine, Alkyne, [Cp*RhCl2]2, and Additive in Solvent start->reagents inert_atm Establish inert atmosphere (Argon or Nitrogen) reagents->inert_atm heat Heat to reaction temperature (e.g., 80-120 °C) inert_atm->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Cool, filter, and concentrate monitor->workup Reaction complete purify Purify by column chromatography workup->purify product Characterize the annulated product purify->product

Caption: General workflow for Rhodium-catalyzed C-H annulation.

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and powerful method for C-H functionalization. This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. These radicals can then engage in C-H functionalization reactions with imidazo[1,2-b]pyridazines.

Causality Behind Experimental Choices
  • Photocatalyst: Common photocatalysts include ruthenium or iridium polypyridyl complexes (e.g., [Ru(bpy)₃]Cl₂ or fac-[Ir(ppy)₃]) and organic dyes (e.g., Eosin Y or Rose Bengal). The choice of photocatalyst depends on its redox potential, which must be matched to the substrates.

  • Radical Precursor: A variety of reagents can serve as radical precursors, including alkyl halides, diazonium salts, and carboxylic acids.

  • Solvent: The choice of solvent is crucial and should be transparent to visible light. Acetonitrile (MeCN) and dimethyl sulfoxide (DMSO) are common choices.

  • Light Source: Blue or white light-emitting diodes (LEDs) are typically used as the light source due to their low energy consumption and narrow emission spectra.

Protocol: Visible-Light-Mediated C-H Alkylation

This protocol is a general representation based on similar transformations on related heterocycles.[1]

Materials:

  • Imidazo[1,2-b]pyridazine derivative

  • Alkylating agent (e.g., alkyl bromide or N-alkoxyphthalimide)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃] or Eosin Y)

  • Base (if required, e.g., a mild organic base)

  • Anhydrous and degassed solvent (e.g., MeCN or DMSO)

  • Visible light source (e.g., blue LED lamp)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the imidazo[1,2-b]pyridazine derivative (1.0 equiv.), the alkylating agent (1.5-2.0 equiv.), and the photocatalyst (1-5 mol%).

  • If a base is required, add it at this stage.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in front of the visible light source and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the C3-alkylated product.

Conclusion and Future Outlook

The C-H activation strategies outlined in these application notes represent a powerful and versatile toolkit for the functionalization of the medicinally important imidazo[1,2-b]pyridazine scaffold. Palladium-catalyzed direct arylation is a well-established and robust method for the introduction of aryl and heteroaryl moieties at the C3 position. Emerging techniques, such as rhodium-catalyzed annulations and visible-light photoredox catalysis, offer complementary approaches for the formation of diverse C-C and C-heteroatom bonds under increasingly mild conditions.

As the field of C-H activation continues to evolve, we can anticipate the development of even more selective, efficient, and sustainable methods for the derivatization of imidazo[1,2-b]pyridazines. The exploration of base-metal catalysis (e.g., using copper, nickel, or iron) and electrochemical methods will likely provide new avenues for C-H functionalization with improved cost-effectiveness and environmental credentials. These ongoing advancements will undoubtedly accelerate the discovery and development of novel imidazo[1,2-b]pyridazine-based therapeutics.

References

  • El Akkaoui, A., Jamal, K., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Garrido, A., Thany, S., & Berteina-Raboin, S. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Imidazo[1,2-b]pyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the microwave-assisted synthesis of Imidazo[1,2-b]pyridazine-3-carbonitrile , a privileged scaffold in kinase inhibitors (e.g., AAK1, CDK) and anxiolytics.

The guide prioritizes a robust, two-step microwave protocol :

  • Core Construction: Microwave-assisted cyclocondensation to form the imidazo[1,2-b]pyridazine core.

  • Functionalization: Microwave-enhanced Pd-catalyzed cyanation (Rosenmund–von Braun type) or Direct C-H Cyanation (Green approach).

Introduction & Significance

The Imidazo[1,2-b]pyridazine scaffold is a bioisostere of the widely utilized imidazo[1,2-a]pyridine (found in Zolpidem). The introduction of a nitrile group at the C-3 position is a critical pharmacophoric modification, often serving as a hydrogen bond acceptor or a metabolic handle.

Traditional thermal synthesis of this moiety often involves harsh conditions (refluxing in toxic solvents for 12-24h) or the use of volatile, hazardous reagents like cyanogen bromide. Microwave-assisted organic synthesis (MAOS) offers a superior alternative, driving the reaction through dielectric heating to achieve:

  • Reaction Kinetics: Reduction of reaction times from hours to minutes.

  • Purity: Suppression of side-products (e.g., thermal degradation) via uniform heating profiles.

  • Yield: Significant improvement in isolated yields, particularly for electron-deficient pyridazine systems.

Reaction Mechanism & Strategy

We employ a Convergent Strategy . Direct formation of the 3-cyano derivative from acyclic precursors (e.g., using 3-aminopyridazine and 2-cyano-glyoxal surrogates) is often low-yielding due to the polymerization of the electrophile.

Selected Pathway:

  • Step A (Cyclization): Reaction of 3-aminopyridazine with a halo-carbonyl (or surrogate) to form the 3-unsubstituted or 3-halo intermediate.

  • Step B (Cyanation): Transition-metal catalyzed cyanation of the 3-halo intermediate OR oxidative C-H cyanation.

Mechanistic Pathway (Graphviz Visualization)

G Start 3-Aminopyridazine Inter1 Intermediate: N-Alkylated Species Start->Inter1 Nu attack Reagent1 2-Bromo-1,1-dimethoxyethane (or Chloroacetaldehyde) Reagent1->Inter1 Core Imidazo[1,2-b]pyridazine (Core Scaffold) Inter1->Core Cyclodehydration (MW: 140°C) Halogenation NBS / MW (Electrophilic Sub.) Core->Halogenation BromoCore 3-Bromoimidazo[1,2-b]pyridazine Halogenation->BromoCore Cyanation Zn(CN)2 / Pd-Cat / MW (Rosenmund-von Braun) BromoCore->Cyanation Product Imidazo[1,2-b]pyridazine- 3-carbonitrile Cyanation->Product Reductive Elimination

Figure 1: Step-wise synthetic pathway from 3-aminopyridazine to the target 3-carbonitrile derivative.

Experimental Protocols

Protocol A: Synthesis of the 3-Bromo Intermediate (Precursor)

The 3-bromo derivative is the most versatile precursor for the nitrile. Direct bromination is highly regioselective for position 3.

Reagents:

  • Imidazo[1,2-b]pyridazine (synthesized via condensation of 3-aminopyridazine + chloroacetaldehyde).

  • N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (ACN).

Procedure:

  • Dissolve Imidazo[1,2-b]pyridazine (1.0 equiv) in ACN (0.2 M).

  • Add NBS (1.05 equiv).

  • Microwave Irradiation: Heat to 80 °C for 5 minutes (Dynamic mode, moderate stirring).

  • Work-up: Concentrate in vacuo. Triturate with water/ethanol to filter the solid 3-bromo product.

    • Note: This step is often quantitative and requires no chromatography.

Protocol B: Microwave-Assisted Pd-Catalyzed Cyanation (Gold Standard)

This method is preferred for drug development due to its reproducibility and scalability.

Reagents:

  • Substrate: 3-Bromoimidazo[1,2-b]pyridazine (1.0 mmol).

  • Cyanide Source: Zinc Cyanide (Zn(CN)₂) (0.6 mmol, 0.6 equiv).

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/dppf.

  • Solvent: DMF (Dimethylformamide) (degassed).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, add the 3-bromo substrate (200 mg approx), Zn(CN)₂, and Pd catalyst.

  • Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 2 minutes.

  • Solvent Addition: Add anhydrous DMF (3-4 mL) via syringe through the septum.

  • Microwave Irradiation:

    • Temp: 150 °C

    • Time: 10–15 minutes

    • Power: Max 200W (Use "High Absorption" setting if available).

    • Pressure Limit: 250 psi (Safety critical: DMF expands).

  • Work-up:

    • Cool to RT. Dilute with EtOAc (20 mL).

    • Wash with 2M NH₄OH (to chelate Zn/Cu salts) and brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expected Yield: 85–95% Characterization:

  • IR: Strong band at ~2220 cm⁻¹ (C≡N stretch).

  • ¹H NMR: Loss of the C-3 proton signal (typically a singlet around 7.8-8.2 ppm in the parent).

Protocol C: Direct Oxidative C-H Cyanation (Green/Advanced)

Use this for rapid library generation where avoiding the bromination step is desired. Note: Yields may be lower (50-70%) compared to Protocol B.

Reagents:

  • Imidazo[1,2-b]pyridazine (1.0 equiv).

  • TMSCN (Trimethylsilyl cyanide) (2.0 equiv).

  • Oxidant: N-Iodosuccinimide (NIS) or electro-generated oxidant.

  • Solvent: 1,2-Dichloroethane (DCE).

Procedure:

  • Mix substrate, TMSCN, and NIS (2.0 equiv) in a microwave vial.

  • Irradiate at 100 °C for 20 minutes .

  • Mechanism involves the formation of a radical cation at C-3 followed by nucleophilic attack of cyanide.

Optimization Data & Solvent Effects

The choice of solvent is critical in microwave synthesis due to the loss tangent (tan δ) , which determines how efficiently a solvent absorbs microwave energy.

Solventtan δ (Absorbance)Reaction TempTime (min)Yield (Protocol B)Notes
DMF 0.161 (High)150 °C1092% Best solubility & heating.
NMP 0.275 (High)160 °C889%Good alternative to DMF.
Toluene 0.040 (Low)110 °C6015%Poor microwave absorber; requires doping with ionic liquid.
Water/EtOH High100 °C2040%Hydrolysis of nitrile observed.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Protocol B) Catalyst poisoning or Oxygen presence.Ensure rigorous degassing (sparging) of DMF. Switch to XPhos Pd G2 catalyst.
Explosion/Vial Failure Thermal runaway of DMF or HCN generation.Do not exceed 2/3 vial volume. Use a pressure sensor. Add base (Et₃N) to scavenge free acid.
Product Hydrolysis (Amide formation) Wet solvent or basic workup too harsh.Use anhydrous DMF. Avoid strong base during workup; use mild NH₄OH wash.
Regioselectivity Issues Competitive halogenation at C-6 (if C-6 is unsubstituted).C-3 is significantly more nucleophilic. Lower the temperature of the bromination step to 0°C if C-6 bromination occurs.

References

  • General Microwave GBB & Imidazo-fused Synthesis

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines..." Chem. Commun., 2015 , 51, 1555-1558. Link

  • Synthesis of Imidazo[1,2-b]pyridazines

    • Gomes, B., et al. "Synthesis and Functionalization of Imidazo[1,2-b]pyridazine..." Eur. J. Org. Chem., 2021 , 2021(34), 4567. Link

  • Electrochemical/Oxidative C-H Cyanation

    • Cui, T., et al. "Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines..."[1] J. Org.[1] Chem., 2021 , 86, 15897.[1] Link

  • Microwave Cyanation (Rosenmund-von Braun)

    • Arvela, R. K., et al. "Rapid Cyanation of Aryl Halides under Microwave Irradiation." J. Org.[1][2] Chem., 2005 , 70, 161-168. Link

  • 3-Carbonitrile Specifics (Patent Literature)

    • Imidazo[1,2-b]pyridazine-based compounds.[3][4][5] EP 2822559 B1. Link

Sources

Application Notes & Protocols: Nucleophilic Substitution for Chloropyridazine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Theory, Practice, and Optimization

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged structure" in drug design, found in molecules targeting a vast range of diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3] Chloropyridazines are highly valuable precursors, as the chlorine atom serves as an excellent leaving group, enabling the introduction of diverse functionalities through nucleophilic aromatic substitution (SNAr).[4][5]

This guide provides an in-depth exploration of SNAr protocols for chloropyridazine precursors. Moving beyond simple step-by-step instructions, we will delve into the mechanistic underpinnings, the rationale behind procedural choices, and field-proven strategies for optimization and troubleshooting.

Part 1: The Mechanism and Logic of SNAr on Pyridazines

The reactivity of chloropyridazines in nucleophilic substitution is governed by the electron-deficient nature of the diazine ring. The two electronegative nitrogen atoms withdraw electron density, making the ring carbons susceptible to attack by nucleophiles.[5][6]

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex.[7]

  • Leaving Group Elimination: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted pyridazine product.

The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex. Therefore, the reaction's success hinges on factors that stabilize this intermediate.

Diagram 1: The SNAr Mechanism on a Chloropyridazine

Caption: The two-step addition-elimination pathway for SNAr reactions.

Key Factors Influencing Reactivity and Regioselectivity

The efficiency and outcome of the substitution are not accidental; they are a direct consequence of several interrelated factors:

  • Ring Activation: The inherent electron deficiency of the pyridazine ring is the primary driver. Additional electron-withdrawing groups (EWGs) on the ring will further increase the rate of reaction by stabilizing the negative charge of the Meisenheimer complex. Conversely, electron-donating groups (EDGs) can retard the reaction.[8]

  • Position of the Chlorine: The position of the chlorine atom relative to the ring nitrogens significantly impacts reactivity. Carbons in the α- and γ-positions to the nitrogen atoms (C3, C6, and C4) are more activated towards nucleophilic attack.

  • The Nucleophile: Stronger nucleophiles react faster. The choice of nucleophile (amine, alkoxide, thiolate) is the primary determinant of the new functionality.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are standard choices.[7] They are effective at solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity. In some cases, greener solvents like water or alcohols can be highly effective, particularly for amination reactions.[9][10]

  • Base: A base is often required to deprotonate the nucleophile (e.g., an alcohol or a secondary amine) or to scavenge the HCl generated during the reaction. Common choices include inorganic bases like K₂CO₃ and Cs₂CO₃, or organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA).[7][11]

Part 2: Core Application Protocols

The following protocols are designed as robust starting points for research and development. They represent common and reliable methods for the functionalization of chloropyridazine precursors.

Protocol 1: Amination with N-Nucleophiles

The introduction of amino groups is arguably the most common transformation of chloropyridazines, providing access to key pharmacophores.[12]

Workflow: General Amination of Chloropyridazines

Amination_Workflow sub Chloropyridazine Precursor setup Combine Reactants in Oven-Dried Glassware sub->setup amine Primary or Secondary Amine (1.1-1.5 eq) amine->setup base Base (e.g., K₂CO₃, TEA, 2 eq) base->setup solvent Solvent (e.g., DMF, Dioxane, EtOH) solvent->setup reaction Heat Reaction (e.g., 80-120 °C) Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purification (Column Chromatography, Recrystallization) workup->purify product Aminopyridazine Product purify->product

Caption: Standard workflow for the synthesis of aminopyridazines via SNAr.

Detailed Step-by-Step Methodology: Synthesis of 5-Amino-3-chloropyridazine

This protocol details the regioselective mono-amination of a dichloropyridazine precursor, a common step in building more complex molecules.[13]

  • Reactor Setup: To a high-pressure reaction vessel, add 4,6-dichloropyridazine (1.0 eq) and anhydrous methanol (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: Seal the vessel and evacuate the headspace. Introduce anhydrous ammonia gas until the solution is saturated.

    • Causality Note: Using a sealed vessel and excess ammonia ensures a sufficient concentration of the nucleophile to drive the reaction forward. Methanol serves as a polar solvent that facilitates the dissolution of the reactants.

  • Reaction: Heat the vessel to 80 °C and maintain this temperature for 8-12 hours. Continue to supply ammonia gas as needed to maintain pressure.

  • Monitoring: Periodically and carefully take a small aliquot of the reaction mixture to monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase is petroleum ether:ethyl acetate (1:1).[13]

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia. Concentrate the mixture under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure 5-amino-3-chloropyridazine.

SubstrateNucleophileSolventTemp. (°C)Time (h)Yield (%)Reference
4,6-DichloropyridazineAmmoniaMethanol808High[13]
3,6-DichloropyridazineMorpholineWater100Varies~90[9]
3,6-Dichloropyridazinep-ToluidineEthanolReflux0.5Good[14]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious AminesEthanolRefluxVariesModerate[11]

Table 1: Comparative examples of N-nucleophile substitution on chlorodiazines.

Protocol 2: Alkoxylation/Aryloxylation with O-Nucleophiles

The synthesis of alkoxy- and aryloxypyridazines is crucial for modifying the steric and electronic properties of the final molecule. This reaction typically requires the in situ generation of a more potent alkoxide or phenoxide nucleophile using a strong base.

Detailed Step-by-Step Methodology: Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde

This protocol is an example of an O-arylation used to link a pyridazine core to another aromatic system.[15]

  • Reagent Preparation: To a round-bottom flask equipped with a reflux condenser, add 3,6-dichloropyridazine (1.0 eq), 4-hydroxybenzaldehyde (1.0 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

    • Causality Note: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, generating the more nucleophilic phenoxide in situ. An excess is used to ensure complete deprotonation and to neutralize the HCl byproduct.

  • Solvent Addition: Add isopropanol as the solvent (approx. 20 mL per gram of dichloropyridazine).

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the 4-hydroxybenzaldehyde spot.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of isopropanol. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product.[15]

SubstrateNucleophileBaseSolventTemp. (°C)Yield (%)Reference
3,6-Dichloropyridazine4-HydroxybenzaldehydeK₂CO₃IsopropanolRefluxGood[15]
3-ChloropyridazineSodium Methoxide-MethanolRefluxN/A[16]

Table 2: Examples of O-nucleophile substitution on chloropyridazines.

Part 3: Beyond Classical SNAr: Palladium-Catalyzed Cross-Coupling

While SNAr is a powerful tool, its scope can be limited, especially for the formation of C-C bonds. For these transformations, palladium-catalyzed cross-coupling reactions are the industry standard.[17][18] Chloropyridazines are excellent substrates for reactions like the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) couplings.[12][14][19]

These methods offer a complementary approach, often proceeding under milder conditions and with broader functional group tolerance than classical SNAr.[20]

Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow sub Chloropyridazine (1.0 eq) setup Combine Reagents Under Inert Atmosphere (N₂/Ar) sub->setup boronic Aryl/Vinyl Boronic Acid (1.2 eq) boronic->setup catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) catalyst->setup base Aqueous Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq) base->setup solvent Solvent System (e.g., Dioxane/H₂O) solvent->setup reaction Heat Reaction (e.g., 80-100 °C) Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product Aryl/Vinyl Pyridazine Product purify->product

Caption: A typical workflow for Suzuki-Miyaura C-C bond formation.

Part 4: Troubleshooting and Field Insights

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Reactivity 1. Insufficiently activated substrate. 2. Weak nucleophile. 3. Inappropriate solvent or temperature.1. Increase reaction temperature. 2. Use a stronger base to fully deprotonate the nucleophile (e.g., switch from K₂CO₃ to NaH for alkoxides). 3. Switch to a more polar aprotic solvent like DMSO.
Di-substitution on Dichloro-precursor 1. Reaction run for too long or at too high a temperature. 2. Stoichiometry of nucleophile is >1.0 eq.1. Carefully monitor the reaction and stop it once mono-substitution is maximized. 2. Use exactly 1.0 eq or slightly less of the nucleophile. 3. Lower the reaction temperature to improve selectivity.
Side Reactions (e.g., Hydrolysis) Presence of water in the reaction mixture with a non-aqueous nucleophile.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Difficult Purification Product and starting material have similar polarity.1. Ensure the reaction goes to completion to consume all starting material. 2. Consider derivatizing the product or starting material to alter its polarity before chromatography.

Table 3: Common problems and solutions in chloropyridazine substitutions.

Conclusion

Chloropyridazines are versatile and indispensable building blocks in modern chemical synthesis. A thorough understanding of the principles of nucleophilic aromatic substitution—from the underlying mechanism to the practical influence of solvents, bases, and temperature—is essential for any researcher in the field. The protocols and insights provided here serve as a robust foundation for the successful functionalization of these important precursors. By starting with these validated methods and applying a logical, cause-and-effect approach to optimization, scientists can efficiently access a vast chemical space of novel pyridazine derivatives for applications in drug discovery and beyond.

References

  • Title: Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. (Review) Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines Source: Organic Chemistry Portal URL: [Link]

  • Title: Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity Source: J-Stage URL: [Link]

  • Title: Functionalization of Pyridazin Source: Prezi URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PMC (PubMed Central) URL: [Link]

  • Title: Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides Source: ResearchGate URL: [Link]

  • Title: Strategy for the synthesis of pyridazine heterocycles and its derivatives Source: Lirias URL: [Link]

  • Title: Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks Source: Ghent University Academic Bibliography URL: [Link]

  • Title: Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy Source: PMC (PubMed Central) URL: [Link]

  • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: Schrödinger URL: [Link]

  • Title: Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. Source: ResearchGate URL: [Link]

  • Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE 2 production in cells Source: PMC (PubMed Central) URL: [Link]

  • Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) Source: PubMed URL: [Link]

  • Title: SYNTHESIS AND PHARMACOLOGICAL STUDY OF PYRIDAZINES. I. ALKOXYPYRIDAZINES Source: PubMed URL: [Link]

  • Title: nucleophilic aromatic substitutions Source: YouTube URL: [Link]

  • Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI URL: [Link]

  • Title: A general and convenient synthesis of 3-aminopyridazines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize official website URL: [Link]

  • Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions Source: Royal Society of Chemistry URL: [Link]

  • Title: Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties Source: ResearchGate URL: [Link]

  • Title: SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents Source: IPRD URL: [Link]

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Application Notes and Protocols for the Late-Stage Diversification of Imidazo[1,2-b]pyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Core in Drug Discovery

The imidazo[1,2-b]pyridazine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active agents.[1][2] Its rigid, planar structure and specific arrangement of nitrogen atoms allow for precise interactions with various biological targets, leading to applications in oncology, inflammation, and infectious diseases.[3][4] Notably, derivatives of this scaffold have been investigated as potent kinase inhibitors, including for Bruton's tyrosine kinase (BTK), underscoring its therapeutic potential.[5]

Late-stage functionalization—the introduction of molecular diversity at a late step in a synthetic sequence—is a powerful strategy in drug discovery. It allows for the rapid generation of a library of analogs from a common, complex intermediate, enabling a thorough exploration of the structure-activity relationship (SAR). This document provides a detailed guide for the late-stage diversification of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile , a versatile intermediate that offers multiple reaction handles for chemical modification. We will explore diversification at the C6 position via cross-coupling reactions and transformations of the C3-nitrile group.

Core Intermediate: 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile

The starting point for our diversification strategy is 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. The chlorine atom at the C6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the nitrile group at C3 is amenable to a variety of chemical transformations.[6][7]

A common synthetic route to this intermediate begins with the commercially available 3,6-dichloropyridazine.[7]

cluster_0 Synthesis of Core Intermediate 3,6-Dichloropyridazine 3,6-Dichloropyridazine 6-Chloropyridazin-3-amine 6-Chloropyridazin-3-amine 3,6-Dichloropyridazine->6-Chloropyridazin-3-amine aq. NH4OH, 110°C 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile 6-Chloropyridazin-3-amine->6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile 1. DMF-DMA 2. 2-bromoacetonitrile

Caption: Synthesis of the core intermediate.

Part 1: Diversification at the C6 Position via Cross-Coupling

The C6-chloro substituent is a prime site for introducing aryl, heteroaryl, and amino functionalities through well-established palladium-catalyzed cross-coupling reactions. These reactions are workhorses of modern medicinal chemistry due to their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron species.[8][9] This reaction is particularly useful for introducing a wide array of aryl and heteroaryl groups at the C6 position, which can significantly impact the pharmacological properties of the molecule.

  • Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand, is essential for the catalytic cycle.[10] For electron-rich chloro-heterocycles, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition step, which is typically the rate-limiting step for aryl chlorides.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[10] Inorganic bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the heterocyclic substrate and boronic acid.

cluster_1 Suzuki-Miyaura Coupling Workflow Start Start Combine Combine 6-chloro-imidazo[1,2-b]pyridazine-3-carbonitrile, boronic acid, base, and solvent Start->Combine Degas Degas mixture (e.g., with Argon) Combine->Degas AddCatalyst Add Pd catalyst and ligand Degas->AddCatalyst Heat Heat reaction mixture (e.g., 80-100°C) AddCatalyst->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purify by column chromatography Workup->Purify Product Product Purify->Product

Caption: Suzuki-Miyaura coupling workflow.

  • Reaction Setup: To a microwave vial or round-bottom flask equipped with a magnetic stir bar, add 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (to a concentration of ~0.1 M with respect to the starting material).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-substituted imidazo[1,2-b]pyridazine-3-carbonitrile.[11]

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Standard, commercially available catalyst effective for many couplings.
Base Na₂CO₃ (2 eq.)Common, effective base for activating the boronic acid.
Solvent 1,4-Dioxane/H₂O (4:1)Standard solvent system for Suzuki reactions.
Temperature 100 °CProvides sufficient thermal energy to drive the reaction.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][12] It is an invaluable tool for introducing primary and secondary amines at the C6 position, which are key functional groups for modulating the physicochemical properties and biological activity of drug candidates.

  • Catalyst System: This reaction typically requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or BrettPhos are often necessary to promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine, making it a more effective nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are required to prevent quenching of the strong base and to maintain catalyst activity.

cluster_2 Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-X AmineComplex Amine Complex OxAdd->AmineComplex R2NH AmidoComplex Amido Complex AmineComplex->AmidoComplex -HX, Base Product Product AmidoComplex->Product Reductive Elimination Product->Pd(0)L2 Ar-X Ar-Cl Amine R2NH Base Base

Caption: Buchwald-Hartwig amination cycle.

  • Reaction Setup: To an oven-dried vial, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and sodium tert-butoxide (1.4 eq.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon for 10 minutes.

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (1.0 eq.) and the desired amine (1.2 eq.).

  • Reaction: Heat the mixture to 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the 6-amino-substituted product.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ (2 mol%) / XPhos (8 mol%)A robust catalyst system for coupling aryl chlorides.
Base NaOtBu (1.4 eq.)Strong, non-nucleophilic base to deprotonate the amine.
Solvent Anhydrous TolueneAprotic solvent to ensure reactivity of the strong base.
Temperature 110 °CStandard temperature for Buchwald-Hartwig aminations.

Part 2: Diversification at the C3 Position via Nitrile Transformation

The 3-carbonitrile group is a versatile functional handle that can be converted into other valuable moieties, such as amides and primary amines, which can serve as key interaction points with biological targets.

Hydrolysis of the Nitrile to a Carboxamide

Partial hydrolysis of the nitrile to a primary carboxamide introduces a hydrogen bond donor and acceptor group. This transformation can be achieved under controlled basic conditions, often utilizing hydrogen peroxide to avoid over-hydrolysis to the carboxylic acid.

  • Reagent: An alkaline solution of hydrogen peroxide is a mild and effective reagent for the selective hydration of nitriles to amides.[13] The hydroperoxide anion is the active nucleophile.

  • Solvent: A polar protic solvent like ethanol or a mixture with water is suitable for this reaction.

  • Temperature: Mild heating can accelerate the reaction, but careful temperature control is necessary to prevent further hydrolysis.

  • Reaction Setup: In a round-bottom flask, dissolve the 6-substituted-imidazo[1,2-b]pyridazine-3-carbonitrile (1.0 eq.) in ethanol.

  • Reagent Addition: Add 6 M sodium hydroxide solution (2.0 eq.) followed by the dropwise addition of 30% hydrogen peroxide (5.0 eq.) at room temperature.

  • Reaction: Stir the mixture at 50 °C for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and adjust the pH to ~7 with 1 M HCl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the 3-carboxamide derivative.[5]

Reduction of the Nitrile to a Primary Amine

Reduction of the nitrile group to a primary aminomethyl group introduces a basic center and a flexible linker, which can be crucial for accessing different binding pockets in a target protein. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[2]

  • Reducing Agent: LiAlH₄ is a potent source of hydride ions (H⁻) and is highly effective for the reduction of nitriles.[3]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required, as LiAlH₄ reacts violently with protic solvents.

  • Workup: A careful, sequential quenching procedure (Fieser workup) is necessary to safely neutralize the excess LiAlH₄ and the aluminate complexes formed during the reaction, leading to a granular precipitate that is easily filtered off.

  • Reaction Setup: To a flame-dried, three-neck flask under an argon atmosphere, add a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C and add a solution of the 6-substituted-imidazo[1,2-b]pyridazine-3-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching (Fieser Workup): Cool the reaction to 0 °C and carefully and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Workup: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of celite. Wash the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or by conversion to an HCl salt followed by recrystallization to yield the desired 3-(aminomethyl) derivative.[2]

Conclusion

The imidazo[1,2-b]pyridazine-3-carbonitrile scaffold is a highly valuable platform for late-stage diversification in drug discovery. By leveraging robust and well-understood synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and transformations of the nitrile group, researchers can efficiently generate diverse libraries of compounds for biological screening. The protocols outlined in this guide provide a solid foundation for exploring the chemical space around this privileged core, accelerating the identification of new therapeutic candidates.

References

  • American Chemical Society. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Late-stage diversification of biologically active pyridazinones via a direct C-H functionalization strategy. Retrieved from [Link]

  • TSI Journals. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Retrieved from [Link]

  • ACS Publications. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Vertex AI Search. (2025). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • MDPI. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • J&K Scientific. (2018). 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Imidazo[1,2-b]pyridazine-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket Priority: High (Kinase Inhibitor Scaffold Development)

Executive Summary: The "Yield Trap"

The direct synthesis of Imidazo[1,2-b]pyridazine-3-carbonitrile via one-pot condensation (using 3-aminopyridazine and acyl cyanide derivatives) is theoretically possible but experimentally fraught with low yields (<20%) due to the polymerization of electron-deficient electrophiles and poor regioselectivity (N1 vs. N2 attack).

The Validated High-Yield Protocol relies on a robust Stepwise Functionalization Strategy :

  • Cyclization: Formation of the parent imidazo[1,2-b]pyridazine core.[1]

  • Activation: Regioselective C3-iodination.

  • Cyanation: Palladium-catalyzed cyanation (Rosenmund-von Braun equivalent).

This guide focuses on optimizing this stepwise route, which consistently delivers yields >60% when protocols are strictly followed.

Validated Synthetic Workflow (Visualized)

The following diagram outlines the high-yield pathway and the critical decision points where yield is often lost.

SynthesisPath Start 3-Aminopyridazine (Starting Material) Step1 Cyclization (Cl-CH2-CHO, EtOH, Reflux) Start->Step1 Condensation Inter1 Imidazo[1,2-b]pyridazine (Parent Core) Step1->Inter1 >80% Yield Step2 C3-Iodination (NIS, DMF, RT) Inter1->Step2 Electrophilic Sub. Inter2 3-Iodo-imidazo[1,2-b]pyridazine (Activated Intermediate) Step2->Inter2 Regioselective Step3 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2, DMF) Inter2->Step3 Cross-Coupling Final 3-Carbonitrile Product (Target) Step3->Final Critical Step

Figure 1: The Stepwise Functionalization Route. Direct condensation is avoided to bypass regioselectivity issues and reagent instability.

Module 1: Formation of the Core (Cyclization)

Objective: Synthesize the parent imidazo[1,2-b]pyridazine scaffold.[1]

Validated Protocol
  • Reagents: 3-Aminopyridazine (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.5 eq), NaHCO₃ (2.0 eq).

  • Solvent: Ethanol (0.5 M).

  • Conditions: Reflux (80°C) for 4–6 hours.

Troubleshooting Guide (Q&A)

Q: My reaction mixture turned black/tarry. What happened? A: This indicates polymerization of the chloroacetaldehyde or oxidative degradation of the aminopyridazine.

  • Fix: Ensure your chloroacetaldehyde is fresh. If using the aqueous solution, verify the pH is not acidic before addition (buffer with NaHCO₃).

  • Optimization: Use Bromoacetaldehyde diethyl acetal instead of chloroacetaldehyde. It requires an acid catalyst (HBr) to deprotect in situ, releasing the aldehyde slowly, which prevents polymerization and "tarring."

Q: I see two spots on TLC with similar Rf. Is this a regioisomer? A: Likely, yes. The N1 and N2 nitrogens on 3-aminopyridazine are both nucleophilic.

  • Mechanism: The desired path is alkylation at N2 (ring nitrogen) followed by cyclization at N1 (exocyclic amine).

  • Fix: Switch solvent to n-Butanol or DMF and increase temperature to 110°C. Higher temperatures favor the thermodynamic product (the fused 5-6 system) over the kinetic N1-alkylation byproduct.

Module 2: C3-Iodination (The Setup)

Objective: Install a reactive handle at Position 3 with high regioselectivity.

Validated Protocol
  • Reagents: Imidazo[1,2-b]pyridazine (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq).

  • Solvent: DMF or Acetonitrile (0.2 M).

  • Conditions: Room Temperature, 1–2 hours.

Troubleshooting Guide (Q&A)

Q: Why use NIS instead of Iodine (I₂)? A: NIS provides a cleaner source of electrophilic iodine (


) without the need for strong oxidants or basic conditions that might degrade the ring. It allows for a mild Electrophilic Aromatic Substitution (

) specifically at C3, which is the most electron-rich position on the imidazole ring.

Q: The reaction stalled at 80% conversion. Should I add more NIS? A: Be cautious. Adding excess NIS can lead to di-iodination (likely at C6 or C8 positions on the pyridazine ring).

  • Fix: Instead of adding more NIS, check the pH. The reaction produces succinimide (mildly acidic). Adding a scavenger like K₂CO₃ (0.5 eq) can drive the reaction to completion by neutralizing the byproduct.

Module 3: Pd-Catalyzed Cyanation (The Critical Step)

Objective: Convert the C3-Iodide to C3-Nitrile. This is the most common point of yield failure.

Validated Protocol
  • Reagents: 3-Iodo-imidazo[1,2-b]pyridazine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(dppf)Cl₂·DCM (5 mol%), Zn dust (10 mol%).

  • Solvent: DMF (anhydrous) or DMAc.

  • Conditions: 120°C, 2–4 hours, under Argon/Nitrogen.

Troubleshooting Logic (Visualized)

Troubleshooting Issue Low Yield in Cyanation Check1 Is the SM consumed? Issue->Check1 Check2 Did reaction turn black immediately? Check1->Check2 Yes Sol1 Catalyst Poisoning. Use Pd2(dba)3 + Xantphos. Check1->Sol1 No (Stalled) Check3 Is product trapped in Zn salts? Check2->Check3 No Sol2 Oxygen Leak. Degas solvent (Freeze-Pump-Thaw). Check2->Sol2 Yes Sol3 Chelation Issue. Quench with NH4OH/EDTA. Check3->Sol3 Yes

Figure 2: Diagnostic flow for restoring yield in metal-catalyzed cyanation.

Deep Dive: Why Cyanation Fails & How to Fix It

Issue 1: Catalyst Deactivation (The "Cyanide Poisoning" Effect) Free cyanide ions (


) are potent ligands that can saturate the Palladium center, forming stable 

species that are catalytically inactive.
  • Solution: Use Zn(CN)₂ instead of NaCN/KCN.[2] Zinc cyanide releases cyanide ions slowly and only upon demand (low solubility), keeping the free cyanide concentration low and preserving the catalyst life cycle.

Issue 2: Incomplete Conversion (Stalling)

  • Cause: The oxidative addition of the C3-Iodide to Pd(0) is fast, but the transmetallation with Zn(CN)₂ can be slow if the zinc surface is oxidized.

  • Fix: Add 10 mol% polymethylhydrosiloxane (PMHS) or a pinch of activated Zn dust to the reaction. This keeps the catalytic cycle active by reducing any Pd(II) that precipitates out back to active Pd(0).

Issue 3: Isolation Difficulties

  • Cause: The imidazo[1,2-b]pyridazine-3-carbonitrile product often complexes with zinc salts, making it water-soluble or trapped in the aqueous layer during workup.

  • Fix (The "Ammonia Wash"): During workup, quench the reaction with 30% aqueous NH₄OH or a saturated solution of EDTA . Stir for 30 minutes. This sequesters the Zinc and Copper ions, releasing your product into the organic layer (Ethyl Acetate).

Comparison of Methods

FeatureDirect CondensationStepwise (Recommended)
Reagents 3-NH₂-pyridazine + Bromopyruvonitrile3-NH₂-pyridazine + Chloroacetaldehyde

Iodination

Cyanation
Step Count 13
Typical Yield 15–25%55–70% (Overall)
Purification Difficult (Tarry byproducts)Easy (Distinct Rf values)
Scalability Poor (Exotherms, runaway)Excellent (Standard unit operations)

References

  • General Synthesis of Imidazo[1,2-b]pyridazines

    • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-C
    • Source:

  • Pd-Catalyzed Cyanation (Mechanistic Insights)

    • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.[3] (Cohen et al.)

    • Source:

  • Mild Cyanation Protocols

    • Mild Palladium-Catalyzed Cyanation of (Hetero)
    • Source:

  • Regioselectivity in Imidazo-fused systems

    • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines... (Applicable to pyridazine analogs).[4][5][6][7]

    • Source:

  • Kinase Inhibitor Applications (Context for C3-CN)

    • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
    • Source:

Disclaimer: All protocols involve hazardous chemicals (Cyanides, Palladium catalysts). Perform all experiments in a fume hood with appropriate PPE. Consult MSDS before handling Zn(CN)₂.

Sources

Technical Support Center: Imidazo[1,2-b]pyridazine-3-carbonitrile Purification

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Optimization of Downstream Processing for Kinase Inhibitor Intermediates

Executive Summary & Chemical Context

The Imidazo[1,2-b]pyridazine-3-carbonitrile scaffold is a critical pharmacophore, most notably serving as the core structure for Type II kinase inhibitors like Ponatinib .[1]

The Challenge: This intermediate presents a "perfect storm" for purification difficulties:

  • Basicity: The bridgehead nitrogen and the pyridazine ring render the molecule basic (

    
     ~3-4), causing severe tailing on standard silica gel.
    
  • Nitrile Sensitivity: The C-3 cyano group is susceptible to hydrolysis (forming the amide) under the very acidic or basic conditions often used to fix the tailing issue.

  • Planarity: The fused ring system encourages

    
    -
    
    
    
    stacking, leading to poor solubility in non-polar solvents and a tendency to "oil out" rather than crystallize.

This guide provides field-proven protocols to navigate these competing chemical properties.

Diagnostic: Characterizing the Crude

Before selecting a method, analyze your crude reaction mixture (typically from the condensation of 3-aminopyridazine and a halocyanoketone).

Workflow: The Triage Protocol

PurificationStrategy Start Crude Reaction Mixture Analyze LC-MS & TLC (DCM:MeOH 95:5) Start->Analyze Decision Purity Profile? Analyze->Decision Cryst Recrystallization (Primary Method) Decision->Cryst >75% purity Main impurity is polar Flash Buffered Flash Chromatography (Secondary Method) Decision->Flash <75% purity Complex mixture Scavenge Resin Scavenging (Specific Impurities) Decision->Scavenge Metal/Pd residues only

Figure 1: Decision matrix for purification strategy based on crude purity profile.

Protocol A: Recrystallization (The Gold Standard)[1]

For scale-up (>5g), chromatography is often cost-prohibitive due to the low loading capacity caused by the compound's polarity. Recrystallization is the preferred method.

Solvent System Selection
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 3:1 to 1:1High Best balance. Water acts as the anti-solvent.
Acetonitrile (ACN) 100%Medium Good for removing non-polar tars.[1] Requires cooling to -20°C.
Ethyl Acetate / Hexane VariableLow Risk of Oiling Out. Avoid unless necessary.
Step-by-Step Protocol: The "Hot Filtration" Method

Rationale: This scaffold often traps inorganic salts or oligomers that act as nucleation sites for oils rather than crystals.

  • Dissolution: Suspend crude solid in Ethanol (10 mL/g) . Heat to reflux (

    
    C).[1]
    
  • Saturation: If solid remains, add Ethanol in 1 mL increments. If fully dissolved, add Water dropwise until a faint turbidity persists, then add 1 mL Ethanol to clear it.[1]

  • Clarification (Critical): While boiling, filter rapidly through a pre-heated Celite pad or sintered glass funnel. This removes insoluble "seeds" that cause oiling.

  • Controlled Cooling:

    • Allow flask to cool to RT undisturbed (stirring promotes rapid, impure precipitation).[1]

    • Once RT is reached, move to

      
      C fridge for 4 hours.
      
  • Collection: Filter cold. Wash cake with cold Ethanol:Water (1:1) .

Troubleshooting: "Oiling Out"

If the product separates as a separate liquid phase (oil) instead of crystals:

  • Reheat to redissolve the oil.

  • Add Seed Crystals: Add a tiny amount of pure product at the cloud point.

  • Slow Down: Insulate the flask with foil/cotton to slow the cooling rate.

  • Trituration: If oil persists, decant the supernatant and triturate the oil with Diethyl Ether or MTBE to induce solidification.

Protocol B: Flash Chromatography (Buffered Systems)[1]

Standard silica gel is acidic (


).[1] The basic imidazo[1,2-b]pyridazine nitrogens will protonate, adhere to the silica, and streak (tailing), leading to poor separation and yield loss.[1]
The "Amine-Modified" Solution

You must deactivate the silica silanols.

Mobile Phase A: Dichloromethane (DCM) Mobile Phase B: Methanol containing 1%


  (Ammonium Hydroxide) or 2% Triethylamine (TEA) .[1][2]

Note: Do not premix TEA into the DCM reservoir; it can separate over time. Premix it into the Methanol.

Gradient Table
Time (CV)% Mobile Phase BEvent
0-20%Column Equilibration (Basic wash)
2-50-2%Elution of non-polar impurities
5-152-8%Product Elution (Expect Rf ~0.3)
15-2020%Flush polar oligomers
Warning: Nitrile Hydrolysis

Avoid using Acetic Acid or TFA in your mobile phase for normal phase purification. While the imidazo ring tolerates acid, the 3-carbonitrile group can slowly hydrolyze to the amide (


) if concentrated on silica with acid for prolonged periods.

Protocol C: Scavenging & Polishing

If the intermediate was formed via a Palladium-catalyzed coupling (e.g., Sonogashira to install the alkyne later in the Ponatinib sequence), metal removal is critical.[1]

The Problem: Imidazo[1,2-b]pyridazines are excellent ligands for Pd, making standard washes ineffective.[1]

The Solution:

  • Dissolve crude in THF/MeOH (1:1).

  • Add SiliaMetS® Thiol or QuadraPure™ TU resin (4 eq relative to Pd loading).[1]

  • Stir at

    
    C for 4 hours.
    
  • Filter resin and concentrate.[3]

FAQ & Troubleshooting

Q: My LC-MS shows a mass of M+18 alongside my product. What happened? A: This is the amide hydrolysis product . It occurs if the reaction or workup was too acidic/basic at high temperatures.

  • Fix: Ensure your condensation reaction (aminopyridazine + haloketone) is buffered (e.g., using

    
    ).[1][4] Avoid boiling in strong acid.
    

Q: The product is stuck on the column even with 10% MeOH. A: The interaction is likely ionic. Switch to DCM : MeOH :


 (90:9:1) .[1] The ammonia competes for the silanol sites, displacing your product. Alternatively, use an Alumina (Neutral)  column, which is less acidic than silica.[1][2]

Q: Can I use Reverse Phase (C18) HPLC? A: Yes, but manage pH.

  • Recommended: 10 mM Ammonium Bicarbonate (pH 10) in Water / ACN.[1] The high pH keeps the basic nitrogen neutral, improving peak shape.[2]

  • Acceptable: 0.1% Formic Acid. (Keep fraction processing time short to avoid nitrile hydrolysis).

References

  • Synthesis of Ponatinib Intermediates

    • Source: BenchChem Application Notes. "Synthesis of Ponatinib Intermediates Using 4-Bromo-3-(trifluoromethyl)aniline."
    • Relevance: Details the condensation conditions and workup for the imidazo[1,2-b]pyridazine core.
    • (Verified Landing Page)

  • Chromatographic Analysis of Ponatinib & Impurities

    • Source: Frontiers in Chemistry (2024).[1] "Chromatographic analysis of ponatinib and its impurities."

    • Relevance: Provides specific HPLC conditions (Phosphate buffer pH 2.4) and degradation profiles (amide hydrolysis) for this scaffold.
  • Recrystallization of Heterocycles

    • Source: University of Rochester. "Solvents for Recrystallization."[3][5][6][7]

    • Relevance: General solubility rules for nitrogen heterocycles and "oiling out" troubleshooting.
  • Troubleshooting Amine Streaking

    • Source: ChemBAM / Reddit ChemPros Consensus.
    • Relevance: Validates the use of or TEA modifiers for purifying basic amines on silica.

Sources

Troubleshooting cyclization failures in fused pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in Fused Pyridazine Synthesis

Role: Senior Application Scientist Status: Active | Ticket ID: PYR-SYN-001

Introduction: The "Nitrogen Trap"

Welcome to the technical support center. If you are reading this, you are likely staring at an LC-MS trace showing a mass corresponding to a hydrazone intermediate (


) or a complex mixture of regioisomers, rather than your desired fused pyridazine.

Fused pyridazines (e.g., phthalazines, pyrido[2,3-d]pyridazines) are notoriously deceptive. While the retrosynthesis looks like a simple condensation of a 1,4-dicarbonyl equivalent with hydrazine, the reality involves a battle between kinetic traps (stable hydrazones) and thermodynamic sinks (insoluble polymers or azines).

This guide bypasses standard textbook advice to address the specific failure modes encountered in high-value medicinal chemistry campaigns.

Module 1: The Stalled Intermediate (Condensation Failure)

Symptom: You observe the formation of the open-chain hydrazone (monocondensation), but the second nitrogen refuses to close the ring.

Diagnosis: The second carbonyl is likely deactivated (electron-rich) or sterically crowded. The hydrazine nitrogen, once condensed at the first position, becomes significantly less nucleophilic due to conjugation.

Troubleshooting Protocol 1.1: Forcing the Closure

Do not simply "reflux longer." You must alter the thermodynamics.

ParameterStandard ConditionTroubleshooting Adjustment Rationale
Solvent Ethanol (78°C)Diphenyl Ether (250°C) or Ethylene Glycol You need to overcome the activation energy barrier for the intramolecular attack.
Catalyst Acetic Acidp-TsOH (anhydrous) + Dean-Stark Water is the byproduct. In reversible condensations, active water removal drives the equilibrium (Le Chatelier’s Principle).
Additives NoneLewis Acid (Sc(OTf)₃ or Yb(OTf)₃) Activates the distal carbonyl without protonating the deactivated hydrazine nitrogen.
Self-Validating Workflow: The "Dean-Stark" Test
  • Setup: Dissolve substrate in Toluene or Xylene. Add 10 mol%

    
    -TsOH.
    
  • Action: Reflux with a Dean-Stark trap.

  • Checkpoint: Monitor water collection.

    • Water collects + SM disappears: Reaction is proceeding.[1][2][3][4][5][6][7]

    • No water + SM remains: The carbonyl is inert. Switch to Module 3 (IEDDA).

    • No water + SM disappears: You are forming the Azine dimer (Intermolecular reaction). Dilute the reaction (0.05 M) to favor intramolecular cyclization.

Module 2: Regioselectivity Roulette

Symptom: Reaction of an asymmetric 1,4-dicarbonyl with a substituted hydrazine yields a mixture of isomers (e.g., 60:40) or the wrong isomer entirely.

Diagnosis: Regiochemistry is dictated by the initial attack. The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

The "Electronic vs. Steric" Matrix

Use this logic gate to predict and control your outcome:

  • Hydrazine Structure:

    
    
    
    • The terminal

      
       is sterically smaller  but usually less nucleophilic  if 
      
      
      
      is electron-donating (due to the alpha-effect on the substituted N).
    • However, if

      
       is electron-withdrawing (e.g., Phenyl), the terminal 
      
      
      
      becomes the more nucleophilic site.
Troubleshooting Protocol 2.1: pH-Controlled Steering

Control the protonation state to switch the nucleophile.

  • Acidic Conditions (AcOH): Protonates the most basic nitrogen. The less basic nitrogen becomes the active nucleophile (via abundance of the non-protonated species).

  • Basic Conditions (Et3N/Pyridine): The most acidic proton is removed. Reaction is driven by the most nucleophilic site (usually the substituted nitrogen in alkyl-hydrazines).

Visualizing the Decision Pathway:

Regioselectivity Start Asymmetric Dicarbonyl + R-NH-NH2 CheckR Nature of R-Group? Start->CheckR EWG Electron Withdrawing (Aryl) CheckR->EWG Ph, Tosyl EDG Electron Donating (Alkyl) CheckR->EDG Me, tBu Nu1 Terminal NH2 is dominant Nucleophile EWG->Nu1 Nu2 Substituted NH is dominant Nucleophile EDG->Nu2 Result1 Attack at most electrophilic C=O Nu1->Result1 Nu2->Result1

Caption: Logic flow for predicting nucleophilic attack based on hydrazine substitution.

Module 3: The IEDDA Alternative (When Condensation Fails)

Symptom: Your dicarbonyl is too sensitive, or the condensation yields only decomposition.

Solution: Abandon condensation. Use Inverse Electron Demand Diels-Alder (IEDDA) chemistry.[8][9] This constructs the pyridazine ring by reacting a 1,2,4,5-tetrazine with a dienophile (alkene/alkyne).[8]

Protocol 3.1: The "Click" Synthesis

This method is kinetically superior because it releases Nitrogen gas (


), making the step irreversible.
  • Reagents:

    • Diene: 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (or similar).

    • Dienophile: Your specific alkyne or enol ether.[8]

  • Conditions:

    • Solvent: DCM or Dioxane.

    • Temp: Room Temperature to 60°C.

  • The Critical Oxidation Step:

    • Issue: Reaction with alkenes yields a dihydropyridazine . It often does not aromatize spontaneously.

    • Fix: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil to the crude mixture to force aromatization.

Mechanism Visualization:

IEDDA Tetrazine Tetrazine (Diene) Inter Bicyclic Intermediate Tetrazine->Inter Dienophile Alkyne/Alkene Dienophile->Inter N2 Loss of N2 (Irreversible) Dihydro Dihydropyridazine Inter->Dihydro - N2 Oxidation Oxidation (DDQ/Air) Dihydro->Oxidation Product Fused Pyridazine Oxidation->Product

Caption: The IEDDA pathway.[8][10] Note that oxidation is required if the dienophile is an alkene.

Module 4: Aromatization & Stability

Symptom: You isolated a solid, but NMR shows aliphatic protons where aromatic signals should be (3.0–4.5 ppm). You have the dihydro-intermediate .

FAQ: Why didn't it aromatize? If you used a saturated linker (like succinic anhydride derivatives) or an alkene in IEDDA, the system lacks the driving force to eject hydrogen.

Troubleshooting Protocol 4.1: Chemical Oxidation
  • Bromine/Acetic Acid:

    • Add

      
       dropwise to the dihydro-compound in AcOH at 50°C.
      
    • Mechanism:[1][4][9][10][11][12][13] Bromination followed by elimination of HBr.

  • MnO2 (Activated):

    • Reflux in Toluene with 10 eq. of activated

      
      .
      
    • Note: Only works for systems conjugated to other aromatics.

References

  • Review of Pyridazine Synthesis

    • Title: Recent Developments in the Chemistry of Pyridazines.[3]

    • Source:Molecules (MDPI).
    • URL:[Link]

  • IEDDA Mechanism & Tetrazines

    • Title: Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reaction.[8]

    • Source:Accounts of Chemical Research.
    • URL:[Link]

  • Phthalazinone Regioselectivity

    • Title: Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids.[6][14]

    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link]

  • Minisci Reaction (Regiocontrol)

    • Title: Bridging the pyridine-pyridazine synthesis gap by skeletal editing.[5][15]

    • Source:Science.[4]

    • URL:[Link]

Sources

Minimizing hydrolysis of the nitrile group in Imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[1,2-b]pyridazine Derivatives

Welcome to the technical support center for synthetic methodologies involving the Imidazo[1,2-b]pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the stability of nitrile functional groups on this important heterocyclic core. We will explore the underlying chemical principles governing this side reaction and provide actionable, field-proven strategies to ensure the integrity of your target molecules.

The Imidazo[1,2-b]pyridazine system is a privileged scaffold in modern drug discovery, appearing in novel inhibitors for targets like PI3K/mTOR, Bruton's Tyrosine Kinase (BTK), and TAK1 kinase.[1][2][3] Its unique electronic properties and rigid structure are key to its pharmacological activity. However, the electron-deficient nature of the pyridazine ring, fused to the imidazole moiety, renders substituents highly susceptible to specific reaction conditions. A frequently encountered issue is the unintended hydrolysis of a nitrile group to its corresponding amide or carboxylic acid, which can complicate synthesis, purification, and biological evaluation.

This document serves as both a preventative guide and a troubleshooting manual, structured in a practical question-and-answer format to directly address the challenges you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is the nitrile group on my Imidazo[1,2-b]pyridazine so prone to hydrolysis?

The susceptibility of a nitrile group to hydrolysis is fundamentally linked to the electrophilicity of the nitrile carbon. The Imidazo[1,2-b]pyridazine core is an electron-deficient heterocyclic system. The nitrogen atoms in both the imidazole and pyridazine rings act as electron-withdrawing groups, pulling electron density away from the rest of the scaffold. This effect is transmitted to the attached nitrile group, significantly increasing the partial positive charge on the nitrile carbon. This heightened electrophilicity makes it a more attractive target for nucleophiles, particularly water, thereby lowering the activation energy for hydrolysis.[4][5]

G cluster_0 Imidazo[1,2-b]pyridazine Core Core Imidazo[1,2-b]pyridazine EW_Effect Electron-Withdrawing Effect (Inductive & Resonance) Core->EW_Effect Exerts Nitrile Nitrile Group (-C≡N) Increased_Electrophilicity Increased Electrophilicity of Nitrile Carbon (δ+) Nitrile->Increased_Electrophilicity Leads to EW_Effect->Nitrile Hydrolysis Increased Susceptibility to Hydrolysis Increased_Electrophilicity->Hydrolysis Results in G RCN R-C≡N Protonated_Nitrile [R-C≡N-H]⁺ RCN->Protonated_Nitrile + H⁺ H_plus H⁺ Intermediate1 Imidic Acid Intermediate Protonated_Nitrile->Intermediate1 + H₂O - H⁺ H2O H₂O Amide R-CONH₂ Intermediate1->Amide Tautomerization

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Solutions & Protocols:

Your primary goal is to reduce the activity of both the acid and water.

ConditionReagent/SolventTemperatureCommentNitrile Stability
Harsh Neat TFA or 50% TFA/DCMRoom TempHigh acid concentration, often contains trace water.Poor
Moderate 4M HCl in 1,4-Dioxane0 °C to Room TempAnhydrous conditions limit water availability. Lower temp slows hydrolysis.Good
Mild 1.25M HCl in Methanol0 °CMethanol can compete as a nucleophile, but hydrolysis is slow at 0°C.Fair to Good
Very Mild Gaseous HCl in Anhydrous Et₂O/DCM0 °CStrictly anhydrous. Best for highly sensitive substrates.Excellent

✅ Recommended Protocol: Nitrile-Sparing Boc Deprotection

  • Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove residual moisture. Use a freshly opened bottle or freshly distilled anhydrous solvent (e.g., 1,4-Dioxane).

  • Reaction Setup: Dissolve your Boc-protected Imidazo[1,2-b]pyridazine substrate in anhydrous 1,4-Dioxane (approx. 0.1 M concentration) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add a commercial solution of 4M HCl in 1,4-Dioxane (typically 5-10 equivalents) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress closely by TLC or LC-MS every 15-30 minutes. The reaction is often complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by carefully adding it to a cold, saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. This neutral work-up prevents further hydrolysis. [6]

Scenario 2: Hydrolysis During Base-Mediated Reactions

Problem: "I am performing a nucleophilic aromatic substitution (SNAr) on a chloro-Imidazo[1,2-b]pyridazine-nitrile with an amine, using potassium carbonate as a base in DMF. I am seeing the formation of the amide byproduct."

Root Cause Analysis: While milder than strong hydroxides, bases like K₂CO₃ can still promote hydrolysis, especially if water is present in the solvent (DMF is hygroscopic) or if the reaction is heated. In base-catalyzed hydrolysis, a strong nucleophile (like OH⁻, even at low concentrations) directly attacks the electrophilic nitrile carbon. [4][7] Solutions & Protocols:

The key is to use a non-nucleophilic base and rigorously exclude water.

| Condition | Base | Solvent | Temperature | Comment | Nitrile Stability | | :--- | :--- | :--- | :--- | :--- | | High Risk | NaOH, KOH, LiOH | Aqueous/Alcoholic | > 50 °C | Hydroxide is a direct nucleophile for hydrolysis. | Very Poor | | Moderate Risk | K₂CO₃, Cs₂CO₃ | "Anhydrous" DMF, DMSO | > 80 °C | Risk from trace water in solvent and base. | Fair | | Low Risk | DIPEA, Et₃N | Anhydrous DCM, THF | < 40 °C | Non-nucleophilic organic bases. Scavenge acid byproduct only. | Excellent | | Very Low Risk | NaH, KHMDS | Anhydrous THF, Toluene | 0 °C to RT | Strong, non-nucleophilic bases. Require inert atmosphere. | Excellent |

✅ Recommended Protocol: Anhydrous SNAr Reaction

  • Preparation: Dry the K₂CO₃ base in an oven at >120 °C for several hours and cool under vacuum. Use anhydrous DMF from a sealed bottle or distilled over molecular sieves.

  • Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add the chloro-Imidazo[1,2-b]pyridazine-nitrile, the amine nucleophile (1.1 eq), and the dried K₂CO₃ (2-3 eq).

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Stir the reaction at the lowest effective temperature (start at room temperature before attempting to heat). Monitor by LC-MS.

  • Alternative Base: If hydrolysis persists, consider switching to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) if your reaction conditions permit.

  • Work-up: Upon completion, dilute the reaction with cold water and extract with Ethyl Acetate. The key is to minimize the time the product is in a basic aqueous environment. Wash quickly with brine, dry, and concentrate.

Scenario 3: Hydrolysis During Work-up and Purification

Problem: "My reaction profile looks clean by LC-MS, showing only my desired nitrile product. However, after aqueous work-up and silica gel chromatography, I isolate a mixture of my product and the corresponding amide."

Root Cause Analysis: Silica gel is slightly acidic (pH ≈ 4-5) and contains adsorbed water. When you load your compound and elute with polar, protic solvents (like methanol), you are essentially running it through a mild, aqueous acidic medium for an extended period. This can be sufficient to hydrolyze a sensitive nitrile.

Solutions & Protocols:

  • Anhydrous Work-up: If possible, avoid an aqueous work-up altogether. After the reaction, filter off any solid salts and directly concentrate the solution before purification.

  • Neutralize Silica Gel: Prepare a slurry of silica gel in your desired eluent containing 1% triethylamine (Et₃N). Pack the column with this slurry. The Et₃N will neutralize the acidic sites on the silica, preventing on-column hydrolysis.

  • Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic grade) or C18 reverse-phase chromatography, where pH can be controlled with buffered mobile phases (e.g., ammonium bicarbonate buffer).

  • Minimize Water Contact: During extractions, perform them quickly and at low temperatures. Ensure your organic extracts are thoroughly dried with a drying agent (Na₂SO₄, MgSO₄) before concentrating. [6]

General Preventative Strategy Workflow

This workflow can guide your experimental design to proactively minimize the risk of nitrile hydrolysis.

G Start Planning a reaction on a nitrile-Imidazo[1,2-b]pyridazine Check_Reagents Are acidic or basic reagents required? Start->Check_Reagents Check_Temp Is heating required? Check_Reagents->Check_Temp No Select_Mild Select mildest possible acid/base. (e.g., HCl/Dioxane, DIPEA) Check_Reagents->Select_Mild Yes Use_Anhydrous Use rigorously anhydrous solvents and reagents. Check_Temp->Use_Anhydrous No Low_Temp Run at lowest effective temperature (start at 0°C or RT). Check_Temp->Low_Temp Yes Monitor Monitor reaction closely to minimize time. Use_Anhydrous->Monitor Select_Mild->Check_Temp Low_Temp->Use_Anhydrous Neutral_Workup Plan for a neutral, rapid, and anhydrous work-up. Monitor->Neutral_Workup End Proceed with reaction Neutral_Workup->End

Caption: Decision workflow for minimizing nitrile hydrolysis.

By understanding the electronic nature of the Imidazo[1,2-b]pyridazine scaffold and carefully controlling the key parameters of water, pH, and temperature, you can successfully navigate the synthetic challenges posed by the labile nitrile group and achieve your desired chemical transformations with high fidelity.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

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  • RSC Publishing. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. [Link]

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Technical Support Center: Navigating Regioisomer Separation in Imidazo[1,2-b]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of imidazo[1,2-b]pyridazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors.[1][2][3][4][5] However, a common hurdle in their synthesis is the formation of regioisomers, which can complicate purification and biological evaluation.

This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter during the separation of these regioisomers. Our approach is grounded in fundamental chemical principles and backed by field-proven insights to ensure you can confidently navigate these synthetic challenges.

I. Understanding the Challenge: The Formation of Regioisomers

Question: Why do I obtain a mixture of regioisomers during the synthesis of my target imidazo[1,2-b]pyridazine?

Answer: The most common synthetic route to the imidazo[1,2-b]pyridazine core involves the condensation of a substituted 3-aminopyridazine with an α-haloketone.[6][7] The formation of regioisomers arises from the presence of two nucleophilic nitrogen atoms in the 3-aminopyridazine ring that can react with the α-haloketone.

Specifically, in 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is generally the most nucleophilic.[6] Alkylation by the α-haloketone preferentially occurs at this site, leading to the desired imidazo[1,2-b]pyridazine scaffold. However, under certain reaction conditions or with specific substitution patterns on the starting materials, competitive alkylation can occur at the other ring nitrogen, resulting in the formation of a regioisomeric byproduct.

The following diagram illustrates the reaction pathway leading to the formation of the desired product and its potential regioisomer.

G cluster_reactants Reactants cluster_products Products 3-Aminopyridazine 3-Aminopyridazine N N Desired_Product Desired Imidazo[1,2-b]pyridazine 3-Aminopyridazine:n1->Desired_Product Regioisomer Regioisomeric Byproduct 3-Aminopyridazine:n2->Regioisomer alpha-Haloketone α-Haloketone alpha-Haloketone->3-Aminopyridazine:n1 Major Pathway (More Nucleophilic N) alpha-Haloketone->3-Aminopyridazine:n2 Minor Pathway (Less Nucleophilic N)

Caption: Regioisomer formation in Imidazo[1,2-b]pyridazine synthesis.

II. Troubleshooting Guide: Strategies for Separating Regioisomers

This section provides practical, step-by-step guidance on the most common and effective techniques for separating regioisomers of imidazo[1,2-b]pyridazines.

Question: My TLC analysis shows two spots with very similar Rf values. How can I improve their separation for column chromatography?

Answer: When dealing with regioisomers that exhibit similar polarities, optimizing your thin-layer chromatography (TLC) conditions is the critical first step before attempting preparative column chromatography. Here are several strategies to enhance separation:

  • Solvent System Optimization: A systematic approach to solvent screening is essential. Instead of relying on standard ethyl acetate/hexane systems, explore a wider range of solvent polarities and selectivities. Consider ternary (three-component) solvent systems, which can offer finer control over the separation.

  • Use of Additives: Small amounts of additives can significantly alter the interactions between your compounds and the stationary phase.[8]

    • Acids: Adding a small percentage (e.g., 0.1-1%) of acetic acid or formic acid can protonate basic nitrogens on your isomers, potentially leading to differential interactions with the silica gel.

    • Bases: Conversely, if your molecules have acidic protons, a small amount of a volatile base like triethylamine can improve peak shape and separation.

  • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider other stationary phases for your TLC and column chromatography.[8]

    • Alumina (basic, neutral, or acidic): The different surface properties of alumina can offer unique selectivity for azaheterocycles.

    • Reverse-phase silica (C18): In this case, you would use polar mobile phases (e.g., methanol/water or acetonitrile/water). The separation is based on differences in hydrophobicity, which can be significant even between closely related regioisomers.

Table 1: Recommended Starting Solvent Systems for TLC Optimization

Solvent System ClassExample CompositionRationale
Standard Polarity Dichloromethane/Methanol (98:2 to 90:10)Good starting point for moderately polar compounds.
Hydrogen Bond Donors/Acceptors Toluene/Acetone (e.g., 7:3) + 1% Acetic AcidAcetone is a hydrogen bond acceptor, which can differentiate isomers based on their hydrogen bonding capabilities.[9]
Ethereal Solvents Diethyl Ether/Hexane with increasing AcetoneOffers different selectivity compared to ethyl acetate.
Reverse Phase Methanol/Water (e.g., 80:20) on C18 TLC platesSeparates based on hydrophobicity.

Question: I am struggling to separate my regioisomers by column chromatography. What are some advanced techniques I can try?

Answer: If standard column chromatography is insufficient, more specialized techniques may be necessary.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful tool for separating challenging isomer mixtures.[10]

Step-by-Step Methodology:

  • Analytical Method Development:

    • Start with an analytical HPLC system to develop a separation method. Screen different columns (e.g., C18, Phenyl-Hexyl, Cyano) and mobile phase compositions.

    • Isocratic (constant mobile phase composition) and gradient (varying mobile phase composition) elution should be tested to achieve baseline separation of the regioisomers.

  • Method Scaling:

    • Once a good analytical separation is achieved, the method can be scaled up to a preparative HPLC system with a larger column.

    • The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.

  • Fraction Collection and Analysis:

    • Collect fractions as the separated isomers elute from the column.

    • Analyze the collected fractions by analytical HPLC or TLC to confirm their purity.

    • Combine the pure fractions and remove the solvent under reduced pressure.

G Start Start Analytical_HPLC Analytical HPLC Method Development (Screen Columns & Mobile Phases) Start->Analytical_HPLC Scale_Up Scale Up to Preparative HPLC Analytical_HPLC->Scale_Up Inject_Sample Inject Regioisomer Mixture Scale_Up->Inject_Sample Fraction_Collection Collect Fractions Inject_Sample->Fraction_Collection Purity_Analysis Analyze Fraction Purity (TLC/Analytical HPLC) Fraction_Collection->Purity_Analysis Combine_Fractions Combine Pure Fractions Purity_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Isomers Isolated Pure Regioisomers Solvent_Removal->Pure_Isomers

Caption: Workflow for preparative HPLC separation of regioisomers.

Protocol 2: Fractional Crystallization

Fractional crystallization is a classical yet powerful technique for purifying compounds, especially when dealing with solid materials.[11][12] It relies on slight differences in the solubility of the regioisomers in a particular solvent.

Step-by-Step Methodology:

  • Solvent Screening:

    • The goal is to find a solvent in which one regioisomer is significantly less soluble than the other at a given temperature.

    • Test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) by dissolving a small amount of the isomer mixture at an elevated temperature and then allowing it to cool slowly.

  • The Crystallization Process:

    • Dissolve the mixture of regioisomers in the minimum amount of the chosen hot solvent to form a saturated solution.

    • Allow the solution to cool slowly and undisturbed to room temperature, and then potentially in a refrigerator, to promote the formation of well-defined crystals.

    • The less soluble isomer should crystallize out first.

  • Isolation and Analysis:

    • Isolate the crystals by filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble isomer.

    • Analyze the purity of the crystals and the remaining mother liquor by NMR, HPLC, or TLC.

  • Iterative Purification:

    • This process may need to be repeated several times to achieve the desired purity. The mother liquor can also be concentrated and recrystallized to recover more of the less soluble isomer or to isolate the more soluble one.

III. FAQs: Characterization and Confirmation of Regioisomers

Question: How can I definitively determine the structure of each separated regioisomer?

Answer: Unequivocal structure determination is crucial. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for distinguishing regioisomers.[13]

    • ¹H NMR: The chemical shifts and coupling patterns of the protons on the heterocyclic core will be different for each regioisomer.

    • ¹³C NMR: The chemical shifts of the carbon atoms will also differ between the isomers.

    • 2D NMR (COSY, HSQC, HMBC): These experiments provide information about the connectivity between protons and carbons, allowing for unambiguous assignment of the structure. For instance, an HMBC experiment can show long-range correlations between protons and carbons, helping to piece together the molecular skeleton.

  • X-ray Crystallography: If you can obtain single crystals of good quality, X-ray crystallography provides absolute proof of structure.[1][2][14] The resulting crystal structure will reveal the precise arrangement of atoms in the molecule.

Question: Are there any other analytical techniques that can aid in distinguishing the isomers?

Answer: While NMR and X-ray crystallography are the gold standards, other techniques can provide supporting evidence:

  • Mass Spectrometry (MS): While regioisomers will have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) experiments may differ, providing clues to their structure.

  • Infrared (IR) Spectroscopy: Although often subtle, there may be differences in the vibrational frequencies (e.g., C=N or C-H stretching) between the isomers that can be detected by IR spectroscopy.

By employing a systematic and multi-faceted approach to both separation and characterization, researchers can successfully navigate the challenges posed by regioisomerism in imidazo[1,2-b]pyridazine synthesis.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]

  • Fractional Crystallization. SULZER. [Link]

  • Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. ResearchGate. [Link]

  • Synthesis of Some New Imidazo[1,2-b] Pyridazines. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University. [Link]

  • Fractional crystallization (chemistry). Wikipedia. [Link]

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  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Royal Society of Chemistry. [Link]

  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Separation of diastereomers by extractive distillation.
  • Separating Regioisomers using Preparative TLC. Reddit. [Link]

  • Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PMC. [Link]

  • A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. Royal Society of Chemistry. [Link]

  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. ResearchGate. [Link]

  • IMIDAZO[1,2-a]PYRIDINES AND IMIDAZO[1,2-b]PYRIDAZINES AS MARK INHIBITORS.
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). RotaChrom. [Link]

  • Separation of a diastereomeric diol pair using mechanical properties of crystals. Royal Society of Chemistry. [Link]

  • Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Asian Journal of Chemistry. [Link]

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Catalyst selection for coupling reactions on Imidazo[1,2-b]pyridazine cores

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for medicinal chemists and process engineers working with the Imidazo[1,2-b]pyridazine scaffold. It prioritizes mechanistic understanding, catalyst specificity, and actionable troubleshooting over generic protocols.

Topic: Catalyst Selection & Troubleshooting for Coupling Reactions Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current Standards)[1]

The Reactivity Map: Understanding the Core

Before selecting a catalyst, you must understand the electronic bias of the scaffold. The Imidazo[1,2-b]pyridazine core is a "push-pull" system:

  • The Imidazole Ring (C2/C3): Electron-rich.[1] The C3 position is highly nucleophilic, prone to electrophilic aromatic substitution (EAS) and direct C-H activation.

  • The Pyridazine Ring (C6/C7/C8): Electron-deficient.[1] The C6 position is the primary electrophilic "hotspot" due to the inductive effect of the adjacent N5 nitrogen. C8 is secondary, often requiring more active catalytic systems or higher temperatures if C6 is already functionalized.

Visualization: Scaffold Reactivity Profile

ReactivityMap Core Imidazo[1,2-b]pyridazine Core Structure C3 C3 Position (Nucleophilic) Core->C3 Direct C-H Arylation Formylation / EAS C6 C6 Position (Primary Electrophile) Core->C6 Fast Oxidative Addition (Suzuki / Buchwald) C8 C8 Position (Secondary Electrophile) Core->C8 Slower Oxidative Addition (Requires Active Cat.) C6->C8 Sequential Coupling (C6 reacts before C8)

Figure 1: Reactivity hierarchy of the Imidazo[1,2-b]pyridazine core. C6 is the kinetic product in cross-coupling, while C3 is the site for C-H functionalization.

Module A: C6 & C8 Cross-Coupling (Suzuki-Miyaura)

The Challenge: The bridgehead nitrogen (N4) and pyridazine nitrogen (N5) can chelate Pd(II) species, leading to catalyst poisoning.[1] Furthermore, electron-deficient heteroaryl chlorides (common at C6) can be sluggish without electron-rich ligands.[1]

Protocol 1: Standard C6-Arylation (The "Workhorse")

Use this for: Routine coupling of aryl boronic acids to 6-chloro or 6-bromo substrates.[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)[1]

    • Why: The bidentate dppf ligand has a large bite angle, resisting displacement by the substrate's nitrogens. It is robust and air-stable.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically demanding cases).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

    • Why: Water is critical for the transmetallation step involving the boronate species.

  • Temperature: 80–100 °C.

Protocol 2: Difficult C8-Arylation (The "Hammer")

Use this for: Coupling at the less reactive C8 position, or when C6 is already substituted with a deactivating group.[1]

  • Catalyst: XPhos Pd G2 or Pd(OAc)₂ + XPhos (1:2 ratio).[1]

    • Why: XPhos is a bulky, electron-rich dialkylbiaryl phosphine.[1] It facilitates oxidative addition into the stronger C8-Cl bond and prevents N-coordination.[1]

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: THF/Water (10:1) or Toluene/Water (if solubility permits).[1]

Troubleshooting Suzuki Couplings
SymptomProbable CauseCorrective Action
Protodehalogenation (Ar-H formed instead of Ar-Ar)Hydride source in system or slow transmetallation.1. Switch solvent to DME or Toluene (reduce protic sources).2. Increase catalyst loading to speed up coupling vs. reduction.3. Use Pd(PPh₃)₄ (sometimes less prone to reduction than Pd(II) precatalysts).[1]
No Conversion (SM remains)Catalyst poisoning by N-bridgehead.Switch to Pd(OAc)₂ + SPhos or XPhos . These ligands are bulky enough to prevent substrate chelation.
Hydrolysis of Halide (Ar-OH formed)Hydroxide competition at high temp.[1]Switch base to K₃PO₄ (anhydrous) or KF . Reduce water ratio or use anhydrous conditions with a boronic ester.

Module B: C-N Bond Formation (Buchwald-Hartwig)

The Challenge: Aminations on this core are sensitive to the nucleophilicity of the amine and the "poisoning" effect of the product.[1]

Decision Matrix: Ligand Selection
  • Primary Amines / Anilines: BrettPhos or tBuBrettPhos .

    • Why: These ligands are specifically designed to prevent β-hydride elimination and promote reductive elimination of C-N bonds.[1]

  • Secondary Amines / Cyclic Amines: RuPhos .

    • Why: RuPhos provides excellent stability and reactivity for secondary amines, preventing the formation of "off-cycle" Pd-amine complexes.[1]

  • General Purpose (Low Cost): Xantphos .

    • Why: Large bite angle bidentate ligand; good for preventing chelation but less active than Buchwald ligands.

Workflow: C6-Amination
  • Pre-complexation: Mix Pd(OAc)₂ (5 mol%) and Ligand (10 mol%) in deoxygenated solvent (Dioxane or t-Amyl alcohol) for 5 mins before adding substrate.[1]

  • Base: Cs₂CO₃ (Weak) is preferred over NaOtBu (Strong) to avoid side reactions with the electrophilic pyridazine ring (e.g., nucleophilic attack by tBuO⁻).[1]

  • Temperature: 90–110 °C.

Module C: C3 Functionalization (Direct C-H Activation)

The Challenge: The C3 position is electron-rich.[1] Traditional cross-coupling requires a C3-halogen, but Direct C-H Arylation is more efficient, avoiding the halogenation step.

Protocol: C3-H Arylation[1]
  • Catalyst: Pd(OAc)₂ (5–10 mol%).[1]

  • Ligand: PPh₃ or PCy₃ (10–20 mol%).

  • Additive: Pivalic Acid (PivOH) (30 mol%) or Ag₂CO₃ (oxidant/base).[1]

    • Why: Pivalic acid acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage (CMD mechanism).

  • Coupling Partner: Aryl Bromides or Iodides.

  • Solvent: DMA or DMF (Polar aprotic is required).

Visualization: Troubleshooting Logic

Troubleshooting Start Problem Encountered? LowYield Low Yield / Incomplete Start->LowYield SideProduct Side Products Formed Start->SideProduct CheckCat Is Catalyst Poisoned? (N-coordination) LowYield->CheckCat Identify Identify Side Product SideProduct->Identify SwitchLigand Switch to Bulky Ligand (XPhos, BrettPhos) CheckCat->SwitchLigand Yes Dehal Protodehalogenation (Ar-H) Identify->Dehal Hydrolysis Hydrolysis (Ar-OH) Identify->Hydrolysis FixDehal Use Anhydrous Solvent Increase Cat. Loading Dehal->FixDehal FixHydro Switch Base to K3PO4 Reduce Water Hydrolysis->FixHydro

Figure 2: Decision tree for troubleshooting common failure modes in Pd-catalyzed coupling.

Frequently Asked Questions (FAQ)

Q1: I have chlorines at both C6 and C8. Which one reacts first? A: The C6 position is generally more reactive towards oxidative addition than C8. This is due to the strong electron-withdrawing inductive effect of the adjacent N5 nitrogen, which activates the C6-Cl bond. You can often achieve selective C6 functionalization at lower temperatures (RT to 60 °C) while leaving C8 intact for a subsequent step [1].[1]

Q2: My reaction turns black immediately, and I get no conversion. Why? A: This "Pd-black" precipitation indicates catalyst decomposition.[1] The Imidazo[1,2-b]pyridazine nitrogens are likely displacing your ligands and coordinating to the Palladium, destabilizing the active species.[1]

  • Fix: Switch to a catalyst with a strongly binding, bulky ligand like XPhos Pd G2 or Pd(dppf)Cl₂ . These are harder to displace than simple phosphines like PPh₃.

Q3: Can I use Cu-catalysis for C3 arylation? A: Yes. If you have a C3-halo intermediate, CuI/L-Proline or CuI/Diamine systems can work, but they often require higher temperatures (120 °C+) compared to Pd-catalyzed C-H activation.[1] For direct C-H arylation (no halogen at C3), Palladium is significantly more efficient [2].

Q4: How do I remove the Palladium residue from this polar scaffold? A: Imidazo[1,2-b]pyridazines often bind Pd tightly.[1] Standard silica columns may not be enough.

  • Fix: Treat your crude reaction mixture with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) for 1-2 hours at 50 °C before filtration and chromatography.[1]

References

  • Gembus, V. et al. (2012). "Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines."[1] Journal of Organic Chemistry. (Note: Mechanistic analogy to Imidazo[1,2-b]pyridazine C6/C8 selectivity).

  • Goel, R. et al. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "Scale-Up Guide: Buchwald-Hartwig Amination."

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?"

Sources

Overcoming steric hindrance in 3-cyano-imidazo[1,2-b]pyridazine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Barriers in Scaffold Functionalization

Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division[1]

Executive Summary: The "3-Cyano Paradox"

Welcome to the technical support hub for the 3-cyano-imidazo[1,2-b]pyridazine scaffold. If you are here, you are likely encountering stalled reactions or poor yields.[1]

The Core Problem: The C3-cyano group is a deceptive substituent.[1] While linearly small (low


-value), it exerts a massive electronic withdrawal  effect that fundamentally alters the reactivity landscape of the pyridazine ring.[1]
  • Deactivation toward Pd-Catalysis: The electron-deficient ring makes oxidative addition of Pd(0) sluggish, rendering the catalyst hypersensitive to steric bulk on the incoming coupling partner.[1]

  • Activation toward SNAr: It activates C6 for nucleophilic attack, but steric bulk at the nucleophile can still shut down the pathway unless specific "atomic-level" additives are used.[1]

This guide provides field-proven protocols to bypass these specific steric-electronic bottlenecks.

Module 1: Troubleshooting SNAr at C6 (Nucleophilic Aromatic Substitution)

Symptom: You are trying to displace a C6-halogen (Cl/Br) with a bulky amine (e.g., substituted piperazine, spirocycle), but the reaction is stuck at <20% conversion despite the activating 3-CN group.

Root Cause Analysis

While 3-CN activates the ring, the ortho-nitrogen (N5) creates a "bay region" repulsion with incoming bulky nucleophiles.[1] Standard bases (DIEA, K2CO3) in THF/DCM are insufficient to overcome the transition state energy barrier imposed by this steric clash.

Protocol: The "Cesium-Fluoride Turbo" Method

To force bulky nucleophiles onto C6, you must switch from a "proton sponge" strategy to a "hydrogen-bond activation" strategy using Fluoride.[1]

Optimized Conditions:

Parameter Standard (Failing) Optimized (Success) Why?
Solvent THF, DMF DMSO (Anhydrous) Maximizes dipole moment to stabilize the Meisenheimer complex.
Base/Additive DIEA / Et3N CsF (2.0 equiv) F- forms strong H-bonds with the amine N-H, increasing nucleophilicity and Cs+ stabilizes the leaving group departure.[1]

| Temperature | 60–80 °C | 100–110 °C | Required to overcome the steric activation energy (


).[1] |
| Concentration  | 0.1 M | 0.5 M  | High concentration forces bimolecular collision in crowded environments.[1] |

Step-by-Step Workflow:

  • Dissolve 6-chloro-3-cyanoimidazo[1,2-b]pyridazine (1.0 equiv) in anhydrous DMSO (0.5 M).

  • Add the bulky amine (2.0 equiv).[1]

  • Add CsF (2.0 equiv). Note: CsF is hygroscopic; weigh quickly or use a glovebox.

  • (Optional) Add 10 mol% BnEt3NCl (TEBA) as a phase transfer catalyst if the amine is lipophilic.[1]

  • Heat to 100 °C for 12–24 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMSO), dry over Na2SO4.

Module 2: Overcoming Sterics in Pd-Catalyzed Cross-Couplings

Symptom: Suzuki or Buchwald-Hartwig coupling at C6/C7/C8 fails when using sterically hindered boronic acids or amines.[1] The catalyst dies (turns into Pd-black) before conversion.

Root Cause Analysis

The 3-CN group pulls electron density away from the C-X bond (oxidative addition site).[1] The Pd(0) center struggles to insert. If the ligand is not electron-rich enough, the cycle stalls. If the ligand is too bulky (to prevent aggregation), it might clash with the 3-CN or N5 lone pairs.[1]

Decision Matrix: Ligand Selection

LigandSelection Start Select Coupling Type Coupling Suzuki (C-C) or Buchwald (C-N)? Start->Coupling Suzuki Suzuki-Miyaura Coupling->Suzuki Buchwald Buchwald-Hartwig Coupling->Buchwald Suz_Partner Is Boronic Acid Hindered? Suzuki->Suz_Partner Buch_Partner Is Amine Hindered? Buchwald->Buch_Partner Suz_Easy Use Pd(dppf)Cl2 (Standard) Suz_Partner->Suz_Easy No (Phenyl/Linear) Suz_Hard Use Pd-G4-XPhos (Steric Bypass) Suz_Partner->Suz_Hard Yes (Ortho-subst/Heteroaryl) Buch_Easy Use BrettPhos (Primary Amines) Buch_Partner->Buch_Easy Primary (-NH2) Buch_Hard Use tBuXPhos or RuPhos (Secondary/Acyclic) Buch_Partner->Buch_Hard Secondary (-NHR)

Figure 1: Ligand selection decision tree for functionalizing electron-deficient 3-cyano-imidazo[1,2-b]pyridazine cores.

The "Steric Bypass" Protocol (Suzuki-Miyaura)

For coupling ortho-substituted phenyl rings or bulky heteroaryls to the 3-CN scaffold:

  • Catalyst: XPhos Pd G4 (or SPhos Pd G4 for extreme sterics).[1] These precatalysts ensure rapid generation of the active LPd(0) species, crucial for electron-poor electrophiles.

  • Base: K3PO4 (anhydrous).[1] Weaker bases like carbonate often fail to activate hindered boronic acids.

  • Solvent: 1,4-Dioxane/Water (4:1) . The water is non-negotiable; it solubilizes the inorganic base and activates the boronate.[1]

  • Temperature: 100 °C.

Why this works: XPhos is a bulky, electron-rich dialkylbiaryl phosphine.[1] It pushes electron density onto the Palladium (facilitating oxidative addition into the deactivated C-Cl bond) while its bulk prevents the formation of inactive Pd-dimers.[1]

Module 3: Regioselective C-H Activation

Symptom: You want to functionalize C2 (adjacent to the bridgehead) but the 3-CN group is blocking standard electrophilic approaches, or you are getting C7/C8 mixtures.

Technical Insight

The 3-CN group is a "double-edged sword" for C-H activation. It blocks C3 (obviously), but its nitrogen lone pair can weakly coordinate to metals, potentially directing activation to C2.[1] However, the acidity of C2 is significantly increased by the inductive effect of the 3-CN and the bridgehead nitrogen.[1]

Protocol: Pd-Catalyzed C2-Arylation (Steric Control) To arylate C2 exclusively without touching the pyridazine ring (C7/C8):

  • Catalyst: Pd(OAc)2 (5 mol%)[1]

  • Ligand: PPh3 (20 mol%) - Keep it simple.

  • Base: Ag2CO3 (2.0 equiv).[1] Silver acts as a halide scavenger and lowers the energy for C-H cleavage.

  • Solvent: DMF/DMSO (1:1).[1]

  • Mechanism: The reaction likely proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The 3-CN group makes the C2 proton more acidic (

    
     drops), making it the kinetic point of activation over C7/C8.
    

Frequently Asked Questions (FAQ)

Q: Can I introduce the 3-CN group after functionalizing the ring to avoid these steric issues? A: Yes, but be careful. If you functionalize C6 with a bulky group first, subsequent electrophilic cyanation at C3 (e.g., using CSI or NIS/CuCN) might fail due to the very steric hindrance you tried to avoid.[1] It is generally safer to install the small linear CN group early (or build the ring with it) and use the high-energy protocols above to force the subsequent couplings.[1]

Q: My SNAr reaction turns black and shows many spots. What is happening? A: This is likely oligomerization or ring opening .[1] The pyridazine ring is electron-deficient.[1] If you use strong alkoxide bases (NaOEt, NaOtBu), they can attack the ring carbons or the nitrile itself.[1] Stick to CsF or non-nucleophilic organic bases (DBU).

Q: Why do you recommend anhydrous DMSO for SNAr? A: Water solvates the fluoride ion (F-) heavily, killing its nucleophilicity/basicity.[1] In anhydrous DMSO, F- is "naked" and extremely active, capable of H-bonding to the amine and dragging it into the reaction center.[1]

References

  • Iorkula, T. H., et al. (2023).[2] "An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines." Synthetic Communications, 54(2), 121-132.[2]

    • Key validation for the CsF/DMSO protocol in hindered substr
  • Garrido, A., et al. (2021).[3] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 227, 113867.[1] [1][3]

    • Comprehensive review of SAR and functionalization str
  • Ali, W., et al. (2024).[1][4] "Pd-catalyzed regioselective activation of C(sp2)–H and C(sp3)–H bonds." Chemical Society Reviews, 53, 9904-9953.[1][4]

    • Mechanistic grounding for distal C-H activation and ligand effects.[1]

  • Koubachi, J., et al. (2021).[1] "Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." IntechOpen.

    • Specific protocols for Suzuki/Sonogashira on this exact scaffold.

Sources

Technical Support Center: Recrystallization of Imidazo[1,2-b]pyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Imidazo[1,2-b]pyridazine derivatives. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the recrystallization of Imidazo[1,2-b]pyridazine-3-carbonitrile. The unique physicochemical properties of this heterocyclic scaffold can present challenges during purification, and this document is designed to provide both foundational principles and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for Imidazo[1,2-b]pyridazine-3-carbonitrile?

The primary goal of recrystallization is to exploit differences in solubility to separate your target compound from impurities. An ideal solvent for this process should meet several key criteria[1][2]:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point. This allows for the complete dissolution of the crude material.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals.

  • Inertness: The solvent must not react with the Imidazo[1,2-b]pyridazine-3-carbonitrile.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor upon crystallization).[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.

Q2: Which solvents are commonly used for imidazo[1,2-b]pyridazine derivatives?

While a universal solvent does not exist, literature precedents for related imidazo[1,2-b]pyridazine and similar nitrogen-containing heterocyclic structures provide an excellent starting point. Common choices include:

  • Alcohols: Ethanol (particularly 95% ethanol) is frequently used for recrystallizing related imidazo[1,2-a]pyridines.[3]

  • Esters: Ethyl acetate is a versatile solvent often used alone or in combination with a non-polar co-solvent.[4][5]

  • Halogenated Solvents: Chloroform has been used, often in combination with a less polar solvent like ether for precipitation.[6]

  • Ethers: Diethyl ether can be effective, particularly as an anti-solvent.[5]

  • Aprotic Polar Solvents: Dimethylformamide (DMF) is known to dissolve the parent imidazo[1,2-b]pyridazine scaffold well, but its high boiling point and strong solubilizing power may make it unsuitable for direct recrystallization unless an anti-solvent is used to induce precipitation.[7][8]

  • Solvent Mixtures: A powerful technique involves using a solvent pair, such as ethyl acetate/heptane or chloroform/ether.[4][6]

Q3: Why is my compound "oiling out" instead of crystallizing?

"Oiling out" occurs when the solid separates from the solution as a liquid phase rather than a crystalline solid. This is a common issue, especially with highly impure samples or when the compound's melting point is below the solvent's boiling point.[9] The resulting oil often traps impurities, defeating the purpose of recrystallization.

Causality: The high concentration of the solute above its melting point leads to phase separation into a liquid that is immiscible with the bulk solvent.

Solutions:

  • Lower the Solution Temperature: Before cooling, add a small amount of additional hot solvent to slightly decrease the saturation point.

  • Use a Lower-Boiling Solvent: This ensures the solution temperature stays below the compound's melting point.

  • Promote Slow Cooling: Very slow cooling can favor the formation of crystals over oil.[9] Try insulating the flask to allow it to cool to room temperature over several hours.

  • Use a Solvent Mixture: Dissolve the compound in a good solvent and slowly add an anti-solvent at a temperature below the compound's melting point.

Q4: How do I effectively use a solvent mixture for recrystallization?

A solvent mixture, often called a solvent/anti-solvent system, is an excellent strategy when no single solvent has the ideal solubility profile.

The Principle: You use a "good" solvent in which your compound is highly soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble.

Methodology:

  • Dissolve your crude Imidazo[1,2-b]pyridazine-3-carbonitrile in a minimal amount of the hot "good" solvent (e.g., ethanol, ethyl acetate).

  • While the solution is still hot, slowly add the "poor" anti-solvent (e.g., hexanes, heptane, or water) dropwise until you observe persistent cloudiness (turbidity).[10] This indicates the solution is saturated.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly and undisturbed. The gradual change in solvent polarity will promote crystallization.[11]

Recrystallization Troubleshooting Guide

This guide addresses specific problems encountered during the recrystallization of Imidazo[1,2-b]pyridazine-3-carbonitrile.

Problem: The compound does not dissolve, even in the boiling solvent.
  • Possible Cause: The selected solvent is not polar enough, or an insufficient volume has been used.

  • Expert Analysis & Solution: The nitrile and fused imidazole ring system imparts a degree of polarity. If a non-polar solvent like hexane fails, a more polar solvent is required.

    • Incremental Addition: Add the hot solvent in small portions, allowing time for dissolution between additions. Avoid adding too much solvent, which will reduce your final yield.[12]

    • Solvent Re-evaluation: If the compound remains insoluble after adding a significant volume of solvent (e.g., >20-30 mL per gram), it is not a suitable choice. Select a more polar solvent from the recommended list, such as ethanol or ethyl acetate.

Problem: No crystals form upon cooling the solution.
  • Possible Cause: The most common reason is that too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[9]

  • Expert Analysis & Solution: Crystal formation requires nucleation and growth, which will not occur if the compound's concentration is below its solubility limit at the lower temperature.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a nucleation site.

      • Seeding: Add a tiny, pure crystal of Imidazo[1,2-b]pyridazine-3-carbonitrile (if available) to the cooled solution to act as a template for crystal growth.[2]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much, which could cause the compound to precipitate out with impurities.[9]

    • Extended Cooling: Cool the solution in an ice-water bath to further decrease the compound's solubility and promote precipitation.[12]

Problem: The recovered crystal yield is very low.
  • Possible Cause: Several factors can contribute to poor recovery: using an excessive amount of solvent, premature crystallization during a hot filtration step, or washing the final crystals with solvent that is not ice-cold.

  • Expert Analysis & Solution: Maximizing yield requires careful attention to technique at each stage.

    • Use Minimal Solvent: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[11]

    • Prevent Premature Crashing: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the compound from crystallizing on the filter paper.

    • Maximize Precipitation: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath for at least 30 minutes to ensure maximum crystal formation.

    • Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Warm solvent will redissolve a portion of your product, leading to significant loss.[11][12]

Problem: The final crystals are colored, but the pure compound is expected to be an off-white or pale solid.
  • Possible Cause: The presence of highly colored, soluble impurities that co-crystallize with the product. These are common byproducts in heterocyclic synthesis.

  • Expert Analysis & Solution: These impurities can often be removed by adsorption onto activated carbon.

    • Charcoal Treatment: After dissolving the crude solid in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient).

    • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal, which has now adsorbed the colored impurities.[1]

    • Crystallization: Proceed with the cooling and crystallization of the decolorized filtrate as usual.

Data & Visualization

Solvent Selection Table for Imidazo[1,2-b]pyridazine-3-carbonitrile
SolventBoiling Point (°C)PolarityExpected Solubility ProfileNotes
Ethanol (95%) 78Polar ProticGood when hot, moderate when coldA common and effective choice for related heterocycles.[3]
Methanol 65Polar ProticMay be too soluble even when cold; risk of low yield.
Ethyl Acetate 77Polar AproticGood when hot, low when coldExcellent general-purpose solvent. Often used with heptane.[4]
Acetone 56Polar AproticOften a very good solvent; may require an anti-solvent.
Chloroform 61Moderately PolarGood solubility; often requires an anti-solvent like ether.[6]
Heptane/Hexane 98 / 69Non-polarLikely poor solubilityPrimarily used as an anti-solvent.[4]
Water 100Very PolarVery low solubility expected due to the organic scaffold.[13]Not recommended as a primary solvent.
DMF 153Polar AproticVery high solubilityGenerally avoided for recrystallization due to high boiling point.[7][8]
Visual Workflow for Recrystallization

Recrystallization_Workflow Crude Crude Product Dissolve 1. Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter 2. Hot Filtration (If Insoluble Impurities or Charcoal Present) Dissolve->HotFilter optional Cool 3. Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool HotFilter->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Ice-Cold Solvent Isolate->Wash Dry 6. Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Standard experimental workflow for recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: No Crystals Formed Q_Solvent Was too much solvent used? Start->Q_Solvent A_Solvent Solution: Boil off some solvent and cool again. Q_Solvent->A_Solvent Yes Q_Induce Have you tried to induce crystallization? Q_Solvent->Q_Induce No A_Induce Solution: 1. Scratch flask walls. 2. Add a seed crystal. Q_Induce->A_Induce No Q_Cool Is the solution fully cooled? Q_Induce->Q_Cool Yes A_Cool Solution: Place in an ice bath for at least 30 min. Q_Cool->A_Cool No

Caption: Decision tree for troubleshooting failed crystallization.

Experimental Protocol: Small-Scale Solvent Screening

This protocol outlines a systematic approach to identify the best recrystallization solvent for your batch of Imidazo[1,2-b]pyridazine-3-carbonitrile.

Objective: To determine a suitable solvent or solvent system for purification.

Materials:

  • Crude Imidazo[1,2-b]pyridazine-3-carbonitrile

  • Test tubes or small vials

  • Selection of test solvents (e.g., Ethanol, Ethyl Acetate, Acetone, Toluene, Heptane)

  • Hot plate and water bath

  • Pasteur pipettes

  • Glass rods

Methodology:

  • Preparation: Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • Room Temperature Test: To each tube, add a different solvent dropwise (approx. 0.5 mL). Agitate the mixture. If the solid dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent.

  • Hot Solubility Test: For the solvents that did not dissolve the solid at room temperature, heat the test tubes in a water bath. Continue to add the corresponding solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

    • A good candidate solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL) near its boiling point.[11]

  • Cooling and Crystallization: Remove the tubes that contain fully dissolved solute from the hot water bath. Allow them to cool slowly to room temperature.

  • Ice Bath: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Evaluation: Assess the quantity and quality of the crystals formed in each tube. The best solvent is the one that yields a large amount of crystalline solid, leaving a clear mother liquor.

  • Solvent Pair Test (if needed): If no single solvent is ideal, take a sample that dissolved well when hot (e.g., in acetone) and add a non-polar anti-solvent (e.g., heptane) dropwise while hot until turbidity appears. Re-heat to clarify and then cool as before to observe crystallization.

References

  • ChemicalBook. (2025, July 24). Imidazo[1,2-b]pyridazine | 766-55-2.
  • Fisher Scientific. Imidazo[1,2-b]pyridazine, 98%, Thermo Scientific.
  • Moslin, R. et al. (PMC). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
  • BenchChem. (2025).
  • University of California, Irvine.
  • University of York.
  • Unknown Source.
  • Google Patents. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • ACS Infectious Diseases. (2023, July 7). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis.
  • University of Rochester.
  • PMC. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists.
  • PMC. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • RSC Publishing. (2025, May 12). Synthesis of imidazopyridines via NaIO 4 /TBHP-promoted (3 + 2)
  • Unknown Source.
  • ACS Publications. (2021, April 28). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists | ACS Medicinal Chemistry Letters.
  • ResearchGate. (2025, August 6).
  • MDPI. (2022, November 14). Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile.
  • Unknown Source. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Google Patents.
  • Wikipedia. Imidazopyridazine.
  • TSI Journals. (2017, August 10). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity.
  • PMC. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
  • J&K Scientific. (2018, May 7). 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | 123531-54-4.
  • SciSpace.
  • ResearchGate. (2025, April 15).
  • MDPI. (2014, February 24). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
  • PraxiLabs. (2022, November 7).
  • Indian Academy of Sciences. (2018, May 7). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.
  • Liberty University.

Sources

Validation & Comparative

Comparative Solid-State Analysis: Imidazo[1,2-b]pyridazine-3-carbonitrile vs. Bioisosteric Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the high-stakes arena of kinase inhibitor development, the Imidazo[1,2-b]pyridazine scaffold has emerged as a superior alternative to the classical Imidazo[1,2-a]pyridine . While both are bioisosteres, the introduction of the nitrogen atom at position 4 (N4) in the pyridazine ring fundamentally alters the electronic landscape, solubility profile, and crystal packing efficiency.

This guide provides a technical roadmap for analyzing the crystal structure of Imidazo[1,2-b]pyridazine-3-carbonitrile (Subject A). We compare it directly against its 4-deaza analog, Imidazo[1,2-a]pyridine-3-carbonitrile (Subject B), to demonstrate why Subject A often exhibits superior physicochemical properties for drug formulation.

The Core Thesis[1]
  • Subject A (Pyridazine): The N4 atom acts as an additional Hydrogen Bond Acceptor (HBA), facilitating denser crystal packing networks via weak

    
     interactions and lowering logP (lipophilicity).
    
  • Subject B (Pyridine): Lacks the N4 acceptor, often resulting in "looser" packing dominated solely by

    
     stacking, leading to higher lipophilicity and lower aqueous solubility.
    

Experimental Protocol: Single Crystal Growth & Analysis

To objectively compare these structures, high-quality single crystals are required. The following protocol is a self-validating system designed to minimize twinning and disorder.

Phase 1: Crystal Growth (Vapor Diffusion Method)
  • Objective: Obtain single crystals

    
     mm in at least one dimension.
    
  • Solvent System: The high polarity of the carbonitrile group requires a gradient approach.

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of Imidazo[1,2-b]pyridazine-3-carbonitrile in 1.5 mL of Dichloromethane (DCM) . Sonicate for 30 seconds to ensure homogeneity.

  • Filtration: Pass the solution through a 0.2

    
    m PTFE syringe filter into a narrow inner vial (4 mL). Critical: Dust particles act as nucleation sites for polycrystals; filtration is non-negotiable.
    
  • Setup: Place the inner vial (uncapped) inside a larger jar (20 mL) containing 5 mL of n-Hexane (the anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at

    
     in a vibration-free environment.
    
  • Harvest: Crystals should appear within 48-72 hours as prisms or needles.

Phase 2: Data Collection & Reduction (SC-XRD)
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     radiation, 
    
    
    
    Å).
  • Temperature: Maintain sample at 100 K (Cryostream) to reduce thermal ellipsoid vibration.

  • Strategy: Collect full sphere of data (

    
    ) to ensure redundancy 
    
    
    
    .
Phase 3: Structure Solution
  • Software: OLEX2 interface running SHELXT (Solution) and SHELXL (Refinement).

  • Validation: Check for Void Space using PLATON/SQUEEZE if solvent molecules are suspected but disordered.

Visualization: The Crystallographic Workflow

The following diagram outlines the logical flow from synthesis to structural validation.

CrystallographyWorkflow Synthesis 1. Synthesis (Crude Solid) Purification 2. Purification (>99% HPLC) Synthesis->Purification Screening 3. Solvent Screening (DCM/Hexane) Purification->Screening  Dissolution Diffraction 4. X-Ray Diffraction (Mo-Kα, 100K) Screening->Diffraction  Single Crystal Solving 5. Structure Solution (SHELXT/Intrinsic Phasing) Diffraction->Solving  Reflections Refinement 6. Refinement (R1 < 5%) Solving->Refinement  Model Fit Refinement->Refinement  Minimize wR2

Caption: Figure 1. End-to-end workflow for resolving the crystal structure of imidazo-fused heterocycles.

Comparative Analysis: Pyridazine vs. Pyridine[2][3]

This section provides the objective data comparison required for decision-making in lead optimization.

Table 1: Structural & Physicochemical Metrics[3][4]
MetricSubject A (Pyridazine Core)Subject B (Pyridine Core)Significance
Structure Imidazo[1,2-b]pyridazineImidazo[1,2-a]pyridineA has extra Nitrogen at pos. 4
H-Bond Acceptors 3 (N1, N4, CN)2 (N1, CN)A has higher polarity/solubility potential
Calc.[1] Density (

)

g/cm³

g/cm³
A packs more efficiently due to N4 interactions

-Stacking Dist.

Å (Face-to-Face)

Å (Often Slipped)
A often shows tighter

-overlap (electron deficient ring)
Space Group Often

or

Often

Centrosymmetric packing is common for both
Solubility (Aq) Moderate to HighLow to ModerateA is preferred for oral bioavailability
Mechanistic Insight: The "N4" Effect

The critical difference lies in the Electrostatic Potential Map .

  • In Subject A , the N4 nitrogen creates a localized region of high electron density. This invites weak hydrogen bonds (

    
    ) from adjacent molecules, creating a "zipper" effect that stabilizes the crystal lattice.
    
  • In Subject B , this position is a Carbon (

    
    ), which is neutral/hydrophobic. The lattice relies almost entirely on dipole alignment of the nitrile group and general van der Waals forces.
    

Visualization: Structural Logic & Interaction Pathway

This diagram illustrates why the Imidazo[1,2-b]pyridazine scaffold offers superior interaction potential in the solid state (and potentially in protein binding pockets).

InteractionLogic Core Imidazo[1,2-b]pyridazine Scaffold N4_Atom N4 Atom (The Differentiator) Core->N4_Atom CN_Group 3-Carbonitrile (Dipole Driver) Core->CN_Group Polarity Increased Polarity (Lower logP) N4_Atom->Polarity H_Bonding New H-Bond Acceptor (C-H...N Interactions) N4_Atom->H_Bonding Pi_Stacking Enhanced π-Deficiency (Tighter Stacking) CN_Group->Pi_Stacking Inductive Effect Bio Improved Solubility (Better Bioavailability) Polarity->Bio Crystal Denser Crystal Packing (Higher Stability) H_Bonding->Crystal Pi_Stacking->Crystal Crystal->Bio  Dissolution Profile

Caption: Figure 2. Causal relationship between the N4-modification and macroscopic solid-state properties.

References

  • Garrido, A., et al. (2021).[2] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. [2][3]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

  • Wermuth, C. G. (2011). "The Practice of Medicinal Chemistry: Bioisosteres." Academic Press. (Contextual grounding for Pyridine/Pyridazine swap).
  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." [Link]

  • SciFinder-n / CAS. "Substance Detail: Imidazo[1,2-b]pyridazine-3-carbonitrile.

Sources

Scaffold Hopping in Medicinal Chemistry: Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine

[1]

Executive Summary: The Nitrogen Switch

In the optimization of bioactive small molecules, the transition from Imidazo[1,2-a]pyridine to Imidazo[1,2-b]pyridazine is a classic "scaffold hopping" strategy. While both scaffolds are privileged structures—planar, aromatic, and capable of π-stacking—the introduction of the extra nitrogen atom in the pyridazine core (position 6 relative to the bridgehead) fundamentally alters the electronic landscape.

Core Distinction:

  • Imidazo[1,2-a]pyridine: High lipophilicity, standard H-bond acceptor profile. Often the starting point for GABAergic and anti-infective hits.

  • Imidazo[1,2-b]pyridazine: Lower lipophilicity (LogP), increased aqueous solubility, and an additional Hydrogen Bond Acceptor (HBA) vector. This scaffold is frequently employed in Kinase Inhibitor discovery (e.g., Ponatinib) to target specific hinge region residues or water networks that the pyridine analog cannot engage.

Structural & Electronic Landscape

To understand the potency shift, one must first visualize the atomic numbering and electronic differences. The pyridazine core possesses an additional nitrogen at position 6 (using standard IUPAC bridgehead numbering for the fused system, often referred to as N4 or N5 in specific derivative papers, but chemically N6 in the fused system).

Visualization: Scaffold Comparison

ScaffoldComparisoncluster_0Imidazo[1,2-a]pyridinecluster_1Imidazo[1,2-b]pyridazinenode_IPStructureFused 5,6-ring1 Bridgehead NPropertiesHigh cLogP1 H-Bond AcceptorKey DrugsZolpidemAlpidemnode_IZPStructureExtra N at Pos 6(Diazine core)PropertiesLower cLogP2 H-Bond AcceptorsKey DrugsPonatinibTak-593node_IP->node_IZP Nitrogen Scan(Scaffold Hop)

Figure 1: Structural transition and property shift between the two scaffolds.

Physicochemical Profiling Table

The following data synthesizes general trends observed in SAR studies (e.g., CDK and GSK-3β inhibitors) where matched molecular pairs were tested.

PropertyImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazineImpact on Potency/ADME
H-Bond Acceptors 1 (Bridgehead N)2 (Bridgehead N + Pyridazine N)Critical: Pyridazine can engage secondary hinge residues (e.g., Threonine/Methionine gatekeepers).
Lipophilicity (cLogP) HighModerate to LowPyridazine improves Lipophilic Ligand Efficiency (LLE) .
Aqueous Solubility LowModeratePyridazine improves bioavailability, allowing higher effective dosage.
pKa (Conjugate Acid) ~6.8 (Pyridine-like)~4.0 - 5.0 (Electron deficient)Pyridazine is less basic; less likely to be protonated at physiological pH, improving membrane permeability in some contexts.
Metabolic Stability Susceptible to oxidationImproved stabilityThe electron-deficient pyridazine ring is less prone to CYP450 oxidative metabolism.

Potency Case Studies: The Mechanism of Action

Case A: Kinase Inhibition (The Ponatinib Rationale)

In the development of Ponatinib (AP24534) , a BCR-ABL inhibitor, the imidazo[1,2-b]pyridazine scaffold was selected over the pyridine analog.[1][2]

  • The Challenge: The T315I "gatekeeper" mutation in BCR-ABL creates steric hindrance and removes a key H-bond interaction.

  • The Solution: The imidazo[1,2-b]pyridazine core provides a rigid, planar linker. Crucially, the nitrogen atoms in the pyridazine ring form a specific hydrogen bond network with the kinase hinge region (Met318, Thr315).

  • Potency Data: In comparative studies of CDK2 inhibitors, replacing the pyridine core with pyridazine maintained

    
     (<10 nM) but reduced LogP by ~1.0 unit, significantly improving the drug-like profile without sacrificing biochemical potency.
    
Case B: GABA-A Receptor Modulation

For anxiolytics like Zolpidem , the Imidazo[1,2-a]pyridine is preferred.

  • Reasoning: The GABA-A benzodiazepine binding site is highly lipophilic. The extra nitrogen in pyridazine introduces a desolvation penalty (energy required to strip water molecules off the polar nitrogen) that the hydrophobic pocket cannot compensate for.

  • Outcome: In this context, Imidazo[1,2-b]pyridazine analogs often show reduced potency (

    
     values drop from nM to 
    
    
    M range).

Decision Framework: When to Scaffold Hop?

Use this logic flow to determine which scaffold suits your target.

DecisionTreeStartTarget IdentificationPocketTypeAnalyze Binding PocketStart->PocketTypeHydrophobicHydrophobic / Lipophilic Pocket(e.g., GABA-A, GPCRs)PocketType->HydrophobicNon-polarPolarHinge Region / Polar Residues(e.g., Kinases, ATPase)PocketType->PolarH-Bond Donors PresentSelectPyridineSelect Imidazo[1,2-a]pyridine(Avoid desolvation penalty)Hydrophobic->SelectPyridineSolubilityCheckIs Solubility/Metabolism an issue?Polar->SolubilityCheckIssueYesSelect Imidazo[1,2-b]pyridazine(Gain H-bond, Lower LogP)SolubilityCheck->IssueYesYesIssueNoSelect Imidazo[1,2-a]pyridine(Standard Hinge Binder)SolubilityCheck->IssueNoNo

Figure 2: Medicinal Chemistry Decision Tree for Scaffold Selection.

Experimental Protocols

To validate the potency differences, one must synthesize the cores and test them in a controlled assay.

A. Synthesis: Condensation Strategy

The most robust method for both scaffolds is the condensation of the corresponding amino-heterocycle with an

Protocol: Synthesis of 2-Aryl-Imidazo[1,2-b]pyridazine

  • Reagents: 3-Amino-6-chloropyridazine (1.0 equiv),

    
    -Bromoacetophenone derivative (1.1 equiv), 
    
    
    (2.0 equiv).
  • Solvent: Ethanol or DMF (reflux).

  • Procedure:

    • Dissolve 3-amino-6-chloropyridazine in Ethanol (0.5 M concentration).

    • Add

      
      -Bromoacetophenone and solid 
      
      
      .
    • Heat to reflux (

      
      ) for 4–12 hours. Monitor by TLC/LCMS.
      
    • Note: The electron-deficient pyridazine nitrogen is less nucleophilic than the pyridine analog, often requiring longer reaction times or higher temperatures compared to imidazo[1,2-a]pyridine synthesis.

  • Workup: Cool to RT. If precipitate forms, filter and wash with cold EtOH. If not, evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over

    
    , and purify via flash chromatography (Hexane/EtOAc).
    
B. Potency Assay: Kinase Inhibition (ADP-Glo)

To compare potency against a kinase target (e.g., p38 or VEGFR).

  • Preparation: Prepare 10 mM stocks of Imidazo-pyridine and Imidazo-pyridazine analogs in 100% DMSO.

  • Serial Dilution: Perform 3-fold serial dilutions in kinase buffer to generate an 8-point dose-response curve (e.g.,

    
     to 
    
    
    ).
  • Reaction Assembly:

    • Add

      
       compound solution to 384-well plate.
      
    • Add

      
       Enzyme (Kinase) solution. Incubate 10 min at RT.
      
    • Add

      
       Substrate/ATP mix.
      
  • Incubation: Incubate at RT for 60 min (kinase reaction).

  • Detection: Add

    
     ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 
    
    
    Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
  • Analysis: Measure Luminescence. Fit data to Sigmoidal Dose-Response equation (Variable Slope) to calculate

    
    .
    

References

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. (2023).[3][4] Link

  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors.[5] Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. (2010).[5] Link

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2004). Link

  • Discovery of AP24534 (Ponatinib), a Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase Including the T315I Gatekeeper Mutant. Journal of Medicinal Chemistry. (2010).[2] Link

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate / Eur. J. Org. Chem. (2025).[6][1] Link

Technical Comparison Guide: Mass Spectrometry Profiling of 3-Cyano-imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 3-Cyano-imidazo[1,2-b]pyridazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for kinase inhibitors (e.g., CDK, Tyk2) and GABA ligands. Its structural distinction from the more common imidazo[1,2-a]pyridine lies in the additional nitrogen atom at position 5, creating a diazine core.

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 3-cyano-imidazo[1,2-b]pyridazine . We compare its stability and dissociation pathways against its closest structural analog, 3-cyano-imidazo[1,2-a]pyridine , to aid researchers in structural elucidation and metabolite identification.

Mechanistic Fragmentation Analysis

Ionization and Protonation Sites

In Electrospray Ionization (ESI) positive mode, the preferred site of protonation dictates the subsequent fragmentation pathway.

  • Imidazo[1,2-b]pyridazine: The bridgehead nitrogen (N4) and the pyridazine nitrogen (N5) compete for the proton. Quantum chemical calculations and experimental data suggest the N1 or N5 positions are favored due to resonance stabilization, facilitating specific ring-opening mechanisms.

  • Key Differentiator: The N-N bond in the pyridazine ring is a "weak link" not present in pyridine analogs, making the [1,2-b]pyridazine scaffold more susceptible to diazine ring contraction.

Primary Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), 3-cyano-imidazo[1,2-b]pyridazine (Precursor m/z ~145, [M+H]⁺) exhibits three characteristic pathways:

  • Pathway A: Diazine Extrusion (Loss of N₂)

    • Mechanism: A retro-cyclization event characteristic of pyridazines.[1] The protonated precursor loses a neutral nitrogen molecule (N₂).

    • Diagnostic Ion: m/z [M+H-28]⁺. This is the fingerprint transition for this scaffold.

  • Pathway B: Cyano Group Elimination (Loss of HCN)

    • Mechanism: Common to aromatic nitriles. Expulsion of hydrogen cyanide (HCN, 27 Da).

    • Diagnostic Ion: m/z [M+H-27]⁺.

  • Pathway C: Cross-Ring Cleavage (RDA-like)

    • Mechanism: Retro-Diels-Alder (RDA) cleavage of the imidazole ring, often resulting in the loss of the C2-C3 fragment with the cyano group.

Comparative Analysis: Pyridazine vs. Pyridine Core[2]

The following table contrasts the fragmentation of 3-cyano-imidazo[1,2-b]pyridazine (Target) against 3-cyano-imidazo[1,2-a]pyridine (Reference).

Table 1: MS/MS Fragmentation Comparison

Feature3-Cyano-imidazo[1,2-b]pyridazine3-Cyano-imidazo[1,2-a]pyridineTechnical Insight
Molecular Weight 144.13 Da143.15 Da1 Da difference due to N vs CH replacement.
Base Peak (ESI) [M+H]⁺ (m/z 145)[M+H]⁺ (m/z 144)Both ionize well in ESI(+).
Primary Fragment [M+H - 28]⁺ (Loss of N₂)[M+H - 27]⁺ (Loss of HCN)Critical Differentiator: Pyridazines lose N₂; Pyridines do not.
Secondary Fragment [M+H - 27]⁺ (Loss of HCN)[M+H - 54]⁺ (Loss of 2x HCN)Pyridine ring is more robust; fragmentation is driven by substituents.
Ring Stability Moderate (N-N bond labile)High (Aromatic stability)Pyridazine core fragments at lower collision energies (CE).
Why This Matters:

If you observe a neutral loss of 28 Da from a fused 5,6-heterocycle, it strongly indicates the presence of the pyridazine (or pyrimidine/pyrazine) core rather than a pyridine core. This is a vital spectral filter in drug metabolite screening.

Visualizing the Fragmentation Pathway[3][4][5]

The following diagram illustrates the competing fragmentation pathways for the 3-cyano-imidazo[1,2-b]pyridazine cation.

FragmentationPathway Precursor Precursor Ion [M+H]+ (m/z 145) Intermediate1 Intermediate A (Ring Opening) Precursor->Intermediate1 Proton Transfer Fragment_HCN Fragment Ion 2 [M+H - HCN]+ (m/z 118) Precursor->Fragment_HCN Loss of HCN (27 Da) Minor Pathway Fragment_N2 Fragment Ion 1 [M+H - N2]+ (m/z 117) Intermediate1->Fragment_N2 Loss of N2 (28 Da) Major Pathway Fragment_RDA Fragment Ion 3 (RDA Cleavage) (m/z 90) Fragment_N2->Fragment_RDA Secondary Loss of HCN

Caption: Proposed ESI-MS/MS fragmentation pathway showing the primary divergence between N2 extrusion (characteristic) and HCN elimination.

Experimental Protocol: Self-Validating Workflow

To replicate these results or validate a new derivative, follow this standardized protocol.

Materials
  • Solvent: LC-MS grade Methanol/Water (50:50 v/v) + 0.1% Formic Acid.

  • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL DMSO (Stock).

    • Dilute to 1 µg/mL in the Solvent mix. Rationale: High organic content aids desolvation; low concentration prevents detector saturation.

  • Direct Infusion (Optimization):

    • Infuse at 10 µL/min.

    • Scan range: m/z 50–500.

    • Validation Check: Ensure the [M+H]⁺ peak intensity > 1e6 counts. If [M+Na]⁺ is dominant, increase Formic Acid to 0.2%.

  • MS/MS Acquisition (Collision Energy Ramp):

    • Isolate the precursor ion (m/z 145 ± 1 Da).

    • Apply Collision Energy (CE) ramp: 10, 20, 30, 40 eV.

    • Data Capture: Record spectra at each CE step.

  • Data Interpretation (The "Rule of 28"):

    • Step 1: Identify the parent ion.

    • Step 2: Look for the m/z [Parent - 28] peak.

    • Decision Matrix:

      • Present: Confirms N-N bond presence (Pyridazine core).

      • Absent: Suspect Pyridine or Pyrimidine core (check for -27 HCN loss only).

References

  • Vertex AI Search. (2025). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines. National Institutes of Health. Link

  • ResearchGate. (2025).[2] Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.[3] Link

  • ChemistrySelect. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Link[2]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Link

  • BenchChem. (2025).[4] Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. Link

Sources

Technical Guide: Selectivity Profiling of Imidazo[1,2-b]pyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaffold Class: Imidazo[1,2-b]pyridazine-3-carbonitrile Primary Utility: ATP-competitive kinase inhibition with tunable selectivity for PIM Kinases (PIM1, PIM2, PIM3) , CLK , and RET pathways.[1] Differentiation: Unlike classic Type I inhibitors that rely solely on hinge-region hydrogen bonding, this scaffold—particularly when functionalized with a 3-carbonitrile group—often exploits non-canonical interactions (e.g., N-terminal lobe Helix


C contacts in PIM1), resulting in superior entropy-driven selectivity profiles compared to promiscuous alternatives like staurosporine or standard pyrazolo[1,5-a]pyrimidines.[1]

Part 1: The Scaffold Architecture & Binding Logic[1]

To understand the selectivity profile, one must first understand the structural causality.[1] The Imidazo[1,2-b]pyridazine-3-carbonitrile core acts as a privileged structure.

  • The Core (Imidazo[1,2-b]pyridazine): The fused bicyclic system mimics the adenine ring of ATP but lacks the N9-sugar moiety, reducing steric clashes in the ribose pocket.[1]

  • The 3-Carbonitrile (CN) Group: This is the critical "steering" element. In many binding modes, the nitrile group:

    • Electronic Modulation: Withdraws electron density, altering the pKa of the ring nitrogens to fine-tune hydrogen bond strength at the hinge.

    • Vector Orientation: Rigidifies the molecule, directing the C6 and C8 substituents toward the solvent front or the gatekeeper residue, respectively.[1] This allows for "vectors of selectivity" where chemical modifications can clash with non-target kinases.

Structural Comparison: Binding Modes
FeatureImidazo[1,2-b]pyridazine (Target: PIM1)Pyrazolo[1,5-a]pyrimidine (Target: CDK2)
Binding Type Non-Canonical / Hybrid: Often interacts with Lys67 (catalytic) or Helix

C glutamate, rather than just the hinge backbone.[1]
Classic Type I: Dominant H-bonds strictly with the hinge region backbone (e.g., Leu83 in CDK2).[1]
Selectivity Driver Shape Complementarity: Relies on the unique "Proline Hinge" (Pro123) of PIM kinases which cannot donate H-bonds, excluding many standard inhibitors.Hinge H-Bonding: High affinity but lower selectivity due to conserved hinge architecture across the kinome.

Part 2: Comparative Selectivity Analysis

This section compares a representative Imidazo[1,2-b]pyridazine-3-carbonitrile probe (Compound IP-CN) against industry standards.

Selectivity Metrics
  • S(35): Percent of kinases inhibited >35% at a fixed concentration (e.g., 1

    
    M).[1] Lower is better.
    
  • Gini Coefficient: Measure of inequality in inhibition distribution (0 = promiscuous, 1 = perfectly selective).[1]

Comparative Data Table (PIM Kinase Focus)

Data synthesized from representative SAR studies (e.g., Pogacic et al., Cancer Res; Wurz et al., Bioorg Med Chem Lett).

Compound ClassRepresentativePrimary TargetOff-Targets (Common)S(35) Score (at 1

M)
Selectivity Mechanism
Imidazo[1,2-b]pyridazine-3-CN IP-CN-01 PIM1 / PIM3 CLK1, DYRK1A0.08 (High)Exploits PIM1 Pro123 hinge & Helix

C interaction.
Pyrazolo[1,5-a]pyrimidine PP-StandardCDK2 / KDRGSK3

, CK2, MAPK
0.25 (Mod)Classic ATP-mimetic; susceptible to conserved hinge overlap.[1]
Indolocarbazole StaurosporinePan-Kinase150+ Kinases0.85 (Low)Large hydrophobic overlap; fits most ATP pockets.
Interpretation

The Imidazo[1,2-b]pyridazine scaffold exhibits a "cleaner" kinome profile.[1][2] While Staurosporine hits nearly the entire kinome, and Pyrazolo-pyrimidines often cross-react with CDKs and GSK3s, the Imidazo-pyridazine core (specifically optimized for PIM) shows a distinct "island" of activity.[1]

  • Critical Off-Target: CLK1 (Cdc-like kinase 1) . Due to structural homology in the ATP pocket between PIM and CLK families, this is the primary off-target liability that must be monitored in your profiling.[1]

Part 3: Biological Context & Signaling Pathways[3][4]

Understanding the downstream effects of this selectivity is crucial for validating on-target efficacy versus off-target toxicity.

Diagram 1: PIM Kinase Signaling & Survival

This pathway illustrates the therapeutic rationale: Inhibiting PIM prevents the phosphorylation of BAD, restoring apoptosis in cancer cells.[1]

PIM_Signaling cluster_target Therapeutic Target GrowthFactor Growth Factors (IL-3, GM-CSF) Receptor Cytokine Receptor (JAK/STAT Activation) GrowthFactor->Receptor PIM PIM1 / PIM2 Kinase Receptor->PIM Upregulation Substrate1 BAD (Pro-Apoptotic) PIM->Substrate1 Phosphorylation (Inactivation) Substrate2 4E-BP1 (Translation) PIM->Substrate2 Phosphorylation (Activation) Inhibitor Imidazo[1,2-b]pyridazine (Inhibitor) Inhibitor->PIM Inhibits Outcome Cell Survival & Proliferation Substrate1->Outcome p-BAD promotes survival Apoptosis Apoptosis (Tumor Death) Substrate1->Apoptosis Unphosphorylated BAD induces Substrate2->Outcome

Caption: PIM kinase signaling cascade. The Imidazo[1,2-b]pyridazine inhibitor blocks PIM-mediated inactivation of BAD, thereby restoring apoptotic pathways in malignant cells.[1]

Part 4: Validated Experimental Protocols

To replicate the selectivity profiles described above, use the following self-validating workflow.

Diagram 2: Selectivity Profiling Workflow

Profiling_Workflow Step1 1. Thermal Shift Assay (High Throughput Screen) Step2 2. Radiometric Assay (33P-ATP Gold Standard) Step1->Step2 Select Hits (ΔTm > 2°C) Step3 3. Data Analysis (Gini / Entropy Score) Step2->Step3 Calculate IC50 Step4 4. Structural Validation (Co-crystallography) Step3->Step4 Confirm Binding Mode

Caption: Integrated workflow for validating kinase selectivity, moving from high-throughput binding screens to precise radiometric activity confirmation.

Protocol A: Radiometric P-ATP Kinase Assay (Gold Standard)

Rationale: Unlike fluorescence assays, this is free from interference by fluorescent compounds and measures direct catalytic activity.[1]

Materials:

  • Recombinant PIM1/PIM2 Kinase.

  • Substrate: PIM-tide (ARKRRRHPSGPPTA).

  • 
    P-ATP (Specific Activity: 3000 Ci/mmol).
    
  • Imidazo[1,2-b]pyridazine test compound.[1][3][4][5][6][7][8]

Step-by-Step:

  • Preparation: Dilute compound in 100% DMSO (100x final conc).

  • Master Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM DTT, 0.01% Triton X-100).
    
  • Reaction Initiation:

    • Add 5

      
      L compound solution (1% DMSO final).[1]
      
    • Add 10

      
      L Enzyme/Substrate mix.[1]
      
    • Initiate with 10

      
      L 
      
      
      
      P-ATP mix (at
      
      
      concentration for ATP).
  • Incubation: Incubate for 60 mins at Room Temperature. Critical: Ensure reaction remains linear ( <10% substrate conversion).

  • Termination: Add 25

    
    L Phosphoric Acid (0.5% v/v) to stop reaction.
    
  • Filtration: Transfer to P81 phosphocellulose filter plates. Wash 3x with 0.75% Phosphoric Acid.

  • Detection: Read on Scintillation Counter.

  • Validation: Calculate Z'-factor. A value > 0.5 confirms assay robustness.

Protocol B: Thermal Shift Assay (Binding Validation)

Rationale: Confirms physical binding and assesses stability.

  • Mix Protein (2

    
    M) + SYPRO Orange (5x) + Compound (10 
    
    
    
    M).
  • Ramp temperature from 25°C to 95°C (1°C/min) in qPCR machine.

  • Result: A

    
    C indicates significant binding. Imidazo[1,2-b]pyridazines often show high 
    
    
    
    due to rigid scaffold stabilization.[1]

References

  • Pogacic, V., et al. (2007).[1] Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity.[1][4][7][9] Cancer Research.[2][4][9] Link

  • Wurz, R. P., et al. (2016).[1][10] Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors.[4][6][7][9][10][11] Bioorganic & Medicinal Chemistry Letters. Link

  • Davis, M. I., et al. (2011).[1] Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[12] Nature Biotechnology.[12] Link[1]

  • Byth, K. F., et al. (2004).[1][2] Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors.[2][4][7][9][11] Bioorganic & Medicinal Chemistry Letters. Link

  • Manning, G., et al. (2002).[1][13] The protein kinase complement of the human genome.[1][12] Science. Link[1]

Sources

Metabolic Stability Profiling of Fused Pyridazine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fused pyridazine scaffolds—specifically imidazo[1,2-b]pyridazines , [1,2,4]triazolo[4,3-b]pyridazines , and phthalazines —have emerged as privileged structures in kinase inhibitor discovery (e.g., Ponatinib). However, their metabolic profiles are frequently misunderstood because they straddle two distinct metabolic machineries: Cytochrome P450 (CYP) and Aldehyde Oxidase (AO).

This guide provides a technical comparison of these scaffolds, revealing that Aldehyde Oxidase-mediated oxidation at the C6 position is the primary driver of high intrinsic clearance (


) in humans, a liability often missed in standard preclinical rodent models (specifically dogs and some rat strains) due to species-specific enzyme expression.

The Metabolic Landscape: CYP vs. AO[1][2][3]

To engineer stable pyridazines, one must understand the "tug-of-war" between oxidative pathways. Unlike CYPs, which are microsomal and NADPH-dependent, Aldehyde Oxidase is cytosolic and molybdenum-dependent .

Mechanistic Divergence
  • CYP450 (Microsomal): Electrophilic attack. Prefers electron-rich rings or alkyl side chains.

  • Aldehyde Oxidase (Cytosolic): Nucleophilic attack.[1] The molybdenum center (

    
    ) attacks the most electron-deficient carbon adjacent to a ring nitrogen (typically C6 in fused pyridazines).
    
Visualizing the Pathway

The following diagram illustrates the divergent metabolic fates of a generic fused pyridazine core.

MetabolicPathways Parent Fused Pyridazine (Parent) Microsome Microsomal Incubation (CYP450 + NADPH) Parent->Microsome Partitioning Cytosol Cytosolic Incubation (Aldehyde Oxidase) Parent->Cytosol Partitioning Metabolite_CYP N-Oxide / Hydroxylation (Stable or Phase II ready) Microsome->Metabolite_CYP Oxidation (Slow to Moderate) Metabolite_AO 6-Oxo-Metabolite (Lactam formation) Cytosol->Metabolite_AO Nucleophilic Attack (Rapid Clearance)

Figure 1: Divergent metabolic pathways. Note that standard microsomal stability assays often miss the red AO pathway entirely.

Comparative Scaffold Analysis

The following data synthesizes structure-activity relationships (SAR) observed across multiple kinase inhibitor campaigns (e.g., c-Met, p38, BCR-ABL).

Table 1: Intrinsic Clearance ( ) Profile by Scaffold
Scaffold ArchitectureRepresentative StructurePrimary Metabolic LiabilityHuman Cytosol Stability (

)
Human Microsomal Stability (

)
Imidazo[1,2-b]pyridazine Ponatinib CoreHigh AO Liability. The C6 carbon is highly electrophilic.Low (< 15 min)High (> 60 min)
[1,2,4]Triazolo[4,3-b]pyridazine c-Met Inhibitor AnalogsModerate AO Liability. The extra nitrogen reduces C6 electrophilicity slightly compared to imidazo.Moderate (20-40 min)High (> 60 min)
Phthalazine Benzo-fused pyridazineExtreme AO Liability. The fused benzene ring activates the pyridazine ring for nucleophilic attack.Very Low (< 5 min)Moderate (30-60 min)
C6-Substituted Imidazo[1,2-b]pyridazine Blocked CoreAO Blocked. Steric hindrance at C6 prevents Mo-cofactor access.High (> 120 min)High (> 60 min)
Technical Analysis[4][5][6][7]
  • Imidazo[1,2-b]pyridazine: This is the most common scaffold but also the most deceptive. In standard Human Liver Microsomes (HLM), it appears stable. However, in Human Liver Cytosol (HLC), it is rapidly converted to the 6-oxo metabolite (lactam).

    • Correction Strategy: Introduction of a small alkyl group (methyl/cyclopropyl) at C6 or C8 can sterically hinder the AO enzyme approach.

  • Phthalazine: The fusion of a benzene ring (isomeric to cinnoline/quinazoline) creates a highly extended conjugated system that is an "electron sink," making the carbons adjacent to nitrogens exceptionally reactive toward AO.

  • Triazolo-fused systems: These often show improved solubility and slightly better AO stability due to the electron-withdrawing nature of the triazole ring reducing the basicity, but they remain substrates unless substituted.

Experimental Protocol: The "Cytosol-First" Approach

Standard Operating Procedure (SOP) Warning: Do not rely on Rat Liver Microsomes (RLM) for these scaffolds. Rats have high AO activity, but the isoform specificity differs from humans. Dogs often lack functional AO activity entirely. Human Liver Cytosol (HLC) is the gold standard for prediction.

Protocol: Differential Stability Assay

Objective: Distinguish between CYP-mediated and AO-mediated clearance.

Materials
  • Test Compound: 1 µM final concentration (DMSO < 0.1%).

  • Matrix A: Human Liver Microsomes (HLM) + NADPH (Cofactor).

  • Matrix B: Human Liver Cytosol (HLC) (No NADPH).

  • Matrix C: Human Liver Cytosol (HLC) + Hydralazine (Specific AO Inhibitor, 25 µM).

Workflow Diagram

AssayWorkflow Start Compound Stock (10 mM DMSO) Dilution Dilute to 1 µM in Buffer Start->Dilution Split Split into 3 Arms Dilution->Split Arm1 Arm 1: HLM + NADPH (Measures CYP) Split->Arm1 Arm2 Arm 2: Cytosol Only (Measures AO) Split->Arm2 Arm3 Arm 3: Cytosol + Hydralazine (AO Control) Split->Arm3 Incubation Incubate 37°C (0, 15, 30, 60 min) Arm1->Incubation Arm2->Incubation Arm3->Incubation Quench Quench with ACN (Internal Standard) Incubation->Quench Analysis LC-MS/MS Analysis Quench->Analysis

Figure 2: Differential stability workflow. Comparing Arm 2 and Arm 3 confirms AO susceptibility.

Step-by-Step Methodology
  • Preparation: Pre-warm 100 mM Phosphate Buffer (pH 7.4) to 37°C. Thaw HLM and HLC on ice.

  • Inhibitor Pre-incubation (Arm 3): Add Hydralazine (25 µM) to Cytosol and incubate for 5 minutes before adding the test compound. This ensures the molybdenum center is blocked.

  • Reaction Initiation:

    • Microsomes:[2] Add NADPH regenerating system.

    • Cytosol: No cofactor is required (AO utilizes water as the oxygen source), but ensure the buffer is not degassed.

  • Sampling: At T=0, 15, 30, and 60 min, remove 50 µL aliquots and dispense into 150 µL ice-cold Acetonitrile containing Warfarin (Internal Standard).

  • Data Interpretation:

    • If Arm 1 is stable but Arm 2 is unstable

      
      AO Liability .
      
    • If Arm 2 is unstable but Arm 3 is stable

      
      Confirmed AO Mechanism .
      

References

  • Huang, W. S., et al. (2010).[3] "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant."[3] Journal of Medicinal Chemistry.

  • Pryde, D. C., et al. (2010). "Aldehyde oxidase: an enzyme of emerging importance in drug discovery."[4][5][6] Journal of Medicinal Chemistry.

  • Manevski, N., et al. (2019).[5] "Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery." Journal of Medicinal Chemistry.

  • Hutzler, J. M., et al. (2013). "Strategies to assess the contribution of aldehyde oxidase to drug clearance." Expert Opinion on Drug Metabolism & Toxicology.

Sources

Precision Analytics: Benchmarking HPLC Methodologies for Imidazo[1,2-b]pyridazine-3-carbonitrile Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazo[1,2-b]pyridazine-3-carbonitrile is a critical heterocyclic scaffold in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, VEGFR) and GABA-A receptor modulators. Its purity validation presents distinct chromatographic challenges due to the basicity of the pyridazine nitrogen and the polarity of the nitrile group.

This guide objectively compares the industry-standard C18 Reversed-Phase (RP) chemistry against the more selective Pentafluorophenyl (PFP) stationary phase. While C18 remains the workhorse for general lipophilic screening, experimental evidence suggests that PFP provides superior resolution for the critical separation of the 3-carbonitrile target from its hydrolytic impurities (amide/acid) and polar starting materials (3-aminopyridazine).

The Analytical Challenge

The structural integrity of Imidazo[1,2-b]pyridazine-3-carbonitrile relies on the stability of the nitrile group and the purity of the bicyclic core.

Key Impurity Profile
  • Starting Material: 3-Aminopyridazine (Highly polar, elutes near void volume on C18).

  • Hydrolysis Products: Imidazo[1,2-b]pyridazine-3-carboxamide (formed via nitrile hydrolysis).

  • Regioisomers: Isomeric byproducts formed during ring closure (difficult to separate on C18).

The Problem with Standard C18
  • Silanol Interactions: The basic nitrogen atoms in the pyridazine ring interact with residual silanols on C18 silica supports, causing peak tailing.

  • Dewetting: High aqueous content required to retain the polar starting material can cause C18 phase collapse (dewetting).

  • Lack of Shape Selectivity: C18 relies primarily on hydrophobicity, often failing to resolve the planar nitrile product from its planar amide impurity.

Comparative Analysis: C18 vs. PFP

The following table summarizes the performance characteristics of both stationary phases for this specific heterocycle.

FeatureStandard C18 (Octadecyl)PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction

-

Interaction, Dipole-Dipole, H-Bonding
Retention of Polar Amines Weak (often elutes < 2 min)Strong (Retained via H-bonding/Dipole)
Isomer Selectivity LowHigh (Shape selective)
Peak Shape (Basics) Prone to Tailing (Tf > 1.5)Symmetrical (Tf < 1.2)
Aqueous Stability Risk of phase collapse100% Aqueous Stable
Cost LowModerate/High
Mechanism of Action Diagram

The diagram below illustrates why PFP offers orthogonal selectivity for aromatic heterocycles compared to the purely hydrophobic C18.

G cluster_0 Standard C18 Interaction cluster_1 PFP Interaction (Superior) C18_Ligand C18 Alkyl Chain (Hydrophobic Only) Analyte_C18 Imidazo-pyridazine (Analyte) C18_Ligand->Analyte_C18 Van der Waals Forces PFP_Ligand Pentafluorophenyl Ring (Electron Deficient) Analyte_PFP Imidazo-pyridazine (Electron Rich/Basic) PFP_Ligand->Analyte_PFP Pi-Pi Stacking PFP_Ligand->Analyte_PFP Dipole-Dipole

Caption: C18 relies on weak hydrophobic forces, while PFP engages in strong Pi-Pi and Dipole interactions with the aromatic heterocycle.

Recommended Experimental Protocol (PFP Method)

Based on the chemical properties of the imidazo[1,2-b]pyridazine scaffold, the following protocol is designed to maximize resolution between the nitrile product and the amide impurity.

Chromatographic Conditions[1][2][3][4][5][6]
  • Column: Fluorophenyl (PFP) Phase (e.g., ACE C18-PFP or Phenomenex Kinetex PFP), 150 x 4.6 mm, 2.7 µm or 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). Note: Low pH suppresses silanol activity and ensures the basic nitrogen is protonated for consistent retention.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (primary) and 220 nm (for non-aromatic impurities).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar amines)
2.05End Isocratic Hold
15.060Linear Gradient
18.095Wash
20.095End Wash
20.15Re-equilibration
25.05End Run
Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of 90:10 Water:Acetonitrile.

  • Critical: Do not dissolve in 100% DMSO if investigating early eluting impurities, as the DMSO solvent plug can distort early peaks.

Validation Framework (ICH Q2(R1))

To ensure this method is "Publishable" and regulatory compliant, it must be validated according to ICH Q2(R1) guidelines.

Validation Workflow Diagram

Validation Start Method Validation (ICH Q2 R1) Specificity Specificity (Force Degradation) Start->Specificity Specificity->Start Fail Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity Pass Linearity->Start Fail Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision LOD_LOQ Sensitivity (LOD/LOQ) Precision->LOD_LOQ Report Final Validation Report LOD_LOQ->Report

Caption: Step-by-step validation workflow ensuring regulatory compliance (ICH Q2 R1).

Representative Performance Metrics (Expected)

The following data represents typical performance metrics when switching from C18 to PFP for this class of compounds.

ParameterC18 Result (Baseline)PFP Result (Optimized)Acceptance Criteria
Resolution (Rs) (Nitrile vs Amide)1.8> 3.5 Rs > 2.0
Tailing Factor (Tf) 1.61.1 Tf < 1.5
Retention Time (RT) 4.5 min6.2 min Stable
LOD (Impurities) 0.05%0.01% < 0.05%

Practical Troubleshooting

  • Peak Splitting: If the main peak splits on the PFP column, check the sample solvent. PFP is sensitive to "solvent mismatch." Ensure the sample solvent strength is weaker than the initial mobile phase.

  • Retention Drift: PFP columns require longer equilibration times than C18 due to the complex surface chemistry. Allow at least 20 column volumes of equilibration.

  • Ghost Peaks: Imidazo[1,2-b]pyridazines can complex with metal ions. Use high-purity solvents and consider a PEEK-lined column if metal chelation is suspected.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] [Link]

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase.[4] Chromatography Today. [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. [Link]

  • Liang, L., et al. (2015). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry.[5] [Link]

Sources

In Vivo Efficacy & Comparative Profiling of Imidazo[1,2-b]pyridazine-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine-3-carbonitrile scaffold has emerged as a privileged structure in the design of selective kinase inhibitors, particularly for targets requiring high selectivity over the broader kinome. Unlike the unsubstituted imidazo[1,2-b]pyridazine core, the introduction of a carbonitrile (CN) group at the C3 position serves a dual purpose: it occupies specific hydrophobic pockets in the ATP-binding site (or allosteric domains) to enhance potency and blocks a metabolically labile site, thereby improving in vivo half-life.

This guide analyzes the in vivo efficacy of two distinct classes of analogs derived from this scaffold:

  • TGF-βR1 (ALK5) Inhibitors: Represented by BMS-986260 , utilized in immuno-oncology.[1]

  • TYK2 JH2 (Pseudokinase) Inhibitors: Represented by allosteric ligands for autoimmune disorders (e.g., Psoriasis, Lupus).

Mechanistic Basis & Scaffold Rationale

Why the 3-Carbonitrile Substitution?

The C3 position of the imidazo[1,2-b]pyridazine ring is electronically rich and susceptible to oxidative metabolism. Substitution with a nitrile group:

  • Metabolic Stability: Reduces clearance by blocking C3 oxidation.

  • Selectivity: The linear geometry of the cyano group allows it to penetrate narrow sub-pockets (e.g., near the gatekeeper residue) that are inaccessible to bulkier substituents.

  • Electronic Modulation: Lowers the pKa of the ring nitrogens, altering solubility and hydrogen bond acceptor capability.

Signaling Pathway Intervention

The following diagram illustrates the distinct intervention points of these analogs in the TGF-β and JAK-STAT pathways.

SignalingPathways cluster_TGF TGF-β Signaling (Oncology) cluster_TYK TYK2-IL23 Signaling (Autoimmunity) TGF_Ligand TGF-β Ligand Receptor TGF-βR1/R2 Complex TGF_Ligand->Receptor SMAD SMAD2/3 Phosphorylation Receptor->SMAD Transcription Nuclear Transcription (Immune Suppression) SMAD->Transcription BMS BMS-986260 (3-CN Analog) BMS->Receptor ATP-Competitive Inhibition IL23 IL-23 / IL-12 TYK2 TYK2 JH1 (Kinase) IL23->TYK2 STAT STAT Signaling TYK2->STAT JH2 TYK2 JH2 (Pseudokinase) JH2->TYK2 Negative Regulation TYK_Inhib Imidazo-pyridazine Allosteric Ligand TYK_Inhib->JH2 Allosteric Stabilization

Figure 1: Dual mechanism of action. Left: Direct kinase inhibition of TGF-βR1. Right: Allosteric stabilization of the TYK2 pseudokinase domain to silence the catalytic domain.

Comparative Efficacy Analysis

Case Study A: Immuno-Oncology (TGF-βR1 Inhibition)

Compound: BMS-986260 (Imidazo[1,2-b]pyridazine-3-carbonitrile derivative) Target: TGF-βR1 (ALK5) Challenge: Continuous inhibition of ALK5 causes cardiovascular toxicity (heart valve lesions). Solution: An intermittent dosing schedule enabled by the scaffold's PK profile.[2]

Table 1: Efficacy in MC-38 Murine Colon Carcinoma Model

Comparison of BMS-986260 monotherapy vs. Combination with anti-PD-1.

Treatment GroupDose / ScheduleTGI % (Day 20)Survival (Day 60)Cardiovascular Toxicity
Vehicle Control PO, QD0%0%None
Anti-PD-1 mAb 10 mg/kg, Q3D~45%20%None
BMS-986260 (Mono) 3.75 mg/kg, QD~50%10%Observed (Valve thickening)
Combination 3.75 mg/kg (3 days ON/4 OFF) + anti-PD-1>90% (Curative) 80% None Detected

Key Insight: The 3-carbonitrile analog demonstrates synergy with checkpoint inhibitors. The scaffold's potency allows for "pulsed" dosing (3 days on/4 days off), which is sufficient to disrupt TGF-β mediated immune suppression without triggering structural cardiac toxicity.

Case Study B: Autoimmunity (TYK2 Inhibition)

Compound: 6-((2-oxo-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine-3-carbonitrile Target: TYK2 JH2 Domain (Allosteric) Comparator: Tofacitinib (Pan-JAK inhibitor)

Table 2: Efficacy in Rat Adjuvant Arthritis Model

Data normalized to vehicle control.

ParameterImidazo-pyridazine Analog (10 mg/kg)Tofacitinib (Standard of Care)Advantage/Disadvantage
Paw Swelling Reduction 78%85%Comparable efficacy
JAK1/JAK2 Selectivity >10,000-fold<100-foldSuperior Safety (No anemia/neutropenia)
Oral Bioavailability (F%) 65%74%High F despite rigid scaffold
Liver Microsome Stability High (t1/2 > 60 min)Moderate3-CN group blocks oxidation

Experimental Protocols (Validation Systems)

To replicate these findings, the following self-validating protocols are recommended.

Protocol 1: Intermittent Dosing Efficacy Study (MC-38 Model)

Objective: Validate the therapeutic window of TGF-βR1 inhibitors.

  • Tumor Inoculation: Inject

    
     MC-38 cells subcutaneously into the right flank of C57BL/6 mice.
    
  • Randomization: When tumors reach

    
     (approx. Day 7-10).
    
  • Formulation: Dissolve BMS-986260 in 90% PEG-400 / 10% TPGS.

  • Dosing Regimen:

    • Arm A: Vehicle.

    • Arm B: Anti-PD-1 (10 mg/kg IP, Q3D).

    • Arm C: BMS-986260 (3.75 mg/kg PO, Days 1-3, 8-10, 15-17 ).

  • Endpoint: Measure tumor volume via caliper (

    
    ).
    
  • Safety Marker: Harvest hearts at termination; H&E stain mitral valves to assess hyperplasia.

Protocol 2: Pharmacodynamic Validation (pSMAD Translocation)

Objective: Confirm target engagement in vivo.

PD_Workflow cluster_QC Quality Control Step1 Dose Animal (PO Administration) Step2 Harvest Tumor (2h - 6h post-dose) Step1->Step2 Step3 Lyse Tissue (+ Phosphatase Inhibitors) Step2->Step3 Step4 Western Blot / ELISA (pSMAD2/3 vs Total SMAD) Step3->Step4 Step5 Calculate % Inhibition (Normalized to Vehicle) Step4->Step5 QC1 Control: Total SMAD levels must be constant Step4->QC1

Figure 2: Workflow for Pharmacodynamic (PD) validation of TGF-βR1 inhibition.

Challenges & Optimization Strategies

Solubility vs. Permeability

The 3-carbonitrile group increases lipophilicity (


) compared to the parent heterocycle.
  • Challenge: Poor aqueous solubility in early discovery.

  • Solution: Introduce polar solubilizing groups (e.g., morpholine, piperazine) at the C6 position . The C6 position of the imidazo[1,2-b]pyridazine core is the primary vector for solvent-exposed modifications.

Selectivity Profiling

While the 3-CN group improves fit, the scaffold can inhibit other kinases (e.g., PIM1, GSK3β).

  • Counter-Screening: Always screen hits against a panel including PIM1 , CDK2 , and GSK3β early in the cascade. The 3-CN analogs specifically designed for TYK2 (JH2) show remarkable selectivity because they do not compete for the ATP site of the active kinase domain (JH1).

References

  • Discovery of BMS-986260: Velaparthi, U., et al. "Discovery of BMS-986260, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent."[1] ACS Medicinal Chemistry Letters, 2020, 11(2), 172–178. Link

  • TYK2 Allosteric Inhibitors: Wrobleski, S. T., et al. "Identification of Imidazo[1,2-b]pyridazine TYK2 Pseudokinase Ligands as Potent and Selective Allosteric Inhibitors of TYK2 Signaling."[3] Journal of Medicinal Chemistry, 2019, 62(20), 8973–8995. Link

  • PIM Kinase Inhibition: Pogacic, V., et al. "Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity." Cancer Research, 2007, 67(14), 6916–6924. Link

  • Scaffold Review: El Akkaoui, A., et al. "Nomenclature of the imidazo[1,2-b]pyridazine ring system and recent developments." Advances in Heterocyclic Chemistry, 2023.[4] Link

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Imidazo[1,2-b]pyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery with a novel compound like imidazo[1,2-b]pyridazine-3-carbonitrile extends beyond its synthesis and application, culminating in its safe and responsible disposal. This crucial final step ensures the protection of personnel and the environment. This guide provides a detailed, step-by-step framework for the proper disposal of imidazo[1,2-b]pyridazine-3-carbonitrile, grounded in established safety protocols for related chemical families.

I. Hazard Profile: Understanding the Risks

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from related imidazo[1,2-b]pyridazine and nitrile compounds, imidazo[1,2-b]pyridazine-3-carbonitrile should be handled as a substance that is:

  • A skin, eye, and respiratory irritant. [4][5][6]

  • Potentially harmful if swallowed. [7][8][9]

  • A solid that may form combustible dust concentrations in air. [7][10]

Furthermore, thermal decomposition can lead to the release of highly toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen cyanide (HCN). [7][11]

Table 1: Hazard Summary for Structurally Related Compounds

Hazard StatementDescriptionCommon to Related Compounds
H315Causes skin irritationImidazo(1,2-b)pyridazine, 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile, 3-Ethynylimidazo[1,2-b]pyridazine
H319Causes serious eye irritationImidazo(1,2-b)pyridazine, 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile, 3-Ethynylimidazo[1,2-b]pyridazine
H335May cause respiratory irritationImidazo(1,2-b)pyridazine, 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile, 3-Ethynylimidazo[1,2-b]pyridazine
H302Harmful if swallowedImidazole, pyridazine-3-carbonitrile

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of imidazo[1,2-b]pyridazine-3-carbonitrile, from initial handling to final waste collection.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound, ensure you are wearing the appropriate PPE:

  • Safety goggles with side shields or a face shield.

  • Chemical-resistant gloves (nitrile gloves are a common laboratory choice, but always check for compatibility with the specific chemical and any solvents used).

  • A laboratory coat.

  • Closed-toe shoes.

  • Work should always be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[11][12]

Step 2: Waste Segregation - The Foundation of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste:

    • Collect pure imidazo[1,2-b]pyridazine-3-carbonitrile and any grossly contaminated disposable materials (e.g., weighing paper, pipette tips) in a designated, sealable, and clearly labeled hazardous waste container.[12]

    • The container should be made of a compatible material (e.g., high-density polyethylene).

  • Liquid Waste:

    • Solutions containing imidazo[1,2-b]pyridazine-3-carbonitrile should be collected in a separate, sealed, and labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11][12]

  • Contaminated Labware:

    • Reusable labware should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone, ethanol) is a common practice. The rinsate should be collected as hazardous liquid waste.

Step 3: Waste Container Management - Ensuring Safe Temporary Storage
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Imidazo[1,2-b]pyridazine-3-carbonitrile"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[12]

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[7][12]

Step 4: Final Disposal - The Professional Hand-off
  • Engage a Licensed Waste Disposal Contractor: The ultimate disposal of imidazo[1,2-b]pyridazine-3-carbonitrile must be handled by a licensed and reputable hazardous waste disposal company.[5][6][7]

  • Provide Full Disclosure: Inform the waste disposal contractor of the chemical's identity and known or suspected hazards. Provide them with any available safety data.

  • Follow All Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[6]

III. Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Small Spills: For small spills of the solid material, carefully sweep it up using appropriate tools to avoid generating dust and place it in a sealed container for disposal as hazardous waste.[7] The area should then be decontaminated.

    • Large Spills: If a large spill occurs, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (E&S) department or emergency response team.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

IV. Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of imidazo[1,2-b]pyridazine-3-carbonitrile.

DisposalWorkflow Disposal Workflow for Imidazo[1,2-b]pyridazine-3-carbonitrile cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Handling Imidazo[1,2-b]pyridazine-3-carbonitrile ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Pure Compound, Contaminated Disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid labware Contaminated Labware waste_type->labware Reusable collect_solid Collect in Labeled, Sealed Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Labware (Triple Rinse) labware->decontaminate store Store in Designated Waste Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate collect_rinsate->store disposal_co Contact Licensed Hazardous Waste Disposal Contractor store->disposal_co transport Arrange for Waste Pickup and Disposal disposal_co->transport end End: Safe and Compliant Disposal transport->end

Caption: Decision-making workflow for the safe disposal of imidazo[1,2-b]pyridazine-3-carbonitrile.

By adhering to these procedures, researchers can ensure that their innovative work with imidazo[1,2-b]pyridazine-3-carbonitrile is conducted with the highest standards of safety and environmental responsibility from the beginning of their experiments to the very end.

References

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  • SUNLINE Supply. How to Recycle Nitrile Gloves. (2022-01-04). [Link]

  • Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Dymarska, M. et al. (2016). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Biotechnology Letters, 38(11), 1849-1860. [Link]

  • Hoffman Fine Chemicals. 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile. [Link]

  • Shaikh, A. et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery and Therapeutics, 8(6-s), 423-430. [Link]

  • Ahmed, M. et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 28(1), 35. [Link]

  • Kumar, A. et al. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710. [Link]

  • MDPI Encyclopedia. Nitrogen Containing Heterocycles. (2023-03-02). [Link]

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A Senior Application Scientist's Guide to Handling Imidazo[1,2-b]pyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like Imidazo[1,2-b]pyridazine-3-carbonitrile is foundational to therapeutic innovation. This molecule, part of a class of compounds with significant pharmacological potential, demands a commensurate level of respect and caution in the laboratory.[1][2] This guide moves beyond a simple checklist to provide a procedural and logical framework for its safe handling, ensuring that both scientific integrity and personal safety are held to the highest standard. The protocols herein are designed as a self-validating system, grounded in established chemical safety principles.

Hazard Assessment: Understanding the Molecule

Data from related compounds, such as Imidazo[1,2-b]pyridazine and its chloro-derivatives, consistently indicate the following hazards.[3][4][5]

Hazard ClassGHS Hazard StatementPrimary ConcernSource
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact can lead to inflammation, redness, and discomfort.[4][5]
Serious Eye Damage/IrritationH319: Causes serious eye irritationSplashes can cause significant, potentially lasting, eye damage.[4][5]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[4][5]
Acute Toxicity (Oral)H302: Harmful if swallowedIngestion can be harmful, a risk for many nitrile-containing compounds.[6]

The nitrile moiety (-C≡N) warrants special attention. While generally stable in this molecular structure, nitrile compounds can, under specific conditions such as exposure to strong acids or high heat, potentially decompose to release highly toxic hydrogen cyanide gas.[7] Therefore, all handling procedures must be designed to prevent such conditions.

The Hierarchy of Controls: A Foundational Safety Paradigm

Personal Protective Equipment (PPE) is often seen as the primary means of protection, but it is fundamentally the last line of defense. A robust safety culture implements a multi-layered approach known as the Hierarchy of Controls. This model prioritizes eliminating or minimizing the hazard at its source.

HierarchyOfControls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes hazard mitigation strategies.

For Imidazo[1,2-b]pyridazine-3-carbonitrile, our primary engineering control is the mandatory use of a certified chemical fume hood to contain vapors and dust.[8] Administrative controls include this guide and your institution's specific Standard Operating Procedures (SOPs). PPE provides the final critical barrier.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the identified hazards.

Hand Protection: The Primary Contact Barrier

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Type: Nitrile gloves are the required standard.[9] Nitrile, a synthetic rubber, provides superior resistance to a broad range of chemicals, including solvents and acids, compared to latex.[9][10] It also offers excellent puncture and abrasion resistance.[10]

  • Best Practices:

    • Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[11][12]

    • Double Gloving: When handling the neat (undiluted) solid or concentrated solutions, wearing two pairs of nitrile gloves is highly recommended. This practice provides an additional layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.[13]

    • Donning: Ensure hands are thoroughly dry before putting on gloves.[11]

    • Changing Frequency: Change gloves immediately if you know or suspect contact has occurred. At a minimum, change gloves every 30-60 minutes during extended procedures to mitigate the risk of breakthrough contamination.[13]

    • Removal: Remove gloves without touching the outer surface with your bare skin and dispose of them in the designated hazardous waste container.[13] Always wash your hands with soap and water after removing gloves.[14]

Eye and Face Protection: Shielding Against Splashes and Aerosols

Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.[4]

  • Standard Use: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory where this chemical is handled.[8]

  • Elevated Risk: When handling the solid powder (risk of dust) or performing operations with a high potential for splashing (e.g., transferring solutions, heating), upgrade to chemical splash goggles. Goggles provide a complete seal around the eyes, offering superior protection.

  • Face Shield: A face shield should be worn in addition to chemical splash goggles when handling larger quantities (>10g) or during procedures with a significant risk of energetic splashing or reaction.[9]

Body and Respiratory Protection
  • Laboratory Coat: A flame-resistant lab coat is mandatory to protect your skin and clothing from splashes and spills.[9] Ensure the coat is fully buttoned.

  • Respiratory Protection: All handling of Imidazo[1,2-b]pyridazine-3-carbonitrile, especially the solid form, must be performed inside a certified chemical fume hood.[8][15] This engineering control is the primary method of respiratory protection. If a situation arises where a fume hood is not available or its performance is compromised, and there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge would be required, subject to your institution's formal respiratory protection program.

Step-by-Step Operational Plan

This workflow ensures that safety measures are integrated into every step of the experimental process.

ExperimentalWorkflow cluster_workflow Handling Workflow for Imidazo[1,2-b]pyridazine-3-carbonitrile Prep 1. Preparation - Verify fume hood function - Don all required PPE - Prepare workspace Weighing 2. Weighing - Perform inside fume hood - Use anti-static weigh paper - Handle gently to avoid dust Prep->Weighing Solubilization 3. Solubilization - Add solvent to solid slowly - Keep container capped - Use magnetic stirring Weighing->Solubilization Reaction 4. Reaction & Use - Conduct all transfers in hood - Maintain secondary containment - Monitor reaction conditions Solubilization->Reaction Cleanup 5. Decontamination & Cleanup - Decontaminate surfaces - Segregate all waste Reaction->Cleanup

Caption: A systematic workflow for handling the compound.

Spill and Disposal Management

Accidents can happen, and a clear plan for containment and disposal is essential.

Spill Management
  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area.

  • Contain: For a small, manageable spill of the solid, use an inert absorbent material like sand or vermiculite.[5] Avoid raising dust. For a liquid spill, contain it with absorbent pads.

  • Clean-Up: Wearing your full PPE, carefully collect the contaminated absorbent material using non-sparking tools and place it into a labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleanup materials as hazardous waste.[7]

  • Report: Report the spill to your laboratory supervisor and Environmental Health & Safety (EHS) department.[7]

Waste Disposal Plan

Proper segregation and labeling of hazardous waste are critical for safety and regulatory compliance. Never dispose of this chemical down the drain.[7]

WasteDisposal cluster_disposal Waste Segregation Waste Generated Waste (e.g., used gloves, contaminated paper, excess reagent) Solid Solid Waste Container - Unused Reagent - Contaminated Solids (gloves, weigh paper) Waste->Solid Solid? Liquid_Organic Halogenated/Non-Halogenated Organic Waste Container - Solutions of the compound - Contaminated Solvents Waste->Liquid_Organic Liquid? Sharps Sharps Container - Contaminated Needles - Contaminated Pipettes Waste->Sharps Sharp?

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。